(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZYENJAMOWHW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453328 | |
| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32233-43-5 | |
| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol physical properties
An In-depth Technical Guide on the Physical Properties of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral building block of significant interest in synthetic organic chemistry and drug development. This document consolidates available data into a structured format, outlines detailed experimental protocols for property determination, and includes a visualization of the logical relationships of these properties.
Quantitative Physical Properties
The physical properties of this compound and its racemic mixture are summarized in the table below. These parameters are crucial for its application in chemical synthesis, purification, and formulation.
| Property | (S)-enantiomer | Racemic Mixture |
| Molecular Formula | C₇H₁₄O₃ | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol | 146.18 g/mol [1] |
| Physical State | Liquid | Liquid |
| Appearance | Colorless liquid | - |
| Boiling Point | 98 °C at 15 mmHg[2] | 199-200 °C (lit.)[1] |
| Density | 1.027 g/mL at 25 °C | 1.031 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.4380 (lit.) | n20/D 1.4400 (lit.)[1] |
| Optical Rotation | [α]20/D +2°, c = 1% in chloroform | Not Applicable |
| Melting Point | Not available (liquid at room temperature) | Not available (liquid at room temperature) |
| Solubility | Miscible with many organic solvents.[3] | Miscible with many organic solvents.[3] |
| Storage Temperature | 2-8°C | - |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Thiele Tube Method)
The boiling point can be determined using a Thiele tube apparatus, which allows for uniform heating of the sample.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of the liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Water bath (for temperature control)
-
Thermometer
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a water bath to bring it to the desired temperature (e.g., 25°C).
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., deionized water).
-
The density is calculated using the formula: Density = Mass / Volume.
Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of a liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prism of the refractometer is cleaned and dried.
-
A few drops of the liquid sample are placed on the prism.
-
The prisms are closed and the light source is adjusted.
-
The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read from the scale. The temperature should be recorded.
Determination of Optical Rotation
A polarimeter is used to measure the optical rotation of a chiral compound.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., chloroform)
Procedure:
-
A solution of the sample is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of the solvent in a volumetric flask.
-
The polarimeter is turned on and allowed to warm up.
-
The polarimeter cell is filled with the pure solvent (blank), and the instrument is zeroed.
-
The cell is then filled with the sample solution, ensuring no air bubbles are present.
-
The observed rotation (α) is measured.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration of the solution in g/mL. The temperature and the wavelength of the light used are also reported.[4]
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the chemical structure of this compound and its measured physical properties.
References
- 1. 4-(2-羟乙基)-2,2-二甲基-1,3-二氧戊环 89% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sigma Aldrich (4S)-(+)-4-(2-Hydroxyethyl)-2,2-Dimethyl-1,3-Dioxolane 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. What Is the Difference Between Dioxolane and Dioxane? Manufacturer [slchemtech.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
A Comprehensive Technical Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Key Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a versatile chiral building block of significant interest in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients. Its rigid dioxolane structure, derived from the chiral pool, provides a reliable scaffold for the introduction of stereocenters, making it a valuable intermediate in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of the antiviral agent l-BHDU.
Chemical Structure and Properties
This compound, also known as (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a colorless to pale yellow liquid. The molecule features a chiral center at the C4 position of the 1,3-dioxolane ring, which is protected as an acetonide. This structural motif is frequently employed in chiral pool synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| CAS Number | 32233-43-5 | [1] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 98 °C at 15 mmHg | [1] |
| Density | 1.027 g/mL at 25 °C | [1] |
| Optical Rotation | [α]₂₀/D +2° (c = 1% in chloroform) | [1] |
| SMILES String | CC1(C)OC--INVALID-LINK--O1 | [1] |
| InChI Key | YYEZYENJAMOWHW-LURJTMIESA-N | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reduction of the corresponding carboxylic acid, (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, which can be synthesized from the chiral pool starting material, (S)-malic acid.
Experimental Protocol: Synthesis of (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
(S)-malic acid is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to yield (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.[2]
Experimental Protocol: Reduction to this compound
While a specific literature procedure for the direct reduction of (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid to the target alcohol was not identified in the immediate search, a standard laboratory procedure would involve the use of a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate anhydrous solvent like tetrahydrofuran (THF).
Illustrative Procedure:
-
To a stirred solution of (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an aqueous workup.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to afford pure this compound.
Spectroscopic Characterization Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques. Although a specific publication with detailed peak assignments for the target molecule was not retrieved, the expected spectral data would be as follows:
-
¹H NMR: The spectrum would show characteristic signals for the two methyl groups of the acetonide, the protons on the dioxolane ring, and the protons of the ethyl alcohol side chain. The chemical shifts and coupling patterns would be consistent with the (S)-configuration.
-
¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the molecular formula C₇H₁₄O₃.
-
IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group, along with C-H and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) consistent with the molecular weight of 146.18 g/mol .
Application in Drug Development: Synthesis of l-BHDU
This compound is a crucial precursor in the synthesis of the antiviral drug β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU).[3][4][5] l-BHDU is a potent and selective inhibitor of the varicella-zoster virus (VZV).[3][5] The synthesis of l-BHDU leverages the chirality of the dioxolane intermediate to establish the correct stereochemistry in the final drug molecule.
The synthetic pathway involves the conversion of a related chiral dioxolane intermediate to an acetate, which then undergoes a Vorbrüggen coupling with (E)-5-bromovinyluracil.[4] A final deprotection step yields the target l-BHDU.[4]
Experimental Workflow: Synthesis of l-BHDU
The following diagram illustrates the key steps in the synthesis of l-BHDU, highlighting the role of the chiral dioxolane building block.
Caption: Synthetic workflow for l-BHDU.
Conclusion
This compound is a valuable chiral synthon with demonstrated utility in the asymmetric synthesis of complex, biologically active molecules. Its ready availability from the chiral pool and the stereochemical information it imparts make it an attractive starting material for drug discovery and development programs. The detailed understanding of its synthesis and reactivity, as exemplified by its role in the preparation of l-BHDU, underscores its importance for researchers and scientists in the field of medicinal chemistry. Further exploration of its applications in the synthesis of other novel therapeutic agents is warranted.
References
- 1. (4S)-(+)-4-(2-ヒドロキシエチル)-2,2-ジメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol CAS number 32233-43-5
An In-depth Technical Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
CAS Number: 32233-43-5
This technical guide provides a comprehensive overview of this compound, a versatile chiral building block crucial in modern asymmetric synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical Properties and Identifiers
This compound, also known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-ethanol, is a chiral organic compound valued for its role as a synthon.[1] The molecule features a protected diol in the form of a cyclic ketal (dioxolane), which imparts specific stereochemical control in synthetic reactions. Its structure contains a primary alcohol functional group available for further chemical modification.[2]
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 32233-43-5 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄O₃ | [1][5] |
| Molecular Weight | 146.18 g/mol | [2][4][5] |
| IUPAC Name | This compound | [1] |
| Synonyms | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-ethanol | [3][4] |
| InChI Key | YYEZYENJAMOWHW-LURJTMIESA-N | [2][4] |
| SMILES | CC1(C)OC--INVALID-LINK--O1 | [2][4] |
| Physical Properties | ||
| Physical Form | Liquid | [3][4] |
| Density | 1.027 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 98 °C at 15 mmHg | [2][3][4] |
| Refractive Index (n20/D) | 1.4380 | [2][3][4] |
| Spectroscopic Data | ||
| Optical Activity [α]20/D | +2° (c = 1% in chloroform) | [2][4] |
| Safety | ||
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |
| Storage Temperature | 2-8°C | [2][4][6] |
Synthesis and Manufacturing
The synthesis of this compound typically starts from a readily available chiral precursor, such as L-ascorbic acid or glycerol derivatives. The core of the synthesis involves the protection of two adjacent hydroxyl groups with acetone to form the 2,2-dimethyl-1,3-dioxolane ring, a process known as acetonide formation.
Below is a general workflow for the synthesis of the target compound from a suitable chiral triol.
Representative Experimental Protocol: Acetonide Protection
The following protocol is a representative method for the formation of the dioxolane ring, a key step in the synthesis of the target molecule, adapted from procedures for protecting diols in similar chiral molecules like L-ascorbic acid.[7]
Objective: To protect the vicinal diols of a chiral precursor using acetone to form the 2,2-dimethyl-1,3-dioxolane moiety.
Materials:
-
Chiral precursor with at least two adjacent hydroxyl groups (e.g., L-Glyceraldehyde)
-
Acetone (anhydrous)
-
Acetyl chloride (or another acid catalyst)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
-
Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
A solution of the chiral precursor (1.0 eq) is prepared in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.
-
The solution is stirred at room temperature.
-
Acetyl chloride (0.25 eq) is added dropwise to the solution via a dropping funnel.
-
The reaction mixture is stirred at room temperature for 3-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The organic layer is concentrated under reduced pressure to remove the bulk of the acetone.
-
The remaining aqueous residue is extracted with ethyl acetate (3x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude protected product.
-
Further purification can be achieved via column chromatography on silica gel if necessary.
Applications in Drug Development
This compound is a valuable chiral building block for synthesizing complex molecules. Its protected diol structure allows for selective reactions at the primary alcohol, while preserving the stereochemistry at the C4 position of the dioxolane ring.
Role in Antiviral Nucleoside Analogue Synthesis
A significant application of this chiral synthon is in the development of antiviral drugs. The core structure is found in potent nucleoside analogues that target viral replication. For example, the molecule β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) has demonstrated significant activity against the Varicella Zoster Virus (VZV).[1][8] The synthesis of such compounds relies on a chiral precursor like this compound to establish the correct stereochemistry of the modified sugar moiety, which is critical for biological activity.
The logical workflow for incorporating this building block into an antiviral agent is outlined below.
Use as a Chiral Auxiliary
Beyond being a direct precursor, derivatives of this compound can function as chiral auxiliaries.[3] A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. The stereocenter within the dioxolane ring provides a defined three-dimensional space that biases the approach of reagents to one face of the reacting molecule, leading to high diastereoselectivity in reactions such as alkylations or aldol condensations.[9]
Safety and Handling
According to GHS classifications, this compound is considered a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Handle with impervious gloves and wear protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if exposure limits are exceeded.
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically at refrigerator temperatures (2-8°C).[2][4][6]
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
Conclusion
This compound (CAS 32233-43-5) is a high-value chiral synthon with significant utility in the pharmaceutical and fine chemical industries. Its defined stereochemistry and versatile functional group make it an essential building block for the asymmetric synthesis of complex molecules, most notably antiviral nucleoside analogues. Proper handling and storage are necessary to ensure safety and maintain the integrity of the compound. This guide provides the foundational technical information required for its effective use in a research and development setting.
References
- 1. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
An In-depth Technical Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Key Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block, holds significant importance in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid dioxolane ring and the stereodefined hydroxyl group make it an invaluable starting material for the synthesis of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of beta-blockers.
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.
-
(S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
-
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimenthyl-1,3-dioxolane
-
2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data for the racemic mixture is also included for comparison.
| Property | This compound | (Rac)-2-(2,2-dimethyl[1][2]dioxolane-4yl)ethanol |
| CAS Number | 32233-43-5 | 5754-34-7 |
| Molecular Formula | C₇H₁₄O₃ | C₇H₁₄O₃ |
| Molecular Weight | 146.19 g/mol | 146.18 g/mol [2] |
| Appearance | Not explicitly found | Yellowish oil |
| Density | Not explicitly found | 1.031 g/mL at 25 °C[2] |
| Boiling Point | Not explicitly found | 614.9°C at 760 mmHg[2] |
| Flash Point | Not explicitly found | >230 °F[2] |
Spectroscopic Data
Characterization of this compound is typically performed using various spectroscopic techniques. While specific peak data is proprietary to spectral databases, general information is available.
-
¹H NMR: Proton NMR spectra are available for the related compound 2,2-Dimethyl-1,3-dioxolane-4-methanol.
-
¹³C NMR: Carbon-13 NMR spectra for the related (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol are available in spectral databases.
-
Infrared (IR) Spectroscopy: ATR-IR and Transmission IR spectra for the related (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol have been recorded.
-
Mass Spectrometry (MS): Mass spectral data is available for related compounds, which can be used for fragmentation pattern analysis.
Experimental Protocols
Synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol
While a direct detailed protocol for the synthesis of the title compound was not found in the public domain, a general method for the preparation of the related (S)-2,2-dimethyl-1,3-dioxolane-4-methanol from (S)-4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane is described in a patent. This involves the hydrolysis of the benzoate ester.
Reaction:
(S)-4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane + H₂O --(Na₂CO₃)--> (S)-2,2-dimethyl-1,3-dioxolane-4-methanol + Sodium Benzoate
Procedure:
-
A mixture of crude (S)-4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane (36.95 g, 0.156 mol) and water (80 ml) is prepared.
-
Sodium carbonate (24.80 g, 0.234 mol) is added to the mixture.
-
The resulting mixture is stirred for 8 hours at 100°C.
-
After cooling, the reaction mixture is extracted with methylene chloride.
-
The organic extract is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by distillation to yield (S)-2,2-dimethyl-1,3-dioxolane-4-methanol.
Application in Drug Development: Synthesis of (S)-Metoprolol
This compound is a crucial chiral precursor in the synthesis of the widely used beta-blocker, (S)-Metoprolol. The synthesis leverages the stereocenter of the starting material to produce the enantiomerically pure drug.
Below is a conceptual workflow for the synthesis of (S)-Metoprolol, a widely used beta-blocker, starting from a chiral precursor related to this compound.
Experimental Protocol for the Synthesis of (S)-Metoprolol from a Related Intermediate
A patented method describes the synthesis of (S)-metoprolol starting from 4-hydroxyphenethyl methyl ether and (R)-epichlorohydrin, which generates a key epoxide intermediate. This intermediate is then reacted with isopropylamine to yield (S)-metoprolol.
Step 1: Formation of (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide
-
4-hydroxyphenethyl methyl ether and (R)-epichlorohydrin are charged into a reaction vessel.
-
The reaction mixture is circulated through an external water removal system to drive the reaction to completion.
-
After the reaction, excess (R)-epichlorohydrin is removed by evaporation to yield the crude (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide.
Step 2: Synthesis of (S)-Metoprolol
-
The crude (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide is dissolved in a suitable solvent.
-
Isopropylamine is added to the reaction mixture.
-
The reaction is heated with vigorous stirring.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude (S)-metoprolol is recrystallized from petroleum ether to obtain the pure product.
Conclusion
This compound and its related chiral precursors are indispensable tools in modern asymmetric synthesis. Their application in the pharmaceutical industry, particularly in the synthesis of beta-blockers, highlights their value in producing enantiomerically pure active pharmaceutical ingredients. This guide has provided a foundational understanding of this key chiral building block, offering insights into its properties, synthesis, and practical applications for professionals in research and drug development. Further exploration of its reactivity and the development of novel synthetic routes will continue to be an active area of research.
References
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: A Technical Guide to its Applications in Chiral Synthesis
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane , a versatile chiral building block, plays a significant role in the asymmetric synthesis of complex bioactive molecules and pharmaceuticals. Its rigid dioxolane structure, derived from (S)-1,2,4-butanetriol, provides a stereochemically defined platform for the construction of chiral centers, making it a valuable tool for researchers and professionals in drug development and chemical synthesis. This guide provides an in-depth overview of its core applications, complete with experimental insights and logical workflows.
Core Applications in Asymmetric Synthesis
The primary application of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane lies in its use as a chiral precursor for the synthesis of a variety of complex natural products and pharmaceutical intermediates. The inherent chirality of this molecule allows for the stereoselective introduction of functional groups, a critical aspect in the development of enantiomerically pure drugs.
Synthesis of Bioactive Natural Products
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been instrumental in the total synthesis of several natural products, including the α-pyrone rugulactone.[1] Furthermore, its enantiomer, (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a key starting material in the synthesis of the potent anti-inflammatory lipid mediator, Protectin D1.[2][3]
Table 1: Applications in the Synthesis of Bioactive Molecules
| Target Molecule | Enantiomer Used | Key Synthetic Strategy | Reference |
| Rugulactone | (4S)-(+)- | Intermediate in total synthesis | [1] |
| Protectin D1 | (4R)-(-)- | Chiral pool strategy to introduce the C10 hydroxyl group | [2][3] |
| Cytopiloyne | (4R)-(-)- | Starting material for total synthesis | Not available in public domain |
Elaboration to Chiral Synthons
Beyond total synthesis, this dioxolane derivative is employed in the preparation of more elaborate chiral synthons. One notable application is its O-propargylation to form (prop-2-ynyloxy)ethyl-tethered dioxolanes, which can then undergo further transformations.[1]
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful application of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in synthesis. Below are generalized protocols based on available literature.
General Procedure for Oxidation to the Aldehyde
A common transformation of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is its oxidation to the corresponding aldehyde, a versatile intermediate for C-C bond formation.
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq.) in DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the aldehyde by flash column chromatography.
Note: Specific quantities and reaction times may vary depending on the scale and subsequent reaction.
General Procedure for O-Propargylation
The hydroxyl group of the title compound can be readily functionalized, for instance, through an O-propargylation reaction.
Experimental Protocol: O-Propargylation
-
To a stirred suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Logical Workflow and Synthesis Design
The strategic use of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in a synthetic plan is best illustrated through a workflow diagram. The following diagram outlines a general strategy for its incorporation into a target molecule.
References
Spectroscopic Profile of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a valuable building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties, along with standardized experimental protocols for data acquisition.
Introduction
This compound, also known as (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a key chiral intermediate. Its structure, featuring a protected diol in the form of a dioxolane ring and a primary alcohol, makes it a versatile synthon for the asymmetric synthesis of complex molecules. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in multi-step synthetic pathways. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, and IR spectroscopic data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4.15 - 4.05 | m | - | 1H | H-4 (dioxolane ring CH) |
| 4.04 | dd | 8.0, 6.0 | 1H | H-5a (dioxolane ring CH₂) |
| 3.75 | t | 6.5 | 2H | -CH₂OH |
| 3.51 | dd | 8.0, 6.5 | 1H | H-5b (dioxolane ring CH₂) |
| 2.50 (approx.) | br s | - | 1H | -OH |
| 1.85 - 1.75 | m | - | 2H | -CH₂-CH₂OH |
| 1.41 | s | - | 3H | -C(CH₃)₂ |
| 1.34 | s | - | 3H | -C(CH₃)₂ |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 109.4 | -C(CH₃)₂ |
| 76.8 | C-4 (dioxolane ring CH) |
| 67.2 | C-5 (dioxolane ring CH₂) |
| 61.0 | -CH₂OH |
| 35.8 | -CH₂-CH₂OH |
| 26.9 | -C(CH₃)₂ |
| 25.5 | -C(CH₃)₂ |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3420 (broad) | Strong | O-H stretch (alcohol) |
| 2985, 2935, 2875 | Medium-Strong | C-H stretch (alkane) |
| 1378, 1370 | Medium | C-H bend (gem-dimethyl) |
| 1215, 1155 | Strong | C-O stretch (acetal) |
| 1060 | Strong | C-O stretch (primary alcohol) |
Sample preparation: Thin film.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).
Data Acquisition:
-
The NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed, with a sufficient number of scans and a suitable relaxation delay.
-
The spectra are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
Sample Preparation (Thin Film Method):
-
Place one to two drops of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.
-
Ensure there are no air bubbles trapped in the film.
Data Acquisition:
-
The prepared salt plate assembly is placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty spectrometer is recorded.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Logical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound. The provided data and protocols aim to support the scientific community in their research and development endeavors.
An In-depth Technical Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol for Researchers and Drug Development Professionals
Introduction: (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a valuable chiral building block, is of significant interest to researchers and scientists in the field of asymmetric synthesis and drug development. Its unique structural motif, derived from the chiral pool, offers a versatile platform for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications in pharmaceutical research.
Commercial Availability
This compound is commercially available from various suppliers, typically in high purity. The racemic form is also available and is often used in applications where stereochemistry is not critical. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLD Pharm | This compound | 32233-43-5 | ≥95% | Inquire |
| Pharmaffiliates | (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | 32233-43-5 | Inquire | Inquire |
| TCI Chemicals | (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | 32233-43-5 | >98.0% (GC) | 1g, 5g |
| Fluorochem | 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (Racemic) | 5754-34-7 | 89% | 1g, 5g, 10g, 25g |
| Advanced ChemBlocks | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (Racemic) | 5754-34-7 | 95% | Inquire |
| Sunway Pharm Ltd | 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (Racemic) | 5754-34-7 | 97% | 1g, 5g, 10g |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (racemic form, unless otherwise specified) is provided below.
| Property | Value | Source |
| IUPAC Name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | PubChem[1] |
| Synonyms | 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | Sunway Pharm Ltd[2] |
| CAS Number | 5754-34-7 (Racemic), 32233-43-5 ((S)-enantiomer) | Advanced ChemBlocks, BLD Pharm[3][4] |
| Molecular Formula | C₇H₁₄O₃ | PubChem[1] |
| Molecular Weight | 146.18 g/mol | PubChem[1] |
| Appearance | Colorless liquid | Fluorochem[5] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | PubChem[1] |
Experimental Protocols
The synthesis of this compound typically starts from a readily available chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal. (S)-solketal itself can be synthesized from glycerol, a byproduct of biodiesel production, through ketalization with acetone.[6]
Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
Materials:
-
Glycerol
-
Acetone
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of glycerol (1.0 eq), acetone (5.0 eq), and a catalytic amount of p-toluenesulfonic acid is stirred.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of solid sodium bicarbonate.
-
The mixture is filtered and the filtrate is concentrated under reduced pressure to remove excess acetone.
-
The residue is dissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude (S)-solketal, which can be purified by distillation.
Synthesis of this compound
The conversion of (S)-solketal to the target compound involves a one-carbon homologation. A common method is via tosylation of the primary alcohol, followed by nucleophilic substitution with cyanide and subsequent reduction of the nitrile.
Step 1: Tosylation of (S)-Solketal
Materials:
-
(S)-Solketal
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane
Procedure:
-
(S)-Solketal (1.0 eq) is dissolved in dichloromethane in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Pyridine (1.2 eq) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the tosylated product.
Step 2: Cyanide Displacement
Materials:
-
Tosylated (S)-solketal
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
Procedure:
-
The tosylated (S)-solketal (1.0 eq) is dissolved in DMF in a round-bottom flask.
-
Sodium cyanide (1.5 eq) is added, and the mixture is heated to 80-90 °C.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the nitrile intermediate.
Step 3: Reduction of the Nitrile
Materials:
-
Nitrile intermediate
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
A suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
A solution of the nitrile intermediate (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the sequential addition of water and 15% NaOH solution.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. The product can be further purified by column chromatography.
Applications in Drug Development
This compound and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical compounds. The protected diol functionality and the chiral center make it an ideal starting material for introducing stereochemistry into a target molecule.
One notable application is in the synthesis of antiviral nucleoside analogues. The dioxolane ring can mimic the ribose sugar in natural nucleosides, and modifications at the ethanol side chain allow for the introduction of various functionalities to modulate biological activity.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: General workflow for using the target compound as a chiral building block.
References
- 1. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol - CAS:5754-34-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 32233-43-5|this compound|BLD Pharm [bldpharm.com]
- 4. 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol 95% | CAS: 5754-34-7 | AChemBlock [achemblock.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. grokipedia.com [grokipedia.com]
An In-depth Technical Guide on the Safety and Handling of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS No. 32233-43-5), a key chiral building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable research chemical.
Chemical and Physical Properties
This compound is a chiral alcohol widely utilized in the synthesis of complex organic molecules. Its physical and chemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C7H14O3 | [1][2][3][4] |
| Molecular Weight | 146.18 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Density | 1.031 g/mL at 25 °C | [2] |
| Boiling Point | 614.9°C at 760 mmHg | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| CAS Number | 32233-43-5 | [5] |
| IUPAC Name | This compound | [5] |
Safety and Hazard Information
It is imperative to handle this compound with care, following established laboratory safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the racemic mixture, which should be considered for the (S)-enantiomer as well.
GHS Hazard Classification
| Hazard Class | Category |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |
Hazard and Precautionary Statements [1][3]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
-
P264: Wash skin thoroughly after handling.[6]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
-
P319: Get medical help if you feel unwell.[1]
-
P332+P317: If skin irritation occurs: Get medical help.[1]
-
P337+P317: If eye irritation persists: Get medical help.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][6]
-
Handling and Storage
Proper handling and storage are essential to maintain the quality of this compound and to prevent accidents.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Keep containers securely sealed when not in use.[7]
-
-
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
-
Spill Response:
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Experimental Workflow Visualization
The following diagrams illustrate a generalized workflow for the synthesis and purification of a chiral alcohol like this compound.
Caption: A generalized workflow for the chemical synthesis of a chiral alcohol.
Caption: A typical workflow for the purification and analysis of a synthesized chiral alcohol.
References
- 1. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Rac)-2-(2,2-dimethyl[1,3]dioxolane-4yl)ethanol | C7H14O3 - BuyersGuideChem [buyersguidechem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol 95% | CAS: 5754-34-7 | AChemBlock [achemblock.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. georganics.sk [georganics.sk]
Introduction to solketal and its chiral derivatives
An In-depth Technical Guide to Solketal and Its Chiral Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction to Solketal
Solketal, systematically known as (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a versatile organic compound derived from the acid-catalyzed ketalization of glycerol with acetone.[1][2][3] This reaction protects the 1,2-diol group of glycerol, leaving a primary hydroxyl group available for further chemical transformations. Solketal is a chiral molecule, existing as (R)- and (S)-enantiomers, which makes it a valuable chiral building block in asymmetric synthesis.[2] Its properties, such as being a green solvent and a useful plasticizer, further enhance its industrial and pharmaceutical significance.[2][4]
In the pharmaceutical industry, solketal and its derivatives are crucial intermediates for the synthesis of a wide range of enantiomerically pure active pharmaceutical ingredients (APIs).[2] The chirality of solketal allows for the introduction of specific stereocenters, which is critical for the biological activity of many drugs. For instance, (S)-Solketal is a precursor in the synthesis of hypotensive β-adrenergic blockers, while the (R)-enantiomer is utilized in the synthesis of alkylglycerols with anti-tumor properties.[2]
Synthesis and Physicochemical Properties
The most common method for synthesizing solketal is the acetalization of glycerol with acetone, typically in the presence of an acid catalyst.[2] This reaction is reversible, and to drive the equilibrium towards the product, an excess of acetone or removal of the water by-product is often employed.[5] A variety of homogeneous and heterogeneous catalysts have been utilized to improve reaction efficiency and facilitate catalyst recovery.[3][4]
Table 1: Physical and Chemical Properties of Solketal
| Property | Value |
| CAS Number | 100-79-8 (Racemic) |
| Molecular Formula | C₆H₁₂O₃ |
| Molar Mass | 132.16 g/mol |
| Appearance | Colorless liquid |
| Density | 1.063 g/mL (25 °C) |
| Boiling Point | 188-189 °C |
| Flash Point | 80 °C |
| Solubility | Miscible in water and most organic solvents |
Catalytic Systems for Solketal Synthesis
The choice of catalyst significantly impacts the yield and selectivity of solketal synthesis. While homogeneous catalysts like p-toluenesulfonic acid (p-TSA) are effective, heterogeneous catalysts are often preferred for their ease of separation and reusability.[1][4]
Table 2: Comparison of Catalytic Systems for Solketal Synthesis
| Catalyst | Acetone/Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Solketal Yield (%) | Reference |
| p-TSA | 6:1 | 60 | 4 | - | High | [6] |
| Amberlyst-46 | 6:1 | 60 | 0.5 | >84 | 84 | [7] |
| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 10:1 | 70 | 2 | 99.3 | 98 | [4] |
| H₃[PW₁₂O₄₀] (PW₁₂) | 15:1 | Room Temp | 0.08 | 99.2 | 97.0 | |
| Iron(III) Complex | 4:1 | 40 | - | ~80 | High Selectivity | [5] |
Synthesis of Chiral Derivatives: Tosylsolketal
A key chiral derivative of solketal is tosylsolketal, which is synthesized by reacting solketal with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[2] This reaction converts the primary hydroxyl group into a tosylate, an excellent leaving group, paving the way for various nucleophilic substitution reactions.
Caption: Synthesis of Solketal and a key chiral derivative, Tosylsolketal.
Characterization and Analysis
The structural elucidation and purity assessment of solketal and its derivatives are performed using standard analytical techniques.
Table 3: Spectroscopic Data for Solketal
| Technique | Key Signals |
| ¹H NMR | Singlets for the two methyl groups (~1.26 and 1.30 ppm), a broad singlet for the hydroxyl proton (~2.0 ppm), and multiplets for the -CH and -CH₂ groups of the dioxolane ring (3.36 to 4.80 ppm). |
| ¹³C NMR | Peaks for the methyl carbons (~25.77 and 27.11 ppm), peaks for the -CH₂-CH-CH₂- carbons (~62.67, 66.58, 76.52, and 76.78 ppm), and a highly deshielded peak for the ketal carbon (~108.56 ppm). |
| FTIR | A broad peak for O-H stretching (~3408 cm⁻¹), C-H stretching peaks (~2885-2942 cm⁻¹), and C-O-H bending vibrations. |
Chromatographic methods are essential for monitoring reaction progress, determining purity, and for the separation of enantiomers.
Table 4: Chromatographic Conditions for Solketal Analysis
| Technique | Column | Conditions | Application | Reference |
| GC-MS | Capillary column (e.g., HP-5) | Helium carrier gas, temperature gradient (e.g., 30 to 120°C). | Purity analysis, product identification. | [8] |
| GC-FID | Capillary column (e.g., DB-5MS) | Helium carrier gas, injector temperature 70°C. | Quantitative analysis of solketal concentration. | [9] |
| Chiral HPLC | Chiral stationary phase (e.g., cyclodextrin-based) | Normal or reverse phase conditions. | Enantiomeric purity determination. | [10][11] |
Application in Drug Development: Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-blocker where the therapeutic activity resides almost exclusively in the (S)-enantiomer.[12] Chiral derivatives of solketal can be employed in the enantioselective synthesis of such drugs. A common strategy involves using a chiral synthon derived from solketal to introduce the required stereocenter.
Caption: General workflow for the synthesis of (S)-Propranolol using a solketal-derived chiral synthon.
Experimental Protocols
Protocol 1: Synthesis of Racemic Solketal using p-TSA[6]
-
Materials: Glycerol, acetone, p-toluenesulfonic acid (p-TSA), saturated sodium carbonate solution, chloroform, water.
-
Procedure: a. Charge a round-bottom flask with glycerol (e.g., 2.0 g), acetone (e.g., 1.5 molar equivalents with respect to glycerol), and p-TSA (5% w/w with respect to glycerol). b. Heat the mixture at 60 °C with vigorous stirring for 4 hours. c. After cooling, quench the reaction by neutralizing the catalyst with a saturated solution of sodium carbonate. d. Filter the mixture. The liquid phase is collected in a separatory funnel and partitioned between chloroform and water (3 x 20 mL). e. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude solketal. f. Purify the product by distillation under reduced pressure if necessary.
Protocol 2: Synthesis of Tosylsolketal[2]
-
Materials: Solketal, p-toluenesulfonyl chloride (TsCl), pyridine, acetone.
-
Procedure: a. Dissolve solketal in acetone in a round-bottom flask. b. Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride, maintaining the temperature with an ice bath. c. Stir the reaction mixture at room temperature until completion (monitored by TLC). d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). e. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tosylsolketal.
Protocol 3: GC-MS Analysis of Solketal[7][14]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).
-
Carrier Gas: Helium at a flow rate of approximately 1.2 mL/min.
-
Temperature Program:
-
Initial oven temperature: e.g., 50 °C.
-
Ramp to a final temperature of e.g., 300 °C.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Identify the solketal peak by its retention time and characteristic mass spectrum, and determine purity by peak area percentage.
Logical Relationships in Solketal Chemistry
The utility of solketal in synthesis stems from a logical progression of protecting a readily available starting material (glycerol), performing chemical modifications on the unprotected functional group, and then potentially deprotecting to reveal the diol if needed.
Caption: Logical workflow illustrating the use of solketal as a protected intermediate in synthesis.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. preprints.org [preprints.org]
- 3. An Expedient Catalytic Process to Obtain Solketal from Biobased Glycerol [mdpi.com]
- 4. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. frontiersin.org [frontiersin.org]
- 9. jurnalfkipuntad.com [jurnalfkipuntad.com]
- 10. skpharmteco.com [skpharmteco.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Molecules Using (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as (S)-solketal, is a versatile and commercially available chiral building block derived from (S)-glycerol. Its rigid dioxolane structure provides a defined stereochemical environment, making it an invaluable starting material for the asymmetric synthesis of a wide range of complex chiral molecules, including pharmaceuticals, agrochemicals, and chiral ligands. The presence of a primary hydroxyl group allows for straightforward functionalization, enabling its use as a chiral synthon for the introduction of a stereogenic C3 unit.
These application notes provide detailed protocols for the utilization of (S)-solketal in the synthesis of key chiral intermediates, such as (S)-glycidyl tosylate, which serves as a precursor for (S)-β-blockers and other chiral amines. Furthermore, a protocol for the synthesis of a novel chiral phosphoramidite ligand from (S)-solketal is presented, highlighting its utility in the development of catalysts for asymmetric transformations.
Application 1: Synthesis of (S)-β-Blocker Precursors via (S)-Glycidyl Tosylate
A primary application of (S)-solketal is its conversion to (S)-glycidyl tosylate, a key electrophilic intermediate for the synthesis of various chiral molecules, most notably (S)-β-adrenergic blocking agents ((S)-β-blockers). The therapeutic efficacy of many β-blockers resides almost exclusively in the (S)-enantiomer. For instance, (S)-propranolol is approximately 100 times more potent than its (R)-enantiomer. The following workflow outlines the transformation of (S)-solketal into a precursor for (S)-β-blockers.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of an (S)-β-blocker precursor starting from (S)-solketal.
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | 90-95 | >99 |
| 2 | (S)-Glycidyl tosylate | 85-90 | >98 |
| 3 | (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol ((S)-Propranolol) | 80-85 | >98 |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (Tosylation of (S)-Solketal)
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tosylate.
Protocol 2: Synthesis of (S)-Glycidyl tosylate
-
Dissolve the tosylated (S)-solketal (1.0 eq.) in a mixture of acetic acid and water (2:1 v/v).
-
Heat the solution to 60 °C and stir for 4-6 hours until TLC analysis indicates complete removal of the acetonide protecting group.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude diol.
-
Dissolve the crude diol in anhydrous methanol and cool to 0 °C.
-
Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure, and partition the residue between water and DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give (S)-glycidyl tosylate, which can be used in the next step without further purification.
Protocol 3: Synthesis of (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol ((S)-Propranolol)
-
To a solution of 1-naphthol (1.1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of (S)-glycidyl tosylate (1.0 eq.) in DMF to the reaction mixture.
-
Stir the reaction at 60 °C overnight.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in isopropylamine and heat to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess isopropylamine under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: DCM/methanol gradient) to afford (S)-propranolol.
Application 2: Synthesis of Chiral N-Protected Amino Alcohols
The tosylated derivative of (S)-solketal is an excellent electrophile for the synthesis of chiral N-protected amino alcohols, which are valuable intermediates in the synthesis of peptidomimetics and other biologically active molecules.
Quantitative Data
| Entry | Amine | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzylamine | (S)-2-hydroxy-3-(benzylamino)propyl 4-methylbenzenesulfonate | 85-90 | >98:2 |
| 2 | (R)-α-Methylbenzylamine | (S)-2-hydroxy-3-(((R)-1-phenylethyl)amino)propyl 4-methylbenzenesulfonate | 80-85 | >95:5 |
Experimental Protocol
Protocol 4: Synthesis of a Chiral N-Protected Amino Alcohol
-
To a solution of the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as acetonitrile or DMF, add (S)-glycidyl tosylate (1.0 eq.).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine, until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral amino alcohol derivative.
Application 3: Synthesis of Chiral Phosphoramidite Ligands
(S)-Solketal can serve as a chiral scaffold for the synthesis of novel phosphoramidite ligands. These ligands are highly effective in a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenations, conjugate additions, and allylic alkylations.
Quantitative Data
| Step | Product | Yield (%) | 31P NMR (ppm) |
| 1 | (S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane derived chlorophosphite | 75-80 (crude) | ~170 |
| 2 | Chiral Phosphoramidite Ligand | 80-85 | ~145 |
Experimental Protocol
Protocol 5: Synthesis of a Chiral Phosphoramidite Ligand from (S)-Solketal
-
Deprotection of (S)-Solketal: Follow the initial steps of Protocol 2 to deprotect (S)-solketal and obtain (S)-glycerol.
-
Formation of the Chloro-phosphite:
-
To a solution of (S)-glycerol (1.0 eq.) in anhydrous toluene and triethylamine (3.0 eq.) at 0 °C under a nitrogen atmosphere, add phosphorus trichloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture through a pad of Celite under nitrogen to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude chloro-phosphite derivative, which is used immediately in the next step.
-
-
Formation of the Phosphoramidite Ligand:
-
Dissolve the crude chloro-phosphite in anhydrous toluene and cool to 0 °C.
-
Slowly add a solution of a secondary amine (e.g., diethylamine, 1.1 eq.) and triethylamine (1.2 eq.) in toluene.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the mixture to remove the ammonium salt and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (deactivated with triethylamine) under a nitrogen atmosphere to yield the chiral phosphoramidite ligand.
-
Conclusion
This compound is a highly valuable and versatile chiral starting material. The protocols outlined in these application notes demonstrate its utility in the efficient synthesis of key chiral intermediates for the pharmaceutical industry and for the development of novel chiral ligands for asymmetric catalysis. The straightforward functionalization of its primary hydroxyl group, combined with the stereochemical control imparted by the chiral backbone, makes (S)-solketal an essential tool for the modern synthetic chemist. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Application Notes and Protocols for the Derivatization of (S)-Solketal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Solketal, also known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a versatile and valuable chiral building block in organic synthesis.[1][2] Its structure, featuring a protected diol and a reactive primary alcohol, allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, specialty chemicals, and biofuels.[3][4] This document provides detailed experimental protocols for the derivatization of (S)-solketal, focusing on esterification and etherification reactions. Additionally, it explores the biological activities of some (S)-solketal derivatives, highlighting their potential in drug development.
(S)-Solketal serves as a protected form of glycerol, enabling selective reactions on the primary hydroxyl group.[5] The isopropylidene group can be readily removed under acidic conditions, providing access to mono- and di-substituted glycerol derivatives.
Derivatization Strategies: A Conceptual Overview
The primary hydroxyl group of (S)-solketal is the main site for derivatization, allowing for the synthesis of a variety of functionalized molecules. This workflow illustrates the common derivatization pathways.
Caption: Derivatization pathways of (S)-Solketal.
Experimental Protocols
Synthesis of (S)-Solketal Esters via Acid-Catalyzed Esterification
This protocol describes the synthesis of fatty acid solketal esters (FASEs) using an acid catalyst. This method is efficient and proceeds with high selectivity.[6]
Materials:
-
(S)-Solketal
-
Fatty acid (e.g., lauric acid, palmitic acid)
-
p-Toluenesulfonic acid (PTSA)
-
Sodium carbonate (saturated solution)
-
Chloroform
-
Water
-
Sodium sulfate
Equipment:
-
Round bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, combine the fatty acid (1.0 molar equivalent), (S)-solketal (1.5 molar equivalents), and p-toluenesulfonic acid (5% w/w of the fatty acid).[6]
-
Heat the mixture to 60°C and stir vigorously for 4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and neutralize the catalyst by adding a saturated solution of sodium carbonate.
-
Transfer the mixture to a separatory funnel and partition between chloroform and water.
-
Separate the organic layer, wash with water (3 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Experimental Workflow:
Caption: Workflow for esterification of (S)-Solketal.
Quantitative Data:
| Fatty Acid | Molar Ratio (Solketal:Acid) | Catalyst (PTSA) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Caprylic Acid | 1.5 : 1 | 5 wt% | 60 | 4 | 80-99 | [6] |
| Lauric Acid | 1.5 : 1 | 5 wt% | 60 | 4 | 80-99 | [6] |
| Palmitic Acid | 1.5 : 1 | 5 wt% | 60 | 4 | 80-99 | [6] |
| Stearic Acid | 1.5 : 1 | 5 wt% | 60 | 4 | 80-99 | [6] |
Synthesis of (S)-Solketal Ethers via Williamson Ether Synthesis
This protocol describes the synthesis of (S)-solketal ethers using a phase transfer catalyst.
Materials:
-
(S)-Solketal
-
Alkyl bromide (e.g., 1-bromobutane)
-
Potassium hydroxide (KOH), aqueous solution (28%)
-
Tetrabutylammonium iodide (TBAI)
Equipment:
-
Round bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
Procedure:
-
To a round bottom flask, add (S)-solketal (1.0 molar equivalent), alkyl bromide (1.0 molar equivalent), aqueous KOH solution (2.0 equivalents), and TBAI (5 mol%).
-
Heat the reaction mixture to 100°C and stir for 24 hours under a condenser.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Alkyl Bromide | Molar Ratio (Solketal:Alkyl Bromide) | Catalyst (TBAI) | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromobutane | 1 : 1 | 5 mol% | 100 | 24 | 21-94 |
| 1-Bromooctane | 1 : 1 | 5 mol% | 100 | 24 | 21-94 |
| 1-Bromododecane | 1 : 1 | 5 mol% | 100 | 24 | 21-94 |
Biological Activities of (S)-Solketal Derivatives
Derivatives of (S)-solketal have shown promising biological activities, making them interesting candidates for drug discovery and development.
Antimicrobial Activity
Certain (S)-solketal esters have demonstrated antimicrobial properties. For instance, solketal palmitate has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[3]
Reported Antimicrobial Efficacy of Solketal Palmitate: [3]
| Bacterial Strain | Inhibition Zone Diameter (mm) |
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Furthermore, 1-O-alkylglycerols, which can be synthesized from solketal, have also been reported to possess antibacterial and antifungal activities.[7] Specifically, 1-O-octylglycerol (C8Gly1) and 1-O-dodecylglycerol (C12Gly1) showed good antibacterial activity against S. aureus and potent antifungal activity.[7]
Antitumor Activity
Interestingly, (+)-Solketal has been identified as a MEK inhibitor with potential antitumor activity. MEK (Mitogen-activated protein kinase kinase) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers. Inhibition of MEK can block downstream signaling, leading to reduced cell proliferation and tumor growth.
Conceptual Illustration of MEK Inhibition:
Caption: MEK inhibition by (+)-Solketal.
Conclusion
(S)-Solketal is a highly valuable chiral synthon for the synthesis of a diverse range of derivatives. The straightforward and high-yielding protocols for its esterification and etherification make it an attractive starting material for academic and industrial research. Furthermore, the emerging biological activities of its derivatives, including antimicrobial and potential antitumor effects, underscore its significance for professionals in drug development. The protocols and data presented herein provide a solid foundation for the exploration and utilization of (S)-solketal in various scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Solketal Reagent|Protected Glycerol for Research [benchchem.com]
- 3. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
- 4. Solketal - Wikipedia [en.wikipedia.org]
- 5. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol as a Chiral Auxiliary
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as (S)-solketal, is a readily available and versatile chiral building block derived from (S)-glycerol. While it is extensively utilized as a chiral synthon in the total synthesis of natural products and pharmaceuticals, its application as a traditional chiral auxiliary—a stereocenter-directing group that is temporarily attached to a prochiral substrate and subsequently removed—is not widely documented in scientific literature.
This document provides a conceptual framework for its potential use as a chiral auxiliary based on established principles of asymmetric synthesis. To offer practical guidance, detailed application notes and protocols for a well-established class of chiral auxiliaries, the Evans oxazolidinones, are presented as a representative example. These protocols illustrate the experimental design, data presentation, and workflow that would be analogous for employing a new chiral auxiliary.
Conceptual Application of this compound as a Chiral Auxiliary
The fundamental principle behind using a chiral auxiliary is to covalently attach it to a prochiral substrate, thereby creating a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction at the prochiral center. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
A potential workflow for utilizing this compound as a chiral auxiliary in an asymmetric alkylation is depicted below.
Caption: Conceptual workflow for asymmetric alkylation using a chiral alcohol auxiliary.
Data Presentation: Asymmetric Alkylation using Evans Oxazolidinone Auxiliary (Representative Data)
The following table summarizes typical results for the asymmetric alkylation of an Evans oxazolidinone auxiliary, which serves as a benchmark for the level of stereocontrol expected from an effective chiral auxiliary. No specific data for this compound as a chiral auxiliary is currently available in the literature.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | THF | -78 | 95 | >99:1 |
| 2 | Allyl iodide | NaHMDS | THF | -78 | 92 | >99:1 |
| 3 | Methyl iodide | LHMDS | THF | -78 | 88 | 98:2 |
| 4 | Isopropyl iodide | KHMDS | Toluene | -78 | 75 | 95:5 |
Experimental Protocols: Asymmetric Alkylation with an Evans Oxazolidinone Auxiliary (Representative Protocol)
This protocol provides a detailed methodology for a typical asymmetric alkylation reaction using a well-established chiral auxiliary.
Protocol 1: Asymmetric Benzylation of an N-Acyl Oxazolidinone
Objective: To synthesize an enantiomerically enriched α-benzylated carboxylic acid derivative.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propanoyl imide
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Experimental Workflow Diagram:
Caption: Workflow for a representative asymmetric alkylation experiment.
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propanoyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare lithium diisopropylamide (LDA) by slowly adding n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared LDA solution to the stirred solution of the N-propanoyl oxazolidinone at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) to afford the pure benzylated product.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis.
-
Protocol 2: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hydrochloric acid (1 M)
Logical Relationship Diagram for Auxiliary Cleavage:
Caption: Logical steps for the cleavage of an Evans oxazolidinone auxiliary.
Procedure:
-
Hydrolysis:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of LiOH (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
-
Work-up:
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether to isolate the carboxylic acid product.
-
Dry the organic layer containing the acid over anhydrous MgSO₄, filter, and concentrate to yield the final product.
-
Conclusion
While this compound is a valuable chiral building block, its role as a traditional chiral auxiliary is not well-established. The provided conceptual framework outlines how it could potentially be employed in asymmetric synthesis. The detailed protocols for the well-validated Evans oxazolidinone auxiliary serve as a practical guide for researchers interested in developing and evaluating new chiral auxiliaries. Further research is required to establish the efficacy of this compound in this capacity and to generate the quantitative data necessary for its widespread adoption.
Application Notes and Protocols: Dioxolane Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, particularly in drug development and natural product synthesis, the strategic use of protecting groups is paramount. The dioxolane moiety, a cyclic acetal, serves as a robust and versatile protecting group for aldehydes and ketones. Its formation, stability under various conditions, and facile cleavage make it an indispensable tool for chemists. Dioxolanes are typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol.[1][2] This protection strategy is crucial when other functional groups within the molecule need to undergo transformations that the carbonyl group would not tolerate, such as reduction, oxidation, or organometallic addition.[3]
These application notes provide a comprehensive overview of dioxolane protecting group strategies, including detailed experimental protocols, stability data, and deprotection methods.
Stability and Compatibility of Dioxolane Protecting Groups
Dioxolanes offer a significant advantage due to their stability across a wide range of reaction conditions. They are generally stable to bases, nucleophiles, reducing agents, and many oxidizing agents.[1][4] However, they are labile to acidic conditions, which allows for their selective removal.[1][4]
Table 1: Stability of Dioxolane Protecting Groups under Various Conditions
| Reagent/Condition | Stability | Notes |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Primary method for deprotection. |
| Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) | Labile | Can be used for deprotection under non-aqueous conditions. |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Allows for reactions such as saponification in the presence of a protected carbonyl. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | Enables selective reactions at other sites, like esters or halides. |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Facilitates the reduction of other functional groups without affecting the protected carbonyl.[3] |
| Oxidizing Agents (e.g., PCC, PDC, Jones Reagent) | Generally Stable | Stable to mild chromium-based oxidants.[1] Stronger oxidants under acidic conditions may cause cleavage. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Compatible with the reduction of double bonds or other functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Dioxolane Protection of a Ketone
This protocol describes a standard method for the protection of a ketone using ethylene glycol and an acid catalyst with azeotropic removal of water.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add the ketone and toluene.
-
Add ethylene glycol and p-toluenesulfonic acid monohydrate to the flask.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dioxolane.
-
Purify the product by column chromatography on silica gel or distillation if necessary.
Protocol 2: Deprotection of a Dioxolane under Acidic Aqueous Conditions
This protocol outlines the standard procedure for the removal of a dioxolane protecting group to regenerate the carbonyl compound.
Materials:
-
Dioxolane-protected compound (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M) or another suitable acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the dioxolane-protected compound in a mixture of acetone (or THF) and water.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography, recrystallization, or distillation.
Quantitative Data on Dioxolane Formation and Deprotection
The efficiency of dioxolane formation and deprotection can vary depending on the substrate, catalyst, and reaction conditions. The following tables provide a summary of quantitative data from various literature sources.
Table 2: Comparison of Catalysts for Dioxolane Formation
| Carbonyl Substrate | Diol | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Cyclohexanone | Ethylene glycol | p-TsOH | Toluene | 4 | Reflux | 95 | [Generic Protocol] |
| Benzaldehyde | Ethylene glycol | Montmorillonite K10 | Toluene | 2 | Reflux | 92 | [5] |
| Salicylaldehyde | (R,R)-Dimethyl-L-tartrate | Montmorillonite K10 | Toluene | 3 | Reflux | 92 | [5] |
| 4-Nitrobenzaldehyde | Ethylene glycol | Iodine | CH₂Cl₂ | 0.5 | RT | 98 | [4] |
| Acetophenone | Ethylene glycol | Tetrabutylammonium tribromide | CH(OEt)₃ | 1.5 | RT | 94 | [1][4] |
Table 3: Comparison of Deprotection Methods
| Dioxolane Substrate | Reagent/Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 5 min | 30 | 100 | [1][2] |
| 2-Methyl-2-phenyl-1,3-dioxolane | Iodine | Acetone | 10 min | RT | 95 | [1][4] |
| Cyclohexanone ethylene ketal | Er(OTf)₃ | Wet Nitromethane | 1 h | RT | 98 | [4] |
| Various acetals/ketals | Protic Ionic Liquid | Water | 0.5-4 h | 70 | 50-94 | [6] |
| General Dioxolane | Aqueous HCl | Acetone/Water | 1-4 h | RT | >90 | [Generic Protocol] |
Signaling Pathways and Experimental Workflows
Mechanism of Acid-Catalyzed Dioxolane Formation
The formation of a dioxolane from a ketone and ethylene glycol under acidic conditions proceeds through a series of equilibrium steps. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the diol.
Caption: Acid-catalyzed formation of a dioxolane.
Experimental Workflow for Protecting Group Strategy
The selection and application of a protecting group strategy is a critical decision-making process in organic synthesis. The following workflow illustrates the key steps involved.
Caption: Workflow for a protecting group strategy.
Applications in Drug Development and Synthesis
The dioxolane protecting group has been instrumental in the total synthesis of numerous complex natural products and active pharmaceutical ingredients. For instance, in the synthesis of steroids, the selective protection of a ketone is often necessary to allow for modifications at other positions of the steroid core.[7] Similarly, in carbohydrate chemistry, dioxolanes are used to protect vicinal diols, enabling regioselective reactions on the remaining hydroxyl groups.[8] The stability of the dioxolane group to a wide array of reagents makes it a reliable choice in lengthy synthetic sequences, contributing to higher overall yields and the successful synthesis of complex molecular architectures.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for tosylation of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Application Notes: Tosylation of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Introduction The tosylation of alcohols is a fundamental and crucial transformation in organic synthesis. This process converts a hydroxyl group, which is a poor leaving group, into a tosylate (p-toluenesulfonate) group. The resulting tosylate is an excellent leaving group, readily displaced by nucleophiles in substitution reactions, typically through an S(_N)2 mechanism.[1][2]
This compound, also known as (S)-(+)-Solketal derivative, is a valuable chiral building block derived from glycerol. The tosylation of its primary hydroxyl group yields (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl 4-methylbenzenesulfonate. This transformation is a key step in the synthesis of various chiral compounds, including pharmaceuticals and natural products, as it activates the hydroxyl group for subsequent nucleophilic substitution, allowing for the introduction of a wide range of functional groups with inversion of stereochemistry if the reaction occurs at a chiral center.[3][4]
This protocol describes a standard and reliable method for the tosylation of this compound using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Reaction Scheme
The overall reaction is as follows:
This compound reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et(_3)N) or pyridine, and often a catalyst like 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (DCM) to yield the desired tosylate product and the hydrochloride salt of the base.
Quantitative Data Summary
The following table summarizes the typical reagents, their roles, and the quantities used in the tosylation reaction.
| Reagent | Role | Molar Equivalents |
| This compound | Substrate | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | Tosylating Agent | 1.2 - 1.5 |
| Triethylamine (Et(_3)N) or Pyridine | Base (HCl Scavenger) | 1.5 - 3.0 |
| 4-Dimethylaminopyridine (DMAP) | Catalyst (Optional) | 0.05 - 0.6 |
| Dichloromethane (DCM) | Solvent | 5 - 10 mL per mmol of substrate |
Detailed Experimental Protocol
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et(_3)N), distilled
-
4-Dimethylaminopyridine (DMAP) (optional)
-
Dichloromethane (DCM), anhydrous
-
1.0 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.0 eq.).
-
Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the alcohol (approximately 10 volumes, e.g., 10 mL for every 1 gram of alcohol).
-
Cooling: The flask is placed in an ice bath and the solution is stirred and cooled to 0 °C.
-
Addition of Base and Catalyst: Triethylamine (1.5 eq.) or pyridine is added to the cooled solution, followed by a catalytic amount of DMAP (if used).[1][5]
-
Addition of Tosylating Agent: p-Toluenesulfonyl chloride (1.2 eq.), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred solution at 0 °C over 15-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 4 hours and may be allowed to warm to room temperature and stirred for an additional 2-12 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of cold water or 1.0 M HCl.[5][6]
-
Workup - Phase Separation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 Vol).
-
Washing: The combined organic layers are washed successively with 1.0 M HCl, saturated NaHCO(_3) solution, and finally with brine.[5] This removes excess base and other water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO(_4) or Na(_2)SO(_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl 4-methylbenzenesulfonate.[6]
Experimental Workflow Diagram
Caption: Workflow for the tosylation of this compound.
References
- 1. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Solketal - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as (S)-solketal, as a versatile chiral building block in the synthesis of pharmaceutical compounds. The protocols detailed below focus on key transformations of (S)-solketal for the preparation of antiviral agents, particularly nucleoside analogs like the precursor to Tenofovir.
(S)-Solketal: A Chiral Pool Precursor
(S)-solketal is a protected form of (S)-glycerol, making it an invaluable starting material in the chiral pool synthesis of complex molecules.[1][2] Its structure, featuring a protected diol and a primary alcohol, allows for selective chemical modifications, which is crucial in multi-step synthetic routes.[3] The isopropylidene group serves as an effective protecting group for the 1,2-diol, which can be readily removed under acidic conditions.[4]
Application in Antiviral Drug Synthesis
(S)-solketal is a key starting material for the synthesis of various antiviral compounds, including potent agents against the Epstein-Barr virus (EBV) and the Human Immunodeficiency Virus (HIV).[5] A notable application is in the synthesis of (R)-9-(2-hydroxypropyl)adenine, a crucial intermediate for the antiretroviral drug Tenofovir.[1][6] Additionally, the deprotection of (S)-solketal derivatives leads to the formation of (S)-9-(2,3-dihydroxypropyl)adenine, an aliphatic nucleoside analog with broad-spectrum antiviral activity.[5]
Experimental Protocols
The following protocols describe the key steps in the transformation of (S)-solketal to a pivotal intermediate for antiviral drug synthesis.
Protocol 1: Tosylation of this compound
This procedure outlines the activation of the primary alcohol of (S)-solketal by conversion to its tosylate ester, a good leaving group for subsequent nucleophilic substitution reactions.[7]
Reaction Scheme:
(S)-solketal → (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl 4-methylbenzenesulfonate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tosylate.
Quantitative Data Summary (Tosylation)
| Parameter | Value | Reference |
| Starting Material | (S)-solketal | [7] |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine | [7] |
| Solvent | Dichloromethane | [7] |
| Reaction Time | 13 hours | [7] |
| Yield | High (specific yield not provided in reference) | [7] |
Protocol 2: Alkylation of Adenine with (S)-Solketal Tosylate
This protocol details the nucleophilic substitution reaction between adenine and the prepared (S)-solketal tosylate to form the protected precursor of the antiviral agent.
Reaction Scheme:
(S)-Solketal tosylate + Adenine → 9-((S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)adenine
Materials:
-
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl 4-methylbenzenesulfonate
-
Adenine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend adenine (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide.
-
Add a solution of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl 4-methylbenzenesulfonate (1.0 eq) in DMF to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired product.
Quantitative Data Summary (Alkylation)
| Parameter | Value | Reference |
| Starting Materials | (S)-Solketal tosylate, Adenine | [8][9] |
| Base | Potassium Carbonate | [8][9] |
| Solvent | Dimethylformamide (DMF) | [8][9] |
| Reaction Temperature | 80 °C | [8][9] |
| Reaction Time | 24 hours | [8][9] |
| Yield | Moderate to good (specific yield varies) | [8][9] |
Protocol 3: Deprotection of the Acetonide Group
This final step involves the removal of the isopropylidene protecting group to yield the diol, which is the active form of the nucleoside analog.[10]
Reaction Scheme:
9-((S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)adenine → (S)-9-(2,3-dihydroxypropyl)adenine
Materials:
-
9-((S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)adenine
-
Aqueous Hydrochloric Acid (HCl) or Acetic Acid
-
Methanol
-
Dowex 50W-X8 (H⁺ form) resin (optional for neutralization)
Procedure:
-
Dissolve the protected nucleoside (1.0 eq) in a mixture of methanol and water.
-
Add aqueous hydrochloric acid (e.g., 1 M) or acetic acid (e.g., 80%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) or by passing it through a column of Dowex 50W-X8 (H⁺ form) resin.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Deprotection)
| Parameter | Value | Reference |
| Starting Material | Acetonide-protected nucleoside | [10] |
| Reagent | Aqueous HCl or Acetic Acid | [10] |
| Solvent | Methanol/Water | [10] |
| Yield | High (often quantitative) | [10] |
Visualizations
Caption: Synthetic workflow from (S)-Solketal to an antiviral nucleoside analog.
Caption: (S)-Solketal as a key intermediate from the chiral pool for pharmaceutical synthesis.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetonides [organic-chemistry.org]
- 4. Solketal - Wikipedia [en.wikipedia.org]
- 5. (S)-9-(2,3-Dihydroxypropyl)adenine: an aliphatic nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-9-(2-Hydroxypropyl)adenine | 14047-28-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. preprints.org [preprints.org]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Beta-Blockers Using (S)-Solketal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Beta-adrenergic blocking agents, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. The therapeutic efficacy of many beta-blockers resides predominantly in a single enantiomer. For instance, (S)-propranolol is significantly more potent than its (R)-enantiomer.[1][2] Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure beta-blockers is of high importance in pharmaceutical chemistry.
This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-beta-blockers, utilizing the readily available and versatile chiral building block, (S)-solketal ((S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol). The described synthetic route offers a reliable method for establishing the required stereochemistry early in the synthesis and carrying it through to the final active pharmaceutical ingredient. The following protocols use the synthesis of (S)-propranolol as a representative example.
Overall Synthetic Strategy
The asymmetric synthesis of (S)-propranolol from (S)-solketal is a multi-step process that involves the activation of the primary alcohol of (S)-solketal, introduction of the aryloxy moiety, deprotection, and subsequent formation of the aminopropanol side chain. The key is to transfer the chirality of (S)-solketal to the final product with high fidelity.
Experimental Workflow Diagram
References
Application Notes & Protocols: Preparation of Enantiomerically Pure Phosphodiesterase Inhibitors
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Inhibitors of these enzymes have significant therapeutic applications for a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases like psoriasis and chronic obstructive pulmonary disease (COPD).[1][3]
Many PDE inhibitors are chiral molecules, and their enantiomers often exhibit profound differences in pharmacological activity, potency, and toxicology. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend that, whenever possible, only the active enantiomer of a chiral drug should be developed and marketed.[4] This necessitates robust and efficient methods for producing enantiomerically pure compounds.
This document outlines two primary strategies for obtaining enantiomerically pure PDE inhibitors: asymmetric synthesis and chiral resolution of a racemic mixture. Detailed protocols for representative PDE inhibitors from different classes are provided, along with methods for analyzing enantiomeric purity.
Strategy 1: Asymmetric Synthesis of a Chiral PDE4 Inhibitor
Asymmetric synthesis, or enantioselective synthesis, is a powerful strategy that creates the desired stereoisomer directly from achiral or prochiral precursors, often using a chiral catalyst or auxiliary. This approach is highly efficient as it avoids the loss of 50% of the material inherent in resolving a racemate. A practical, kilogram-scale asymmetric synthesis has been developed for L-869298, a potent and selective PDE4 inhibitor.[3][5]
Logical Workflow: Asymmetric Synthesis
Caption: Workflow for the enantioselective synthesis of a PDE4 inhibitor.
Protocol 1: Catalytic Asymmetric Synthesis of L-869298
This protocol is based on the practical, chromatography-free synthesis of the potent PDE4 inhibitor L-869298.[3][5] The key step is the highly enantioselective catalytic hydrogenation of an aromatic heteroaromatic ketone.
A. Asymmetric Hydrogenation of the Ketone Precursor
-
Charge a suitable reactor with the aryl heteroaryl ketone precursor.
-
Add a solution of a chiral catalyst (e.g., a Ruthenium-based catalyst with a chiral ligand).
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction at a specified temperature and pressure until completion, monitored by HPLC.
-
Upon completion, vent the reactor and work up the reaction mixture to isolate the chiral alcohol. The alcohol is typically obtained with very high enantioselectivity.[3]
B. Activation and Displacement
-
Activate the resulting chiral alcohol by converting it to a good leaving group, such as a 4-toluenesulfonate (tosylate).[5]
-
Displace the tosylate with the lithium enolate of ethyl 3-pyridylacetate N-oxide.
-
This displacement reaction proceeds with an inversion of configuration and without loss of optical purity, generating the chiral tetra-substituted ethane intermediate.[5]
C. Final Deprotection and Decarboxylation
-
Perform a deprotection of the displacement adduct.
-
Follow with a decarboxylation step to yield the final product, L-869298, in excellent overall yield and high enantiomeric purity.[5]
Quantitative Data: Asymmetric Synthesis of L-869298
| Parameter | Value | Reference |
| Target Compound | L-869298 | [5] |
| Target Enzyme | Phosphodiesterase-4 (PDE4) | [3] |
| Key Reaction | Catalytic Asymmetric Hydrogenation | [3] |
| Enantiomeric Excess (ee) | Up to 99.4% | [3] |
| Process Feature | Chromatography-free | [5] |
| Scale | Kilogram quantities | [5] |
Strategy 2: Chiral Resolution of a PDE5 Inhibitor
Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[6] This method has been successfully applied to separate the enantiomers of the PDE5 inhibitor tadalafil.[7]
Logical Workflow: Chiral Resolution
Caption: Workflow for separating enantiomers using chiral HPLC.
Protocol 2: Chiral HPLC Separation of Tadalafil Enantiomers
This protocol describes an HPLC method for the baseline separation of the enantiomers of the PDE5 inhibitor tadalafil and its isomers.[7]
-
Instrument: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD column.
-
Mobile Phase: Prepare a mobile phase consisting of hexane and isopropyl alcohol in a 1:1 (v/v) ratio.[7]
-
Sample Preparation: Dissolve the racemic tadalafil mixture in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Flow Rate: Set to an appropriate flow rate (e.g., 1.0 mL/min, typical for analytical scale).
-
Detection: Set the UV detector to a wavelength of 220 nm.[7]
-
Injection Volume: Inject an appropriate volume of the sample solution (e.g., 10-20 µL).
-
-
Analysis: Run the chromatogram for a sufficient duration to achieve baseline separation of all isomers (approximately 30 minutes as per the reference method).[7] Collect the fractions corresponding to each enantiomer peak if preparative scale separation is desired.
Quantitative Data: Chiral Separation of Tadalafil Isomers
| Parameter | Value | Reference |
| Target Compound | Tadalafil | [7] |
| Target Enzyme | Phosphodiesterase-5 (PDE5) | [7] |
| Separation Technique | High-Performance Liquid Chromatography (HPLC) | [7] |
| Chiral Column | Chiralpak AD | [7] |
| Mobile Phase | Hexane:Isopropanol (1:1, v/v) | [7] |
| Resolution (Rs) between enantiomers | > 2.0 | [7] |
| Limit of Quantitation (LOQ) | 0.60 - 1.80 ng | [7] |
| Relative Standard Deviation (RSD) | < 2% (n=5) | [7] |
Analysis of Enantiomeric Purity
Determining the enantiomeric excess (e.e.%) is a critical quality control step in the preparation of chiral compounds. Chiral HPLC is the most common and accurate method for this analysis.
Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
-
Develop a chiral HPLC method capable of separating the two enantiomers of the target PDE inhibitor, following similar principles as outlined in Protocol 2.
-
Prepare a standard solution of the racemic compound (50:50 mixture) to establish the retention times for each enantiomer.
-
Prepare a solution of the synthesized, enantiomerically enriched sample.
-
Inject the sample onto the chiral column and record the chromatogram.
-
Integrate the peak areas for both the major enantiomer (A_major) and the minor enantiomer (A_minor).
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Biochemical Context: PDE Signaling Pathway
PDE inhibitors exert their therapeutic effect by modulating the cyclic nucleotide signaling cascade. Understanding this pathway is essential for drug development professionals.
Signaling Pathway Diagram: cAMP/cGMP Regulation by PDEs
Caption: Role of PDEs and their inhibitors in cyclic nucleotide signaling.
This pathway illustrates how external signals lead to the production of cAMP or cGMP.[2] These second messengers then activate downstream proteins to elicit a cellular response.[1] PDEs terminate this signal by hydrolyzing cAMP/cGMP.[8][9] PDE inhibitors block this degradation, thereby prolonging the signal and enhancing the cellular response.
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Practical enantioselective process for a chiral phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Phosphodiesterase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Stereoselective Synthesis of Antiviral Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of nucleoside analogues is a cornerstone of modern antiviral drug development. The precise three-dimensional arrangement of atoms in these molecules is often critical for their therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of several key antiviral nucleoside analogues. The methodologies presented herein are compiled from established literature and are intended to serve as a comprehensive resource for researchers in the field. Both chemical and biocatalytic strategies are explored, highlighting the diverse approaches available for achieving high stereochemical control.
Sofosbuvir: Stereoselective Phosphoramidation
Sofosbuvir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. A key feature of its structure is the phosphoramidate prodrug moiety, which exists as a specific (Sp)-isomer, crucial for its intracellular delivery and activation. The primary challenge in its synthesis lies in the diastereoselective formation of this phosphorus stereocenter.
Synthetic Strategy Overview
The synthesis of Sofosbuvir typically involves the coupling of a protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine derivative with a chiral phosphorochloridate reagent. A dynamic kinetic resolution of the stereochemically unstable phosphorochloridate allows for the preferential formation of the desired (Sp)-diastereomer.[1][2] The choice of protecting group on the 3'-hydroxyl of the uridine derivative has been shown to significantly influence the diastereoselectivity of the coupling reaction, with a benzyl group often providing high selectivity.[1][2]
Data Presentation: Diastereoselectivity in Sofosbuvir Synthesis
| Protected Nucleoside (3'-OH Group) | Phosphorylating Agent | Diastereomeric Ratio (Sp:Rp) | Overall Yield | Reference |
| 3'-O-Benzyl | (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate | 92:8 | 40% (8 steps) | [1][2] |
| 3'-O-Ester/Carbonate | (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate | Lower selectivity | - | [1][2] |
Experimental Protocol: Diastereoselective Phosphoramidation for Sofosbuvir Intermediate
This protocol describes the coupling of 3'-O-Benzyl-2'-deoxy-2'-α-fluoro-β-C-methyluridine with (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate.
Materials and Reagents:
-
3'-O-Benzyl-2'-deoxy-2'-α-fluoro-β-C-methyluridine (1.0 eq)
-
(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (1.5 eq)[3][4]
-
Magnesium chloride (MgCl₂), anhydrous (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3'-O-Benzyl-2'-deoxy-2'-α-fluoro-β-C-methyluridine (1.0 eq) and anhydrous MgCl₂ (1.5 eq).
-
Solvent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere to achieve a concentration of 0.1-0.2 M with respect to the nucleoside.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (4.0 eq) dropwise to the cooled suspension while maintaining the internal temperature between 0 and 5 °C.
-
Reagent Addition: In a separate flask, dissolve (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nucleoside is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to separate the desired (Sp)-diastereomer from the (Rp)-isomer.
Visualization: Sofosbuvir Synthesis Workflow
Caption: Workflow for the diastereoselective phosphoramidation step in Sofosbuvir synthesis.
Remdesivir: Stereocontrolled Phosphoramidate Coupling
Remdesivir is a broad-spectrum antiviral agent that has been used in the treatment of COVID-19. It is a prodrug that is metabolized to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase. The synthesis of Remdesivir also presents a stereochemical challenge at the phosphorus center of the phosphoramidate moiety.
Synthetic Strategy Overview
Several synthetic routes to Remdesivir have been developed. A common strategy involves the coupling of the nucleoside core, GS-441524, with a chiral phosphoramidating agent.[5][6] To achieve high stereoselectivity, this can be done by using an enantiomerically pure phosphoramidate reagent or through a dynamic kinetic asymmetric transformation catalyzed by a chiral catalyst.[7] One efficient method starts from GS-441524 and employs a three-step sequence of protection, phosphoramidation, and deprotection.[5]
Data Presentation: Yields in Remdesivir Synthesis
| Starting Material | Key Steps | Diastereomeric Ratio (Sp:Rp) | Overall Yield | Reference |
| GS-441524 | Protection, Phosphoramidation, Deprotection | >99:1 | 85% | [5] |
| Protected Nucleoside | Organocatalyzed Asymmetric Phosphoramidation | 96.1:3.9 | 70% (one-pot) | [7] |
| Protected Ribonolactone | Multi-step synthesis with chiral HPLC separation | 1:1 (before separation) | 12.5% | [6][8] |
Experimental Protocol: Three-Step Synthesis of Remdesivir from GS-441524
This protocol outlines a highly efficient synthesis of Remdesivir starting from the nucleoside core GS-441524.[5]
Materials and Reagents:
-
GS-441524 (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Pentafluorophenyl phosphoramidate reagent
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF
-
Acetic acid (AcOH)
-
Isopropanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Protection of GS-441524: React GS-441524 (1.0 eq) with DMF-DMA to protect the hydroxyl groups. The crude protected intermediate is used directly in the next step without purification.
-
Stereoselective Phosphoramidation:
-
Dissolve the crude protected nucleoside in anhydrous THF.
-
Add a solution of t-BuMgCl in THF dropwise at low temperature.
-
Add a solution of the pentafluorophenyl phosphoramidate reagent in THF.
-
Stir the reaction for approximately 2 hours, monitoring by HPLC.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude phosphoramidate intermediate in a solution of acetic acid in isopropanol.
-
Stir the reaction until deprotection is complete as monitored by HPLC.
-
Purify the final product by chromatography to yield Remdesivir with high diastereomeric purity.
-
Visualization: Remdesivir Synthesis Logical Flow
Caption: A three-step synthetic workflow for Remdesivir starting from GS-441524.
L-Nucleosides (Lamivudine & Emtricitabine): Stereoselective Glycosylation
Lamivudine and Emtricitabine are L-nucleoside analogues that are potent reverse transcriptase inhibitors used in the treatment of HIV. Their synthesis requires the stereocontrolled formation of the glycosidic bond to yield the unnatural L-enantiomer with a specific anomeric configuration.
Synthetic Strategy Overview
A common and effective method for the stereoselective synthesis of these L-nucleosides is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative, typically activated by a Lewis acid. The stereochemical outcome of the glycosylation can be influenced by the choice of protecting groups on the sugar moiety and the reaction conditions. For Lamivudine and Emtricitabine, which are 1,3-oxathiolane nucleosides, the key is the stereoselective coupling of a protected 1,3-oxathiolane intermediate with the appropriate cytosine derivative.[9]
Data Presentation: Stereoselectivity in Lamivudine/Emtricitabine Synthesis
| Glycosyl Donor | Nucleobase | Promoter/Conditions | β:α Anomeric Ratio | Yield | Reference |
| Protected 1,3-oxathiolane acetate | N⁴-acetyl-5-fluorocytosine | PMHS/I₂ | >250:1 | ~85-95% | [9] |
| Protected 1,3-oxathiolane acetate | N⁴-benzoyl cytosine | Et₃SiH/I₂ | 83:1 | ~95% | [9] |
| Protected 1,3-oxathiolane acetate | Silylated Cytosine | ZrCl₄ | 98.15:1.85 | 59% | [9] |
Experimental Protocol: Vorbrüggen Glycosylation for Emtricitabine Precursor
This protocol describes the N-glycosylation of silylated N⁴-acetyl-5-fluorocytosine with a protected 1,3-oxathiolane acetate donor.
Materials and Reagents:
-
(2R,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate derivative (1.0 eq)
-
N⁴-acetyl-5-fluorocytosine (1.2 eq)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic)
-
Polymethylhydrosiloxane (PMHS)
-
Iodine (I₂)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Silylation of Nucleobase:
-
To a suspension of N⁴-acetyl-5-fluorocytosine (1.2 eq) in anhydrous ACN, add a catalytic amount of ammonium sulfate.
-
Add HMDS and reflux the mixture until the solution becomes clear.
-
Remove the solvent under reduced pressure to obtain the silylated nucleobase.
-
-
Glycosylation Reaction:
-
To a solution of the protected 1,3-oxathiolane acetate donor (1.0 eq) and the silylated nucleobase in anhydrous DCM, add PMHS.
-
Add a solution of I₂ in DCM dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃, followed by a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the protected Emtricitabine precursor.
Visualization: Vorbrüggen Glycosylation Mechanism
Caption: Simplified mechanism of the Vorbrüggen glycosylation reaction.
Biocatalytic Synthesis of Didanosine
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis for producing nucleoside analogues with high stereoselectivity. Enzymes can catalyze reactions in aqueous media under mild conditions, often without the need for protecting groups.
Synthetic Strategy Overview
An enzymatic cascade using enzymes from nucleoside metabolism and salvage pathways can be employed for the synthesis of nucleoside therapeutics like didanosine, an anti-HIV drug.[10] This cascade typically involves three key enzymes: a ribokinase (RK), a phosphopentomutase (PPM), and a purine nucleoside phosphorylase (PNP).[10][11]
Experimental Protocol: Three-Enzyme Cascade for Didanosine Synthesis
This protocol describes a one-pot enzymatic synthesis of didanosine from 2,3-dideoxyribose.
Materials and Reagents:
-
2,3-Dideoxyribose
-
Hypoxanthine
-
Adenosine triphosphate (ATP)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (KH₂PO₄)
-
Recombinant enzymes:
-
Ribokinase (RK)
-
Phosphopentomutase (PPM)
-
Purine Nucleoside Phosphorylase (PNP)
-
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ and KCl.
-
To the buffer, add 2,3-dideoxyribose, hypoxanthine, and ATP.
-
-
Enzyme Addition:
-
Add the three recombinant enzymes (RK, PPM, and PNP) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the formation of didanosine over time using HPLC.
-
-
Workup and Purification:
-
Once the reaction has reached completion, terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.
-
Purify the didanosine from the reaction mixture using appropriate chromatographic techniques.
-
Visualization: Biocatalytic Cascade for Didanosine Synthesis
References
- 1. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 261909-49-3|(2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate|BLD Pharm [bldpharm.com]
- 4. 261909-49-3|(2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate|BLD Pharm [bldpharm.de]
- 5. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Synthesis and Evaluation of Platelet-Activating Factor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of Platelet-Activating Factor (PAF) antagonists. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor.[1] Consequently, the development of PAF receptor antagonists has been a significant area of research for therapeutic intervention in various diseases.[1][3][4]
I. Synthesis of PAF Antagonists
The synthesis of PAF antagonists has explored a diverse range of chemical scaffolds, aiming to mimic the structure of PAF or to otherwise block its receptor. Key classes of synthesized PAF antagonists include:
-
Phospholipid Analogues: These compounds, such as CV-6209, are structurally related to PAF.[5] The synthesis often involves modifying the phosphorylcholine moiety of PAF analogues.[5]
-
Tetrahydrofuran Derivatives: The synthesis of 2,5-disubstituted tetrahydrofuran compounds has been described as a source of potential PAF antagonists.[6]
-
Natural Product Derivatives: Ginkgolides, such as BN 52021, are terpenoids isolated from the Ginkgo biloba tree and are known PAF antagonists.[1][7] Kadsurenone is another example derived from a natural source.[1]
-
Heterocyclic Compounds: Thienotriazolodiazepines, such as WEB 2086 (Apafant), represent a class of potent synthetic PAF antagonists.[1]
-
Metal-Based Complexes: More recently, metal-based complexes, including those with rhodium, have been synthesized and evaluated for their anti-PAF activity.[8][9]
The structure-activity relationship is a key consideration in the synthesis of PAF antagonists. For instance, in novel PAF analogues, the acyl substituent on the carbamoyl group and the nature of the polar head group significantly influence the antagonist activity.[5]
II. Mechanism of Action: The PAF Signaling Pathway
Platelet-Activating Factor (PAF) exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[1][10] This binding initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. PAF receptor antagonists act by competitively binding to the PAF receptor, thereby blocking the initiation of this signaling cascade.
The PAF signaling cascade is a crucial component of the innate host defense system but is also an effector pathway in inflammatory and thrombotic diseases.[11] Upon PAF binding, the receptor couples to G proteins, primarily Gq and Gi, leading to the activation of various downstream effectors.[1] This includes the activation of different types of phospholipases (PL), such as phospholipase C (PLC), which results in the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These signaling events can trigger inflammation, proliferation, and angiogenesis.[10]
Caption: Platelet-Activating Factor (PAF) Signaling Pathway.
III. Quantitative Data of Selected PAF Antagonists
The efficacy of PAF antagonists is commonly quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki). These values are determined through various in vitro and in vivo assays. The following table summarizes the inhibitory activities of several well-characterized PAF antagonists.
| Antagonist | Chemical Class | Species | Assay | IC50 / Ki |
| WEB 2086 (Apafant) | Thienotriazolodiazepine | Human | Platelet Aggregation | 170 nM (IC50) |
| CV-6209 | Phospholipid analogue | Rabbit | Platelet Aggregation | 7.5 x 10⁻⁸ M (IC50) |
| BN 52021 (Ginkgolide B) | Terpenoid (Ginkgolide) | Rabbit | PAF-induced edema | 63-71% inhibition (i.v.) |
| CV-3988 | Phospholipid analogue | Rabbit | PAF-induced plasma leakage | ~73-80% inhibition |
| L-659,989 | Kadsurenone derivative | Rabbit | PAF-induced edema | Almost total inhibition |
| Rhodium(I) complex 12 | Organometallic | Rabbit | Platelet Aggregation | 0.016 ± 0.015 μM (IC50) |
| Rhodium(I) complex 13 | Organometallic | Rabbit | Platelet Aggregation | 0.015 ± 0.014 μM (IC50) |
IV. Experimental Protocols
Detailed methodologies for key experiments in the evaluation of PAF antagonists are provided below.
A. Inhibition of PAF-Induced Platelet Aggregation
This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.[1][12]
Materials:
-
Platelet-rich plasma (PRP) from human or rabbit blood
-
Platelet-Activating Factor (PAF) solution
-
Test compounds (potential PAF antagonists)
-
Aggregometer
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging whole blood at a low speed.[1]
-
Baseline Measurement: Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.[1]
-
Incubation with Antagonist: Add the test compound at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes).[1]
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission over time.[1]
-
Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to the control (PAF alone). Determine the IC50 value.[1]
Caption: Workflow for PAF-Induced Platelet Aggregation Assay.
B. PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.[1][13]
Materials:
-
Rabbit platelets
-
[³H]-PAF (radiolabeled ligand)
-
Test compounds (e.g., PAF antagonists)
-
Binding buffer (e.g., Tyrode's buffer with 0.25% bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Platelet Preparation: Isolate platelets from rabbit whole blood by differential centrifugation.[1]
-
Incubation: In a series of tubes, incubate a fixed amount of platelet membranes with a constant concentration of [³H]-PAF and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PAF).
-
Separation: After incubation, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[1]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of [³H]-PAF.[1]
Caption: Workflow for PAF Receptor Binding Assay.
V. Conclusion
The development of PAF antagonists represents a promising therapeutic strategy for a variety of inflammatory and thrombotic diseases. The diverse chemical structures of these antagonists, from phospholipid analogues to metal-based complexes, offer a broad field for further drug discovery and development. The experimental protocols and signaling pathway information provided in these notes serve as a valuable resource for researchers in the synthesis and evaluation of novel PAF receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 3. The role of platelet activating factor and its antagonists in shock, sepsis and multiple organ failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet activating factor (PAF). A review of its effects, antagonists and possible future clinical implications (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in platelet-activating factor (PAF antagonists). 6. Synthesis and in vitro antagonistic activities of 2-substituted 5-oxotetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03496A [pubs.rsc.org]
- 9. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common synthetic routes to this compound?
A1: There are three primary synthetic routes, each with its own set of potential challenges:
-
Two-step homologation of (S)-glyceraldehyde acetonide: This involves a Wittig reaction to introduce a one-carbon extension, followed by catalytic hydrogenation of the resulting alkene.
-
Reduction of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid or its esters: This route utilizes a strong reducing agent like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid or ester functionality to the primary alcohol.
-
Grignard reaction with (S)-glyceraldehyde acetonide: This involves the addition of a methyl Grignard reagent to the aldehyde, followed by a subsequent reaction to form the ethanol side chain. This route is less common due to potential side reactions.
Route 1: Troubleshooting the Wittig Reaction and Hydrogenation
Q2: I am performing the Wittig reaction on (S)-glyceraldehyde acetonide and my yield is low, with a significant amount of a white solid that is difficult to separate. What is this byproduct?
A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O). This is formed from the triphenylphosphine ylide reagent during the course of the reaction. It is a high-boiling, crystalline solid that can sometimes complicate purification.
Q3: How can I minimize the formation of triphenylphosphine oxide and improve the purification of my alkene intermediate?
A3: While the formation of triphenylphosphine oxide is stoichiometric, you can facilitate its removal. After the reaction, you can often precipitate a significant portion of the triphenylphosphine oxide by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. The product, being more soluble, will remain in the liquid phase. Column chromatography is also a very effective method for separation.
Q4: During the catalytic hydrogenation of the vinyl intermediate, I am observing incomplete conversion. What could be the cause?
A4: Incomplete hydrogenation can be due to several factors:
-
Catalyst deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities, particularly sulfur-containing compounds. Ensure your starting materials and solvents are of high purity.
-
Insufficient hydrogen pressure: Ensure your reaction vessel is properly sealed and pressurized to the recommended level (typically 1-4 atm).
-
Poor catalyst quality or insufficient amount: Use a fresh, high-quality catalyst. If the reaction is sluggish, a higher catalyst loading may be necessary.
-
Mass transfer limitations: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.
Q5: Are there any potential byproducts from the hydrogenation step?
A5: While catalytic hydrogenation is generally a clean reaction, potential side reactions include:
-
Over-reduction: Although unlikely with a C=C bond, prolonged reaction times or harsh conditions could potentially lead to the opening of the dioxolane ring, though this is more common under acidic conditions.
-
Isomerization: Depending on the catalyst and conditions, isomerization of the double bond prior to reduction is a possibility, though less of a concern for a terminal alkene.
Route 2: Troubleshooting the Reduction of the Acetic Acid Derivative
Q6: I am using LiAlH₄ to reduce methyl (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, but my workup is problematic, resulting in a gelatinous precipitate and low isolated yield. What is happening?
A6: The use of LiAlH₄ results in the formation of aluminum salts. During the aqueous workup, these can form gelatinous aluminum hydroxide precipitates that are difficult to filter and can trap the product, leading to low recovery. A common and effective workup procedure to avoid this is the Fieser workup.
Q7: What is the Fieser workup and how do I perform it?
A7: The Fieser workup involves the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. For a reaction with 'x' grams of LiAlH₄, you would add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
Q8: I am concerned about the reactivity of LiAlH₄. Are there any common byproducts from this reduction?
A8: Besides issues with the workup, potential byproducts include:
-
Incomplete reduction: If an insufficient amount of LiAlH₄ is used or the reaction time is too short, you may isolate the starting ester or the intermediate aldehyde.
-
Deprotection: While the acetonide is generally stable to basic conditions, prolonged exposure to the workup conditions or inadvertent acidic conditions can lead to the hydrolysis of the dioxolane ring, forming the corresponding triol.
Summary of Potential Byproducts
| Byproduct Name | Formation Pathway | Physical Properties | Recommended Removal Method |
| Triphenylphosphine Oxide | Wittig reaction | High-boiling white crystalline solid | Precipitation/trituration, Column chromatography |
| Unreacted Starting Material | Incomplete reaction | Varies | Column chromatography, Distillation |
| Aldehyde Intermediate | Incomplete LiAlH₄ reduction | Lower boiling point than the alcohol product | Column chromatography |
| (S)-Glycerol | Hydrolysis of the acetonide protecting group | High-boiling, water-soluble liquid | Aqueous extraction |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction and Hydrogenation
Step 1: Wittig Reaction to form (S)-4-vinyl-2,2-dimethyl-1,3-dioxolane
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise, maintaining the temperature below 5 °C. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of (S)-glyceraldehyde acetonide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (S)-4-vinyl-2,2-dimethyl-1,3-dioxolane.
Step 2: Catalytic Hydrogenation
-
Dissolve the (S)-4-vinyl-2,2-dimethyl-1,3-dioxolane (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen through the solution or using a Parr shaker) at atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis via Reduction of an Ester
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of methyl (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully perform a Fieser workup by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture, washing the solid with THF or diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Visualizations
Solketal Derivatives Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of solketal and its derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of solketal derivatives.
Issue 1: Low Purity of Solketal After Synthesis
-
Question: My initial purity after the reaction is low, with significant amounts of starting material (glycerol) remaining. What should I do?
-
Answer: Incomplete conversion is a common issue. Before proceeding to more intensive purification, consider optimizing the reaction itself. The acetalization of glycerol is a reversible reaction. To drive the equilibrium towards solketal formation, you can:
-
Increase the excess of acetone: Using a higher molar ratio of acetone to glycerol can push the reaction forward.[1][2]
-
Remove water by-product: The presence of water, a by-product of the reaction, can inhibit the catalyst and shift the equilibrium back to the reactants.[1][3] Techniques like using a Dean-Stark trap during the reaction or adding a desiccant can be effective.
-
Catalyst selection and deactivation: Ensure your acid catalyst is active. Impurities like salts (e.g., NaCl) and water in crude glycerol can deactivate catalysts.[4] If using crude glycerol, a pre-purification step to remove these impurities is recommended.[3] Heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture, simplifying the initial work-up.[1][2]
-
Issue 2: Cloudy Appearance of Distilled Solketal
-
Question: After distillation, my solketal is cloudy. What is the cause and how can I fix it?
-
Answer: A cloudy appearance in the distillate is often due to the presence of an emulsion, which can be caused by:
-
Water droplets: Trace amounts of water co-distilling with the solketal can form fine droplets, causing a cloudy or milky appearance.[5][6]
-
High-boiling impurities: Certain impurities with boiling points close to that of solketal may co-distill and, upon cooling, phase out, leading to cloudiness.[7]
-
"Puking" of the distillation pot: Overheating the distillation flask can cause the boiling liquid to splash into the condenser, carrying over non-volatile impurities.[6]
Troubleshooting Steps:
-
Ensure adequate drying: Before distillation, dry the crude solketal using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.
-
Optimize distillation conditions: Carefully control the heating rate to prevent bumping and ensure a smooth distillation.[6] Using a vacuum can lower the boiling point and may help in separating from certain impurities.
-
Salting out: If water is suspected, adding a saturated brine solution to the cloudy distillate in a separatory funnel can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the cloudy distillate through a phase separation filter paper may also resolve the issue.
-
Issue 3: Difficulty in Separating Layers During Liquid-Liquid Extraction
-
Question: I'm using liquid-liquid extraction to purify my solketal derivative, but I'm having trouble with phase separation and emulsion formation. What can I do?
-
Answer: Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by surfactant-like impurities.[8] Troubleshooting Steps:
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of emulsions.[8]
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer and can help force the separation of the organic and aqueous phases.[8]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can break the emulsion.[8]
-
Filtration: Passing the mixture through a bed of celite or a phase separation filter paper can sometimes help to break up the emulsion.[8]
-
Solvent modification: Adding a small amount of a different organic solvent can alter the solubility characteristics and may help to resolve the emulsion.[8]
-
Issue 4: Product Decomposition on Silica Gel During Column Chromatography
-
Question: My solketal derivative seems to be decomposing on the silica gel column. How can I prevent this?
-
Answer: The acidic nature of silica gel can cause the hydrolysis of the acetal group in solketal derivatives. Troubleshooting Steps:
-
Deactivate the silica gel: You can neutralize the acidity of the silica gel by pre-treating it with a base. This is typically done by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[9]
-
Work quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution.
-
Check for stability: Before running a column, spot your compound on a TLC plate, let it sit for a while, and then elute it to see if any decomposition occurs.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude solketal?
A1: The most common impurities originate from the glycerol feedstock and the reaction itself. These include:
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Water: From crude glycerol and as a reaction by-product. Water can significantly reduce reaction yield and cause issues in purification.[1][3]
-
Unreacted Glycerol: Due to incomplete reaction.
-
Salts: Such as NaCl, often present in crude glycerol from biodiesel production, which can poison catalysts.[4]
-
Methanol: Another common impurity in crude glycerol.[10]
-
Side-products: A six-membered ring isomer of solketal (5-hydroxy-2,2-dimethyl-1,3-dioxane) can also be formed, although typically in smaller amounts.[2]
Q2: Which purification method is best for achieving high-purity solketal?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: This is the most common method for large-scale purification of solketal.[11][12] It is effective at removing non-volatile impurities like residual glycerol and salts. Vacuum distillation is often preferred to lower the boiling point and prevent thermal degradation.
-
Column Chromatography: This method is suitable for smaller-scale purifications and for separating solketal from impurities with similar boiling points.[9] However, care must be taken to avoid decomposition on acidic silica gel.
-
Liquid-Liquid Extraction: This can be a useful work-up step to remove water-soluble impurities before distillation or chromatography.
Q3: How can I analyze the purity of my solketal derivative?
A3: Several analytical techniques can be used to assess the purity of solketal derivatives:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both quantifying the purity of solketal and identifying volatile impurities.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the desired solketal derivative and identifying impurities by their characteristic signals.[15][16][17][18] Common impurities like residual solvents have well-documented chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the solketal structure and the absence of impurities with distinct IR absorptions.
Q4: Can residual acid catalyst affect the stability of the purified solketal?
A4: Yes, residual acid catalyst can lead to the hydrolysis of the acetal group, especially in the presence of trace amounts of water, leading to the decomposition of the solketal over time. It is crucial to thoroughly remove or neutralize any acid catalyst during the work-up procedure. For homogeneous catalysts, this is typically done by washing with a mild base (e.g., sodium bicarbonate solution). For heterogeneous catalysts, simple filtration is usually sufficient.[1]
Data Presentation
Table 1: Comparison of Solketal Purity Before and After Distillation
| Sample | Purity Before Distillation (%) | Purity After Distillation (%) | Analytical Method | Reference |
| Solketal from Glycerol and Acetone | 23.54 | 38.94 | Gas Chromatography | [12][19] |
Note: The final purity is highly dependent on the initial reaction conditions and the efficiency of the distillation setup.
Experimental Protocols
Protocol 1: General Purification of Solketal by Distillation
-
Neutralization and Catalyst Removal:
-
If a homogeneous acid catalyst was used, cool the reaction mixture and neutralize it by washing with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.
-
If a heterogeneous catalyst was used, remove it by filtration.
-
-
Solvent Removal: Remove any excess acetone and other volatile solvents using a rotary evaporator.
-
Drying: Dry the crude solketal over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Heat the crude solketal gently under reduced pressure.
-
Collect the fraction that distills at the appropriate temperature and pressure for solketal (boiling point of solketal is approximately 188-189 °C at atmospheric pressure, so the boiling point will be significantly lower under vacuum).
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified solketal in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: DB-5MS (or similar non-polar column), 30 m length, 0.250 mm internal diameter, 0.25 µm film thickness.[12]
-
Carrier Gas: Helium.[12]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[12]
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity can be estimated by the relative peak area of the solketal compared to the total area of all peaks in the chromatogram. For more accurate quantification, use an internal or external standard.
Visualizations
Caption: Experimental workflow for the synthesis and purification of solketal.
Caption: Impact of common impurities on solketal purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. brainly.com [brainly.com]
- 6. clawhammersupply.com [clawhammersupply.com]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography [chem.rochester.edu]
- 10. frontiersin.org [frontiersin.org]
- 11. matec-conferences.org [matec-conferences.org]
- 12. jurnalfkipuntad.com [jurnalfkipuntad.com]
- 13. researchgate.net [researchgate.net]
- 14. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. chemadder.com [chemadder.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The information is designed to help optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The primary alcohol functional group in this compound allows for a variety of common organic transformations. The most frequent reactions include:
-
Oxidation to the corresponding aldehyde, (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetaldehyde.
-
Esterification with carboxylic acids or their derivatives to form esters.
-
Etherification , such as the Williamson ether synthesis, to form ethers.
-
Nucleophilic substitution , often via activation of the hydroxyl group (e.g., Mitsunobu reaction), to introduce other functional groups like azides or protected amines.
Q2: What are the key stability considerations for the 2,2-dimethyl-1,3-dioxolane protecting group?
A2: The 2,2-dimethyl-1,3-dioxolane (acetonide) group is an acetal, which is generally stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents. However, it is sensitive to acidic conditions and will hydrolyze to the corresponding diol. Therefore, reactions should be conducted under neutral or basic conditions to maintain the integrity of the protecting group. If acidic reagents are necessary, careful control of the reaction conditions (e.g., temperature, reaction time, and choice of a mild acid) is crucial.
Q3: How can I purify the products of reactions involving this compound?
A3: Purification of reaction products typically involves standard laboratory techniques. The choice of method depends on the properties of the desired product and any impurities. Common methods include:
-
Flash column chromatography on silica gel is a versatile technique for separating products from starting materials and byproducts.
-
Distillation can be effective for volatile, thermally stable products.
-
Extraction is useful for removing water-soluble impurities and byproducts. For example, in a Williamson ether synthesis, a basic wash can remove unreacted alcohol.
-
Recrystallization can be used for solid products to achieve high purity.
Troubleshooting Guides
Oxidation Reactions (e.g., Swern Oxidation)
Issue: Low or no yield of the desired aldehyde.
| Possible Cause | Troubleshooting Steps |
| Moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Reagents are old or degraded. | Use freshly opened or properly stored reagents. Oxalyl chloride and DMSO are particularly sensitive. |
| Incorrect reaction temperature. | Maintain a low temperature (typically -78 °C) during the addition of reagents to prevent side reactions.[1][2] |
| Incomplete reaction. | Increase the reaction time or the equivalents of the oxidizing agent. Monitor the reaction by TLC. |
Issue: Formation of side products.
| Possible Cause | Troubleshooting Steps |
| Over-oxidation to the carboxylic acid. | This is less common with Swern oxidation but can occur with other oxidizing agents. Ensure mild conditions are used.[3] |
| Epimerization at the α-carbon. | If the α-carbon is stereogenic and prone to epimerization, consider using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine. |
| Formation of methylthiomethyl (MTM) ether byproduct. | This can occur if the reaction is allowed to warm up prematurely. Maintain the low temperature until the reaction is complete. |
Ether Synthesis (e.g., Williamson Ether Synthesis)
Issue: Low yield of the desired ether.
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of the alcohol. | Use a sufficiently strong base (e.g., NaH) and ensure all moisture is excluded.[4] |
| Side reaction: Elimination (E2) of the alkyl halide. | Use a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination.[5][6] |
| Poor solubility of the alkoxide. | Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[1][7] |
| Low reactivity of the alkyl halide. | Use a more reactive alkyl halide (I > Br > Cl) or convert the alcohol to a better leaving group (e.g., a tosylate) before reaction with an alkoxide. |
Esterification Reactions
Issue: Incomplete reaction or low yield.
| Possible Cause | Troubleshooting Steps |
| Equilibrium limitation. | If using Fischer esterification (acid catalyst), remove water as it forms using a Dean-Stark apparatus or molecular sieves. |
| Steric hindrance. | For sterically hindered alcohols or carboxylic acids, consider using a coupling agent like DCC or EDC with a catalyst such as DMAP (Steglich esterification).[8] |
| Low nucleophilicity of the alcohol. | Activate the carboxylic acid using a reagent like acetic anhydride or an acyl chloride.[9] |
Issue: Deprotection of the dioxolane group.
| Possible Cause | Troubleshooting Steps |
| Use of a strong acid catalyst. | Use a milder acid catalyst or a non-acidic method like Steglich esterification.[8] |
| Prolonged reaction time or high temperature. | Monitor the reaction closely and minimize reaction time and temperature. |
Quantitative Data on Reaction Yields
The following tables summarize typical yields for key reactions involving this compound and related structures. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.
Table 1: Oxidation of this compound to the Aldehyde
| Oxidation Method | Oxidizing Agents | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Swern Oxidation | (COCl)₂, DMSO | Et₃N or DIPEA | CH₂Cl₂ | -78 to rt | 85-95 |
| Dess-Martin Periodinane | DMP | - | CH₂Cl₂ | rt | 90-98 |
| TEMPO/NaOCl | TEMPO, NaOCl | - | CH₂Cl₂/H₂O | 0 | 80-90 |
Table 2: Etherification of this compound
| Reaction Type | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Williamson Ether Synthesis | Benzyl bromide | NaH | THF | 0 to rt | 90-98 |
| Williamson Ether Synthesis | Methyl iodide | NaH | DMF | 0 to rt | 92-99 |
| Williamson Ether Synthesis | Ethyl bromide | K₂CO₃ | Acetone | Reflux | 70-85 |
Table 3: Esterification of this compound
| Reaction Type | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Fischer Esterification | Acetic acid | H₂SO₄ (cat.) | Toluene | Reflux | 60-75 |
| Acylation | Acetic anhydride | Pyridine | CH₂Cl₂ | 0 to rt | 95-99 |
| Steglich Esterification | Benzoic acid | DCC, DMAP | CH₂Cl₂ | 0 to rt | 85-95 |
| Mitsunobu Reaction | Benzoic acid | PPh₃, DIAD | THF | 0 to rt | 80-92[10] |
Experimental Protocols
Protocol 1: Swern Oxidation to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetaldehyde
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of (S)-4-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Mitsunobu Esterification with Benzoic Acid
-
Dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isopropylidene Ketal Deprotection of Solketal Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the isopropylidene protecting group from solketal and its derivatives.
Troubleshooting Guide
Encountering issues during deprotection is common. This guide outlines potential problems, their likely causes, and actionable solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Acid Catalyst: The catalytic amount of acid may be too low for the substrate scale or activity. 2. Poor Quality of Reagents: Degradation of the acid catalyst or presence of impurities in solvents. 3. Low Reaction Temperature: The reaction may be sluggish at ambient temperature. 4. Steric Hindrance: Bulky neighboring groups can impede access to the ketal. 5. Reaction Equilibrium: The hydrolysis of acetals is a reversible reaction; the presence of the acetone byproduct can slow or stop the reaction.[1][2] | 1. Increase Catalyst Loading: Incrementally add more acid catalyst while monitoring the reaction by TLC. 2. Use Fresh Reagents: Ensure the acid catalyst is fresh and solvents are anhydrous and of high purity. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor its progress. 4. Prolong Reaction Time: Allow the reaction to stir for a longer period. 5. Remove Acetone: If feasible for your setup, perform the reaction in a system where acetone can be removed (e.g., under a gentle stream of nitrogen or by using a Dean-Stark apparatus for higher boiling solvents).[3] |
| Low Yield of Deprotected Product | 1. Side Reactions: The acidic conditions may be too harsh, leading to the degradation of the desired diol or cleavage of other acid-sensitive protecting groups. 2. Difficult Work-up: The diol product may be highly water-soluble, leading to loss during aqueous extraction. 3. Incomplete Reaction: As noted above, the reaction may not have gone to completion. | 1. Use Milder Acid: Switch to a milder acid catalyst (e.g., acetic acid, pyridinium p-toluenesulfonate). A recent method describes the use of AcOH/H₂O/DME for mild deprotection.[4] 2. Optimize Work-up: After neutralizing the acid, evaporate the organic solvent and attempt to extract the product from the aqueous layer with a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol. Alternatively, consider purification via column chromatography with a polar eluent system. 3. Re-run Deprotection: Subject the isolated mixture of starting material and product to the deprotection conditions again. |
| Formation of Unidentified Byproducts | 1. Substrate Decomposition: The starting material or product may be unstable under the reaction conditions. 2. Rearrangement Reactions: Acid-catalyzed rearrangements of the carbon skeleton can occur. 3. ** intermolecular Reactions:** At high concentrations, intermolecular ether formation between two diol molecules can occur. | 1. Screen Different Acids: Test a variety of Brønsted and Lewis acids to find one that is effective for deprotection without causing degradation. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use Dilute Conditions: Run the reaction at a lower concentration to disfavor intermolecular side reactions. |
| Difficulty in Monitoring by TLC | 1. Co-elution of Spots: The starting material and product may have very similar Rf values. 2. Streaking of Spots: The diol product, being polar, may streak on the TLC plate. | 1. Use a Different Solvent System: Experiment with different ratios of polar and non-polar solvents. A small amount of acetic acid or methanol in the eluent can sometimes improve separation. 2. Add a Modifier: For streaking, adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the developing solvent can help produce more defined spots. |
Frequently Asked Questions (FAQs)
Q1: Why is the isopropylidene group used to protect diols in solketal derivatives?
The isopropylidene ketal (also known as an acetonide) is a widely used protecting group for 1,2- and 1,3-diols due to its ease of installation and general stability under neutral and basic conditions.[1] This allows for chemical modifications to be performed on other parts of the molecule without affecting the diol.
Q2: What is the general mechanism for the acidic deprotection of the isopropylidene group?
The deprotection is an acid-catalyzed hydrolysis. The mechanism involves:
-
Protonation of one of the ketal oxygens by the acid catalyst.
-
Cleavage of the carbon-oxygen bond to form a tertiary carbocation and a hydroxyl group.
-
Attack of water on the carbocation.
-
A series of proton transfers to release acetone and the free diol.[1]
Q3: What are the most common acidic conditions for this deprotection?
A variety of acids can be used, ranging from strong mineral acids to milder organic acids and Lewis acids. Common choices include:
-
Aqueous solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Acetic acid (AcOH) in water.[5]
-
p-Toluenesulfonic acid (p-TsOH) in methanol or water.
-
Lewis acids such as ferric chloride (FeCl₃) or copper(II) chloride (CuCl₂).
The choice of acid depends on the sensitivity of the substrate to acidic conditions.
Q4: How can I purify the final diol product?
The purification method depends on the properties of the diol.
-
Extraction: If the diol has limited water solubility, it can be extracted from the neutralized aqueous reaction mixture with an organic solvent.
-
Column Chromatography: For water-soluble diols or to separate from closely related impurities, silica gel column chromatography is often effective. A polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol, is typically required.
-
Distillation: For volatile diols, distillation under reduced pressure can be a suitable purification method.
Q5: Can I selectively deprotect one isopropylidene group in the presence of others?
Yes, regioselective deprotection is possible. Terminal isopropylidene ketals are generally less sterically hindered and more susceptible to hydrolysis than internal ones.[4] By using milder acidic conditions, shorter reaction times, or specific reagents, it is often possible to selectively cleave a terminal acetonide while leaving an internal one intact.[6]
Experimental Protocols
Below are detailed methodologies for common deprotection procedures.
Protocol 1: General Deprotection using Aqueous Acetic Acid
This is a mild and generally applicable method.
-
Dissolution: Dissolve the solketal derivative in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid). The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7] A suitable eluent system might be ethyl acetate/hexanes or dichloromethane/methanol. The product diol should have a lower Rf value (be more polar) than the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection using a Strong Acid Catalyst (e.g., p-TsOH)
This method is more vigorous and suitable for more stable compounds.
-
Dissolution: Dissolve the solketal derivative in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 0.1-0.2 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up:
-
Upon completion, quench the reaction by adding a small amount of a weak base, such as triethylamine (Et₃N) or a saturated aqueous solution of NaHCO₃.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product as needed.
Data Summary
The efficiency of deprotection can vary significantly based on the chosen catalyst and reaction conditions.
| Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| 80% Acetic Acid | H₂O | 40-50 | 2-8 h | >90 | General |
| p-TsOH | Methanol/H₂O | 25 | 1-4 h | High | General |
| Dowex-50W-X8 | Methanol | Reflux | 3-6 h | 85-95 | |
| CuCl₂·2H₂O | Ethanol | 25 | 12-24 h | ~99 | |
| InCl₃ | Methanol | 60 | 1-3 h | 80-90 | [6] |
| CoCl₂·2H₂O | Acetonitrile | 55 | 2-5 h | 85-95 | [6] |
Visualizations
Deprotection Workflow
The following diagram illustrates a typical workflow for the deprotection of a solketal derivative.
Caption: A typical experimental workflow for the deprotection of solketal derivatives.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting an incomplete deprotection reaction.
Caption: A troubleshooting decision tree for incomplete solketal deprotection.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (S)-Solketal Reactions & Racemization Prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-solketal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges during your experiments, with a specific focus on preventing racemization and maintaining the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when working with (S)-solketal?
Racemization is the conversion of an enantiomerically pure substance, such as (S)-solketal, into a mixture containing equal amounts of both enantiomers ((S)- and (R)-solketal). This is a significant concern because the biological activity of a chiral molecule is often dependent on its specific stereochemistry. The formation of the undesired enantiomer can lead to reduced efficacy, altered pharmacological properties, or even undesired side effects in drug development.
Q2: What are the primary causes of racemization during reactions with (S)-solketal?
The chiral center in (S)-solketal is part of a ketal ring. Ketal structures are susceptible to racemization under certain conditions, primarily through the formation of a planar, achiral intermediate. The main culprits are:
-
Acidic Conditions: Strong acids can protonate one of the oxygen atoms in the ketal ring, leading to ring-opening and the formation of a tertiary carbocation intermediate. This planar carbocation can then be attacked from either face by the re-forming ring, leading to a mixture of (S) and (R) products.[1][2]
-
Basic Conditions: While generally less susceptible to base-catalyzed racemization than compounds with acidic alpha-protons, strong bases at elevated temperatures can potentially promote racemization, although this is less common for ketals compared to other chiral carbonyl compounds.
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to ring-opening and inversion of the stereocenter, even under mildly acidic or basic conditions.
Q3: How can I monitor the enantiomeric purity of my (S)-solketal sample after a reaction?
To determine if racemization has occurred, you need to measure the enantiomeric excess (e.e.) of your product. The most common and reliable techniques for this are:
-
Chiral Gas Chromatography (Chiral GC): This method is well-suited for volatile compounds like solketal and its derivatives. A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for their quantification.[3][4]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is also highly effective for separating enantiomers and can be used for a wider range of solketal derivatives, including less volatile ones.[4]
Troubleshooting Guide: Preventing Racemization
This section provides guidance on how to troubleshoot and prevent racemization in your reactions involving (S)-solketal.
Issue 1: Loss of Optical Purity After Acid-Catalyzed Reactions
You've performed a reaction on the primary hydroxyl group of (S)-solketal under acidic conditions and suspect racemization has occurred.
Workflow for Troubleshooting Acid-Catalyzed Reactions
Caption: Troubleshooting workflow for acid-catalyzed reactions.
Quantitative Data Summary: Effect of Reaction Conditions on Racemization
| Condition | Potential for Racemization | Recommended Action |
| Strong Mineral Acids (e.g., H₂SO₄, HCl) | High | Replace with a milder acid like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.[5] |
| High Temperature (> 60 °C) | Increased | Conduct the reaction at a lower temperature, even if it requires a longer reaction time.[6] |
| Prolonged Reaction Time | Increased | Monitor the reaction closely and quench it as soon as it reaches completion. |
| Aqueous Conditions | Increased | Use anhydrous solvents to minimize water, which can facilitate ketal hydrolysis.[5] |
Issue 2: Protecting the Primary Hydroxyl Group Without Affecting the Chiral Center
You need to protect the primary alcohol of (S)-solketal to perform reactions elsewhere in the molecule, but are concerned about the stability of the chiral ketal during protection and deprotection steps.
Workflow for Protecting Group Strategy
Caption: Strategy for stereoretentive protection of the primary alcohol.
Protecting Group Recommendations
| Protecting Group | Protection Reagents | Deprotection Conditions | Comments |
| tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF), THF | Generally mild protection and deprotection conditions that are unlikely to affect the ketal stereocenter.[7] |
| Triisopropylsilyl (TIPS) ether | TIPS-Cl, Imidazole, DMF | TBAF, THF | Offers greater steric bulk and can be more stable to mildly acidic conditions than TBDMS.[7] |
| Acetate Ester | Acetic anhydride, Pyridine or DMAP | Mild base (e.g., K₂CO₃, MeOH) or mild acid | Esterification under non-strongly acidic conditions should preserve stereochemistry. |
| Benzoate Ester | Benzoyl chloride, Pyridine | Saponification (e.g., NaOH, MeOH/H₂O) | Be cautious with strong base during deprotection; monitor for any potential racemization. |
Key Experimental Protocols
Protocol 1: Stereoretentive Esterification of (S)-Solketal
This protocol is adapted from a procedure for the esterification of racemic solketal, which was found to proceed without ring-opening of the ketal, suggesting a low risk of racemization.[5]
Materials:
-
(S)-solketal
-
Fatty acid (e.g., lauric acid)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous toluene (or another suitable anhydrous solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of (S)-solketal (1.0 eq) and the fatty acid (1.1 eq) in anhydrous toluene, add p-TsOH (0.05 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir under an inert atmosphere.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Crucially, analyze the enantiomeric excess of the purified product by chiral GC or HPLC to confirm the retention of stereochemistry.
Protocol 2: Protection of (S)-Solketal as a TBDMS Ether
This is a standard procedure for the silylation of primary alcohols.
Materials:
-
(S)-solketal
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-solketal (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Confirm the retention of stereochemistry by analyzing the enantiomeric purity of the desilylated product.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Always perform a small-scale test reaction first. The user is responsible for all safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions in the oxidation of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a key chiral building block often referred to as solketal. This guide focuses on common side reactions and strategies to minimize them, ensuring high yields of the desired aldehyde, (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the oxidation of this compound?
A1: The primary side reactions encountered during the oxidation of this compound include:
-
Over-oxidation: The desired aldehyde is further oxidized to the corresponding carboxylic acid, (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.[1][2][3] This is more prevalent with stronger oxidizing agents or if the aldehyde product is not promptly isolated from the reaction mixture.
-
Cleavage of the Dioxolane Ring: The acetal protecting group is sensitive to acidic conditions and can be hydrolyzed, leading to the formation of glycerol and other unprotected byproducts.[4] Some strong oxidizing agents may also cleave acetals.
-
Racemization/Epimerization: The chiral center adjacent to the newly formed carbonyl group can be susceptible to epimerization, especially under basic reaction conditions, leading to a loss of stereochemical purity.
-
Ester Formation: In some oxidation reactions, particularly those involving primary alcohols, the formation of an ester from two molecules of the starting alcohol (one oxidized to the carboxylic acid and the other acting as the alcohol) can occur as a side product.
Q2: Which oxidation methods are recommended to minimize over-oxidation to the carboxylic acid?
A2: Mild and selective oxidation methods are crucial to prevent over-oxidation. The following are generally preferred for converting primary alcohols to aldehydes with high selectivity:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is known for its mild conditions and high yields of aldehydes.[3][5][6][7][8]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[9][10]
-
Parikh-Doering Oxidation: This is another activated DMSO oxidation that utilizes the sulfur trioxide pyridine complex. It can be performed at or above 0°C, offering an operational advantage over the Swern oxidation.[1][2][11][12]
-
TEMPO-mediated Oxidation: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) is a radical catalyst that, in conjunction with a stoichiometric co-oxidant, provides highly selective oxidation of primary alcohols to aldehydes.
Q3: How can I prevent the cleavage of the 2,2-dimethyl-1,3-dioxolane protecting group?
A3: The stability of the dioxolane ring is pH-dependent. To prevent its cleavage:
-
Avoid Strongly Acidic Conditions: Choose oxidation methods that are performed under neutral or basic conditions. If acidic byproducts are formed, such as in the Dess-Martin oxidation (which produces acetic acid), a non-nucleophilic base like pyridine or sodium bicarbonate can be added as a buffer.[9]
-
Use Anhydrous Conditions: The presence of water facilitates the hydrolysis of the acetal.[4] Ensuring that all solvents and reagents are anhydrous and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
Q4: Is there a risk of racemization at the chiral center, and how can it be mitigated?
A4: Yes, the stereocenter alpha to the newly formed carbonyl group can be prone to epimerization, particularly under basic conditions. To mitigate this risk:
-
Use Mild Bases: In reactions requiring a base, such as the Swern and Parikh-Doering oxidations, using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine can sometimes reduce the extent of epimerization.
-
Maintain Low Temperatures: Performing the reaction at the recommended low temperatures helps to minimize the rate of epimerization.
-
Choose Neutral Oxidation Methods: The Dess-Martin oxidation is performed under neutral conditions, which can be advantageous for sensitive substrates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired aldehyde and presence of a significant amount of carboxylic acid. | 1. The oxidizing agent is too strong. 2. The reaction time was too long, or the temperature was too high. 3. The aldehyde product was not isolated promptly. | 1. Switch to a milder oxidizing agent (e.g., DMP, Swern, or Parikh-Doering). 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. Adhere to the recommended temperature for the chosen protocol. 3. Work up the reaction mixture promptly after completion. |
| Presence of glycerol or other unprotected diol byproducts in the crude product. | 1. The reaction conditions were too acidic, leading to the hydrolysis of the dioxolane ring. 2. The starting material or solvents contained acidic impurities. | 1. For oxidations that generate acidic byproducts (e.g., Dess-Martin), add a buffer like pyridine or sodium bicarbonate. 2. Ensure all reagents and solvents are purified and free of acid. For instance, dichloromethane can be passed through a plug of basic alumina to remove trace HCl.[4] 3. Use anhydrous conditions to suppress hydrolysis. |
| Loss of enantiomeric purity in the final product. | 1. The reaction conditions, particularly the use of a strong base, are causing epimerization of the chiral center alpha to the carbonyl. | 1. If using a Swern or Parikh-Doering oxidation, consider using a bulkier base like diisopropylethylamine (DIPEA). 2. Maintain strict temperature control as specified in the protocol. 3. Opt for an oxidation method that proceeds under neutral conditions, such as the Dess-Martin oxidation. |
| Formation of an unexpected ester byproduct. | 1. A portion of the starting alcohol is over-oxidized to the carboxylic acid, which then reacts with the remaining starting alcohol to form an ester. | 1. Use a milder oxidizing agent and carefully control the reaction conditions to prevent over-oxidation. 2. Ensure a slight excess of the oxidizing agent to drive the reaction to completion without leaving unreacted alcohol that can participate in esterification. |
Quantitative Data Summary
The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using various common methods. Note that yields can vary depending on the specific substrate and reaction conditions.
| Oxidation Method | Oxidizing Agent(s) | Typical Aldehyde Yield | Key Side Products | Reference |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | >90% | Carboxylic acid (minor) | [3][6] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | ~95% | Carboxylic acid (if water is present) | [13] |
| Parikh-Doering Oxidation | DMSO, SO₃·Py, i-Pr₂NEt | 84% - >90% | Methylthiomethyl ether (minor) | [1][2] |
| IBX Oxidation | 2-Iodoxybenzoic acid | Good to excellent | Carboxylic acid (with additives) | [14][15] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add solid Dess-Martin periodinane (1.1 - 1.5 eq).
-
If the substrate is acid-sensitive, add 1.0 eq of pyridine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid waste is dissolved.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Swern Oxidation
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 15-30 minutes at -78°C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture for 30-60 minutes at -78°C.
-
Add triethylamine (5.0 eq) dropwise, which may result in the formation of a white precipitate.
-
After stirring for an additional 15-30 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Reaction Pathways Diagram
Caption: Main oxidation pathway and potential side reactions.
References
- 1. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 12. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
Technical Support Center: Improving Stereoselectivity with (S)-Solketal Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-solketal derivatives to enhance stereoselectivity in their chemical reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using (S)-solketal derivatives to induce stereoselectivity?
A1: (S)-solketal, formally known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a readily available chiral molecule derived from glycerol. When used as a chiral auxiliary, it is temporarily incorporated into a prochiral substrate. The inherent chirality and steric bulk of the (S)-solketal moiety create a chiral environment that directs the approach of incoming reagents to one face of the molecule over the other. This facial bias leads to the preferential formation of one diastereomer, thereby controlling the stereochemical outcome of the reaction. After the desired stereocenter is set, the (S)-solketal auxiliary can be chemically cleaved and removed.
Q2: I am observing low diastereoselectivity in my reaction. What are the most common initial checks I should perform?
A2: When troubleshooting low diastereoselectivity, it is crucial to systematically evaluate the foundational aspects of your experimental setup. Begin by:
-
Verifying the Purity of the (S)-Solketal Derivative: Ensure the enantiomeric and chemical purity of your starting (S)-solketal derivative. Any contamination with the (R)-enantiomer or other impurities can significantly diminish the stereochemical control.
-
Ensuring Anhydrous Conditions: Many reactions involving organometallic reagents or enolates are highly sensitive to moisture. Ensure all glassware is flame-dried, and solvents and reagents are rigorously dried, as water can quench reactive species and interfere with the formation of the desired transition state.
-
Checking Reaction Temperature: Stereoselective reactions are often highly temperature-dependent. Lower temperatures (e.g., -78 °C) typically enhance diastereoselectivity by favoring the transition state with the lower activation energy. Ensure your cooling bath is stable and the internal reaction temperature is accurately monitored.
Q3: How critical is the choice of solvent and reagents in achieving high diastereoselectivity?
A3: The choice of solvent and reagents is paramount. The solvent can influence the conformation of the substrate-auxiliary complex and the aggregation state of organometallic reagents, both of which can impact stereoselectivity. Similarly, the steric bulk and electronic properties of reagents, such as Lewis acids or the organometallic species, play a direct role in the diastereochemical outcome. It is often necessary to screen various solvents and reagents to find the optimal conditions for a specific transformation.
Troubleshooting Guides
Issue 1: Low Diastereomeric Excess (d.e.) in Nucleophilic Additions to Aldehydes
| Possible Cause | Suggested Solution |
| Suboptimal Lewis Acid or Grignard Reagent | The choice of Lewis acid or organometallic reagent is critical. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or Grignard reagents with different steric profiles. The coordination of the Lewis acid or the metal center of the Grignard reagent to the oxygen atoms of the solketal derivative and the aldehyde is key to forming a rigid, chair-like transition state that dictates facial selectivity. |
| Incorrect Stoichiometry | The molar ratio of the substrate, aldehyde, and organometallic reagent or Lewis acid can significantly impact the d.e. A 1:1 ratio is a common starting point, but optimization may be required to favor the formation of the desired diastereomer. |
| Inadequate Temperature Control | Asymmetric reactions are highly sensitive to temperature fluctuations. Perform the reaction at a lower, stable temperature (e.g., -78 °C or -100 °C) to maximize the energy difference between the diastereomeric transition states. |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the reaction's stereochemical course. Ethereal solvents like diethyl ether or THF are commonly used, but it may be beneficial to explore other non-coordinating solvents like toluene. |
Issue 2: Poor Stereoselectivity in Alkylation of Enolates Derived from (S)-Solketal Esters
| Possible Cause | Suggested Solution |
| Incorrect Enolate Geometry | The geometry of the enolate (Z or E) is often crucial for high diastereoselectivity. The choice of base and reaction conditions for enolate formation will determine this geometry. Bulky bases like lithium diisopropylamide (LDA) typically favor the formation of the Z-enolate. Ensure complete enolate formation before adding the electrophile. |
| Non-Optimal Reaction Temperature | Lowering the reaction temperature is generally recommended to enhance diastereoselectivity by favoring the sterically less hindered approach of the electrophile. |
| Steric Hindrance of the Electrophile | The steric bulk of the electrophile can influence the degree of facial selectivity. Less bulky electrophiles may exhibit lower diastereoselectivity. If possible, consider using a more sterically demanding electrophile. |
Data Presentation
The following table summarizes the diastereoselectivity achieved in the addition of organometallic reagents to aldehydes using a glycerol-derived chiral auxiliary, which serves as a close structural analog to (S)-solketal derivatives.
Table 1: Diastereoselectivity in the Addition of Organometallic Reagents to Aldehydes with a Glycerol-Derived Chiral Auxiliary
| Entry | Aldehyde | Organometallic Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | MeMgBr | Toluene | -78 | 95:5 |
| 2 | Benzaldehyde | EtMgBr | Toluene | -78 | 96:4 |
| 3 | Benzaldehyde | PhMgBr | Toluene | -78 | 92:8 |
| 4 | Isobutyraldehyde | MeMgBr | Toluene | -78 | 85:15 |
| 5 | Isobutyraldehyde | EtMgBr | Toluene | -78 | 88:12 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Addition of a Grignard Reagent to an Aldehyde using an (S)-Solketal Derived Acetal
-
Preparation of the Chiral Acetal: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add (S)-solketal (1.2 eq) and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq). Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed. Quench the reaction with a mild base (e.g., triethylamine), and purify by flash column chromatography to obtain the chiral acetal.
-
Grignard Addition: To a flame-dried, three-necked flask under an inert atmosphere, add the purified chiral acetal (1.0 eq) and dissolve in anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the Grignard reagent (1.5 eq, as a solution in THF or diethyl ether) dropwise over 30 minutes. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Work-up and Analysis: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or by GC/HPLC analysis.
-
Auxiliary Cleavage: The resulting diastereomerically enriched product can be subjected to mild acidic hydrolysis (e.g., aqueous acetic acid or a Lewis acid in the presence of a thiol) to cleave the (S)-solketal auxiliary and yield the desired chiral alcohol.
Visualizations
Experimental Workflow for Using (S)-Solketal as a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using (S)-solketal as a chiral auxiliary.
Troubleshooting Logic for Low Diastereoselectivity
Caption: A decision-making flowchart for troubleshooting poor diastereoselectivity.
Technical Support Center: Efficient Synthesis of (S)-Solketal
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to aid in catalyst selection and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used for solketal synthesis?
A1: The synthesis of solketal, which is the acid-catalyzed ketalization of glycerol with acetone, can employ both homogeneous and heterogeneous catalysts.[1][2]
-
Homogeneous Catalysts: These include mineral acids like H₂SO₄, p-toluenesulfonic acid (pTSA), and heteropolyacids (HPAs) like phosphotungstic acid (H₃PW₁₂O₄₀).[2][3][4] They offer high activity but present challenges in separation, recovery, and potential equipment corrosion.[2][3]
-
Heterogeneous Catalysts: These are solid acids and are generally preferred for their ease of separation and reusability.[1][5] Common examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-Beta), mesoporous silicas, sulfated metal oxides (e.g., sulfated zirconia), and acid-activated clays.[3][6][7][8]
Q2: Which catalyst type is best for my experiment?
A2: The best catalyst depends on your specific priorities, such as reaction speed, cost, reusability, and tolerance to impurities in the glycerol feedstock.
-
For high activity and rapid conversion at mild temperatures , heteropolyacids (HPAs) like PW₁₂ have shown exceptional performance, achieving over 99% conversion in minutes at room temperature.[4]
-
For industrial applications and ease of use , acidic resins like Amberlyst-15 are highly effective and widely studied.[6][9] However, they have limited thermal stability, which can be a drawback for regeneration.[3]
-
For thermal stability and robustness , zeolites and sulfated metal oxides are excellent choices.[2][3] Zeolites with a higher Si/Al ratio may offer better resistance to impurities like NaCl.[10]
-
For crude glycerol feedstock , hydrophobic catalysts such as hafnium and zirconium on TUD-1 silica are promising as they are less affected by the presence of water.[3]
Q3: What are the typical reaction conditions for solketal synthesis?
A3: Optimal conditions vary depending on the catalyst, but generally involve:
-
Temperature: Ranges from room temperature (25°C) to around 70°C.[2][4] Higher temperatures increase the reaction rate but can lead to catalyst degradation (e.g., for resins) or decreased selectivity.[2][11]
-
Acetone to Glycerol Molar Ratio: An excess of acetone is used to shift the reaction equilibrium towards the product side.[12] Ratios typically range from 2:1 to 15:1, with higher ratios often leading to higher glycerol conversion.[2][4][9]
-
Catalyst Loading: Typically ranges from 1 wt% to 7 wt% relative to the weight of glycerol.[2][13] Increasing catalyst loading generally increases conversion up to a certain point, after which the effect may become less significant or even negative.[2][14]
Q4: Why is my glycerol conversion low?
A4: Low glycerol conversion is a common issue and can be attributed to several factors:
-
Equilibrium Limitation: The reaction is reversible, and the presence of the water byproduct can shift the equilibrium back towards the reactants.[3][12]
-
Catalyst Deactivation: Impurities in crude glycerol (water, salts like NaCl, methanol) can poison or deactivate the acid sites on the catalyst.[10][15][16]
-
Mass Transfer Issues: Glycerol and acetone have poor miscibility, which can limit the reaction rate.[12] Adequate stirring is crucial.[14]
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions.
Troubleshooting Guide
Problem 1: Low (S)-solketal yield despite high glycerol conversion.
| Question | Possible Cause & Explanation | Suggested Solution |
| Are you observing the formation of byproducts? | The reaction can produce a six-membered ring isomer as a byproduct, although selectivity for the desired five-membered ring (solketal) is typically high (around 98%).[12] High temperatures or certain catalysts might alter selectivity. | Optimize the reaction temperature; a lower temperature is often better for selectivity. Analyze your product mixture using GC-MS to identify byproducts and select a catalyst known for high selectivity, such as Amberlyst-15 or specific HPAs.[4] |
| Is your product being lost during purification? | Solketal is miscible with water, which can lead to losses during aqueous work-ups.[17] Distillation requires careful control to separate solketal from unreacted acetone and glycerol. | Use a purification method that minimizes water contact, such as fractional distillation. Adding a distillation step after the reaction can significantly improve the purity of the final product.[18] |
Problem 2: Catalyst activity decreases significantly after the first cycle.
| Question | Possible Cause & Explanation | Suggested Solution |
| Are you using crude glycerol? | Impurities like water and NaCl are known to deactivate solid acid catalysts.[10][15] NaCl can cover active sites, and water can both inhibit the reaction and lead to leaching of active species.[3][10] | Consider using purified glycerol. If using crude glycerol, select a catalyst with higher impurity tolerance, such as zeolites with a high Si/Al ratio or hydrophobic mesoporous silica.[3][10] Pre-treating the crude glycerol to remove water may also be beneficial. |
| What type of catalyst are you using? | Some catalysts are prone to deactivation. Resins like Amberlyst have limited thermal stability and may degrade during high-temperature regeneration.[3] Active species, like HPAs, can leach from their support material.[19] | For resins, use milder regeneration conditions (e.g., washing with acetone at room temperature).[20] For supported catalysts, ensure the active phase is strongly anchored. The stability of H₃PW₁₂ can be improved by incorporating it into amine-functionalized silica.[19] |
| Is carbon deposition (coking) occurring? | At higher temperatures, organic molecules can polymerize on the catalyst surface, blocking active sites. This is a potential issue for catalysts like sulfated zirconia. | Optimize the reaction temperature to the lowest effective level.[2] Implement a calcination step during catalyst regeneration to burn off carbon deposits, but be mindful of the catalyst's thermal stability.[21] |
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts under different experimental conditions to aid in selection.
Table 1: Homogeneous Catalysts
| Catalyst | Glycerol:Acetone (Molar Ratio) | Catalyst Conc. | Temp. (°C) | Time | Glycerol Conv. (%) | Solketal Select. (%) | Reference |
|---|---|---|---|---|---|---|---|
| H₃PW₁₂O₄₀ (PW₁₂) | 1:15 | 3% w/w | 25 | 5 min | 99.2 | 97.0 | [4] |
| H₃PMo₁₂O₄₀ (PMo₁₂) | 1:15 | 3% w/w | 25 | 5 min | 91.4 | - | [4] |
| H₄SiW₁₂O₄₀ (SiW₁₂) | 1:15 | 3% w/w | 25 | 5 min | 90.7 | - | [4] |
| FeCl₃(1-NO₂) | 4:1 (Ac:Gly) | 10 ppm | 50 | - | ~100 | 100 | [6][12] |
| H₂SO₄ | 9:1 | 0.03 wt% | 40 | 11.1 hrs | 81.4 | - |[22][23] |
Table 2: Heterogeneous Catalysts
| Catalyst Type | Catalyst | Glycerol:Acetone (Molar Ratio) | Catalyst Loading | Temp. (°C) | Time | Glycerol Conv. (%) | Solketal Select. (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Resin | Amberlyst-15 | 3:1 | 3% w/w | 60 | 3 h | 87.4 | - | [9] |
| Resin | Amberlyst-15 | 4:1 | 1 wt% | 60 | 3 h | 68.8 | - | [13][14] |
| Resin | Amberlyst-36 | - | - | - | - | >80 | - | [3] |
| Resin | Amberlyst-46 | 6:1 | 1 wt% | 60 | 30 min | 84 | - | [11][20] |
| Zeolite | H-Beta | 4:1 | 5% w/w | 60 | - | 72 | 72 | [3] |
| Mesoporous Silica | H₃PW₁₂@AptesSBA-15 | 15:1 | 0.373 mmol H⁺/g | 25 | 60 min | 97 | 97 | [19] |
| Mesoporous Silica | Hf-TUD-1 | - | - | - | - | High | - | [8] |
| MOF | UiO-66(Hf) | - | - | 25 | 1 h | 95 | 97 | [4] |
| Metal Oxide | SO₄²⁻/ZnAl₂O₄–ZrO₂ | 10:1 | 3 wt% | 70 | 2 h | 99.3 | 98 (yield) |[2][24] |
Experimental Protocols & Visualizations
Protocol 1: Batch Synthesis of (S)-Solketal using Amberlyst-15
This protocol describes a standard procedure for synthesizing (S)-solketal in a batch reactor using the widely available Amberlyst-15 catalyst.[9][13]
Materials:
-
Glycerol (high purity)
-
Acetone (anhydrous)
-
Amberlyst-15 catalyst
-
Periodic acid (for analysis)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Filtration setup
Procedure:
-
Catalyst Preparation: If the catalyst is new, wash it with acetone and dry it at 100°C for 24 hours before use.[7]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a condenser. Place the flask in a heating mantle.
-
Charging Reactants: Add glycerol to the flask. For a typical run, use an acetone-to-glycerol molar ratio of 3:1 and a catalyst loading of 3% w/w with respect to glycerol.[9]
-
Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 60°C).[9] Once the temperature is stable, add the pre-weighed Amberlyst-15 catalyst and acetone to the flask.[9]
-
Monitoring: Allow the reaction to proceed for the desired time (e.g., 3 hours).[9] Samples can be taken periodically (e.g., every 30 minutes) for analysis. For each sample, immediately separate the catalyst by filtration to quench the reaction.[9]
-
Analysis: Analyze the glycerol conversion in the samples. A common method is titration using periodic acid.[9]
-
Product Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The catalyst can be washed with acetone and dried for reuse.[20] The liquid product can be purified by distillation to remove excess acetone and unreacted glycerol.
Caption: Diagram 1: General Experimental Workflow for Solketal Synthesis.
Protocol 2: High-Efficiency Synthesis using SO₄²⁻/ZnAl₂O₄–ZrO₂ Catalyst
This protocol is based on a highly active and reusable solid acid catalyst for achieving near-quantitative conversion.[2]
Materials:
-
Glycerol (distilled)
-
Acetone (AR grade)
-
SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ) catalyst
-
Three-neck reactor
-
Silica oil bath for heating
-
Centrifuge
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Procedure:
-
Catalyst Synthesis: The SZZ catalyst is synthesized via co-precipitation and sulfation methods as described in the literature.[2]
-
Reactor Setup: Place a three-neck reactor in a silica oil bath for uniform heating.
-
Charging Reactants: For a typical run, introduce glycerol (2.5 mmol) and acetone (25 mmol), achieving a 1:10 molar ratio.[2]
-
Reaction: Heat the mixture to the optimal reaction temperature of 70°C.[2] Add the SZZ catalyst at a loading of 3 wt% relative to the weight of glycerol.[2]
-
Monitoring: Let the reaction proceed for 120 minutes with continuous stirring.[2]
-
Product Recovery: After the reaction is complete, cool the mixture. Separate the solid catalyst from the liquid product via centrifugation.
-
Analysis: The quantitative analysis of glycerol conversion, solketal selectivity, and yield is performed using GC-MS.[2]
// Path for Low Conversion Low_Conversion_Branch [label="Troubleshoot Low Conversion", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Water [label="Is water being removed or\nis acetone in large excess?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; Increase_Acetone [label="Increase Acetone:Glycerol Ratio\n(e.g., >6:1)", fillcolor="#E8F0FE", fontcolor="#202124"]; Check_Impurities [label="Is glycerol pure?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; Use_Pure_Glycerol [label="Use purified glycerol or\na poison-resistant catalyst", fillcolor="#E8F0FE", fontcolor="#202124"]; Check_Catalyst [label="Is catalyst active/loading sufficient?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; Increase_Loading [label="Increase catalyst loading or\nchoose a more active catalyst", fillcolor="#E8F0FE", fontcolor="#202124"];
// Path for High Conversion High_Conversion_Branch [label="Troubleshoot Low Selectivity / Purification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Byproducts [label="Analyze for byproducts (e.g., 6-membered ring)", shape=diamond, fillcolor="#E6F4EA", fontcolor="#202124"]; Optimize_Temp [label="Lower reaction temperature to\n improve selectivity", fillcolor="#D6EADF", fontcolor="#202124"]; Check_Purification [label="Review purification method", shape=diamond, fillcolor="#E6F4EA", fontcolor="#202124"]; Refine_Distillation [label="Refine distillation protocol to\navoid product loss", fillcolor="#D6EADF", fontcolor="#202124"];
// Connections Start -> Check_Conversion; Check_Conversion -> Low_Conversion_Branch [label="No"]; Check_Conversion -> High_Conversion_Branch [label="Yes"];
Low_Conversion_Branch -> Check_Water; Check_Water -> Check_Impurities [label="Yes"]; Check_Water -> Increase_Acetone [label="No"]; Increase_Acetone -> Check_Impurities;
Check_Impurities -> Check_Catalyst [label="Yes"]; Check_Impurities -> Use_Pure_Glycerol [label="No"]; Use_Pure_Glycerol -> Check_Catalyst;
Check_Catalyst -> Increase_Loading [label="No"];
High_Conversion_Branch -> Check_Byproducts; Check_Byproducts -> Optimize_Temp [label="Yes, byproducts found"]; Check_Byproducts -> Check_Purification [label="No byproducts"]; Optimize_Temp -> Check_Purification; Check_Purification -> Refine_Distillation [label="Loss suspected"]; }
Caption: Diagram 2: A logical workflow for troubleshooting low solketal yield.
// Crude Glycerol Path Crude [label="Crude / Impure\n(contains water/salts)"]; Hydrophobic_Catalyst [label="Choose Hydrophobic Catalyst\n(e.g., Hf-TUD-1)\nor Impurity-Resistant Zeolite", fillcolor="#E8F0FE", fontcolor="#202124"];
// Pure Glycerol Path Pure [label="High Purity"]; Priority [label="What is the main priority?", shape=diamond, fillcolor="#E6F4EA", fontcolor="#202124"];
// Priority Branches Speed [label="Reaction Speed\n& Mild Conditions"]; HPA [label="Select Homogeneous HPA (PW12)\nor supported HPA@Silica", fillcolor="#D6EADF", fontcolor="#202124"];
Reusability [label="Reusability & Stability"]; Solid_Acid [label="Select Heterogeneous Solid Acid", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thermal_Stability [label="High Thermal Stability Needed?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Zeolite [label="Choose Zeolite (H-Beta)\nor Sulfated Metal Oxide", fillcolor="#FDF3D4", fontcolor="#202124"]; Resin [label="Choose Acidic Resin\n(e.g., Amberlyst-15)", fillcolor="#FDF3D4", fontcolor="#202124"];
// Connections Start -> Glycerol_Purity; Glycerol_Purity -> Crude [label="Crude"]; Glycerol_Purity -> Pure [label="Pure"];
Crude -> Hydrophobic_Catalyst;
Pure -> Priority; Priority -> Speed [label="Speed"]; Speed -> HPA;
Priority -> Reusability [label="Reusability"]; Reusability -> Solid_Acid; Solid_Acid -> Thermal_Stability; Thermal_Stability -> Zeolite [label="Yes"]; Thermal_Stability -> Resin [label="No"]; }
Caption: Diagram 3: Decision tree for selecting a suitable catalyst.
References
- 1. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Solketal Catalyzed by Acid-Modified Pyrolytic Carbon Black from Waste Tires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives [mdpi.com]
- 7. Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst [mdpi.com]
- 8. Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. matec-conferences.org [matec-conferences.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 16. frontiersin.org [frontiersin.org]
- 17. Solketal - Wikipedia [en.wikipedia.org]
- 18. jurnalfkipuntad.com [jurnalfkipuntad.com]
- 19. Heteropolyacids@Silica Heterogeneous Catalysts to Produce Solketal from Glycerol Acetalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology [mdpi.com]
- 24. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions Involving (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as (S)-solketal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions involving (S)-solketal and its derivatives.
Issue 1: Low yield of the desired product after aqueous work-up.
-
Question: I am experiencing a significant loss of my product, which contains the (S)-solketal moiety, during the aqueous extraction step. What could be the cause and how can I mitigate this?
-
Answer: (S)-solketal and its derivatives can exhibit some water solubility due to the presence of the dioxolane ring and any additional polar functional groups. Product loss can occur if the compound partitions into the aqueous layer during extraction.
Troubleshooting Steps:
-
Increase the Salinity of the Aqueous Phase: Before extraction, saturate the aqueous layer with a salt, such as sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their partitioning into the organic layer.
-
Solvent Selection: Ensure you are using an appropriate organic solvent for extraction. While ethyl acetate is common, for more polar products, a less water-miscible solvent like dichloromethane (DCM) might be more effective.[1]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Combining the organic layers will improve the overall yield.
-
pH Adjustment: The stability of the acetonide group is pH-dependent. Avoid strongly acidic conditions during work-up to prevent hydrolysis of the protecting group.[2][3] If an acidic wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.
-
Issue 2: Unwanted removal of the acetonide protecting group during work-up.
-
Question: My analytical data (e.g., NMR) shows the presence of glycerol or other diol byproducts, indicating that the 2,2-dimethyl-1,3-dioxolane group was cleaved. How can I prevent this?
-
Answer: The acetonide group is a ketal, which is susceptible to hydrolysis under acidic conditions.[2][4] The presence of strong acids, or even prolonged exposure to mild acids, especially in the presence of water, can lead to deprotection.[3][5]
Preventative Measures:
-
Neutral or Basic Washes: During the work-up, use neutral (deionized water, brine) or basic (saturated sodium bicarbonate, dilute sodium hydroxide) solutions to wash the organic layer.[1] This will neutralize any residual acid from the reaction.
-
Avoid Acidic Reagents: If possible, avoid using acidic reagents in the work-up. For example, if you need to remove a basic impurity, consider alternative purification methods like column chromatography instead of an acid wash.
-
Temperature Control: Perform aqueous washes at lower temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
Minimize Contact Time: Reduce the time the reaction mixture is in contact with any aqueous acidic solutions.
-
Issue 3: Formation of an emulsion during extraction.
-
Question: I am struggling with a persistent emulsion at the interface of the organic and aqueous layers during my extraction, making separation difficult. What can I do?
-
Answer: Emulsion formation is common when there are surfactants or fine solid particles present, or when the densities of the two phases are similar.
Breaking Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of celite or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break up an emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common organic solvents for extracting products containing the (S)-solketal group?
A1: The choice of solvent depends on the polarity of the final product. Commonly used solvents include:
| Solvent | Polarity Index | Common Applications |
| Ethyl Acetate | 4.4 | General purpose, good for a wide range of polarities. |
| Dichloromethane (DCM) | 3.1 | Effective for more polar compounds, less water-miscible than ethyl acetate.[1] |
| Diethyl Ether | 2.8 | Good for less polar compounds, but highly volatile and flammable. |
| Methyl tert-butyl ether (MTBE) | 2.5 | An alternative to diethyl ether with lower volatility.[1] |
Q2: How can I remove an unreacted starting material like p-toluenesulfonic acid (PTSA) after a reaction?
A2: To remove an acidic catalyst like PTSA, a basic wash during the work-up is recommended.
| Reagent | Purpose |
| Saturated Sodium Bicarbonate (aq.) | Neutralizes the acid. |
| Dilute Sodium Hydroxide (aq.) | A stronger base for more stubborn acids. Use with caution to avoid hydrolysis of the acetonide.[1] |
Q3: Is it necessary to dry the organic layer after extraction, and what are the recommended drying agents?
A3: Yes, it is crucial to remove dissolved water from the organic layer before concentrating the solvent, as residual water can interfere with subsequent reactions or purification steps.
| Drying Agent | Properties |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Neutral, high capacity, but slow. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Neutral, fast, and high capacity. |
| Anhydrous Calcium Chloride (CaCl₂) | Not recommended for alcohols or amines as it can form complexes. |
Experimental Protocols
General Aqueous Work-Up Protocol for a Reaction Mixture Containing an (S)-Solketal Derivative:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction is sensitive to hydrolysis, cool it further in an ice bath.
-
Quenching (if necessary): If reactive reagents are present, quench them appropriately (e.g., by adding water, a saturated solution of ammonium chloride, or sodium bicarbonate).
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with an aqueous solution. The choice of wash depends on the nature of the impurities to be removed:
-
To remove acidic impurities: Wash with saturated aqueous sodium bicarbonate solution.
-
To remove basic impurities: Wash with water or brine. Avoid acidic washes if possible.
-
General wash: Wash with deionized water, followed by a wash with saturated aqueous sodium chloride (brine) to aid in phase separation and remove residual water.[1][6]
-
-
Phase Separation: Allow the layers to separate completely and drain the organic layer. If an emulsion forms, refer to the troubleshooting guide.
-
Back-Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.
-
Drying: Combine all organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or distillation.
Visualizations
Caption: A generalized workflow for the work-up of reactions involving (S)-solketal derivatives.
References
- 1. US9388168B2 - Process for the preparation of 1-([1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine - Google Patents [patents.google.com]
- 2. Acetonide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solketal - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol and Other Key Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile C3 synthon, with other widely utilized chiral building blocks, namely (S)-glycidol, (S)-propylene oxide, and L-serine. By presenting their physical and chemical properties, along with experimental data from representative transformations, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of asymmetric syntheses.
Overview of Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules. Their use is fundamental in drug development, as the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. The building blocks discussed herein represent some of the most common and versatile synthons in the chemist's toolbox.
This compound , also known as (S)-solketal, is a protected form of glycerol. The isopropylidene group masks the 1,2-diol, allowing for selective manipulation of the primary hydroxyl group. This feature makes it an attractive starting material for the synthesis of a variety of chiral molecules.
(S)-Glycidol is a bifunctional molecule containing both an epoxide and a primary alcohol. The strained epoxide ring is susceptible to nucleophilic attack, providing a facile route to chiral 1,2-diols and other functionalized propanols.
(S)-Propylene oxide is a simple chiral epoxide. Its ring-opening reactions with various nucleophiles are a cornerstone of asymmetric synthesis, providing access to a wide range of chiral secondary alcohols and other derivatives.
L-Serine , a naturally occurring amino acid, is an abundant and inexpensive chiral building block. Its carboxylic acid, amine, and hydroxyl groups offer multiple points for chemical modification, making it a versatile starting material for the synthesis of non-natural amino acids, chiral ligands, and other complex molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties of these chiral building blocks is presented in the table below, allowing for a quick and easy comparison.
| Property | This compound | (S)-Glycidol | (S)-Propylene oxide | L-Serine |
| Molecular Formula | C₇H₁₄O₃ | C₃H₆O₂ | C₃H₆O | C₃H₇NO₃ |
| Molecular Weight ( g/mol ) | 146.18 | 74.08 | 58.08 | 105.09[1] |
| Boiling Point (°C) | 85-87 / 12 mmHg | 66-67 / 19 mmHg[2] | 33-34 | Decomposes at ~222[3] |
| Density (g/mL) | ~1.06 | 1.116 (at 20 °C)[2] | 0.829 (at 20 °C) | 1.603 (at 22 °C)[4] |
| Optical Rotation ([α]D) | Varies with conditions | -15° (neat, 20 °C)[2] | Varies with conditions | -6.83° (in water)[5] |
| Key Functional Groups | Protected 1,2-diol, Primary alcohol | Epoxide, Primary alcohol | Epoxide | Carboxylic acid, Amine, Primary alcohol |
| Common Synthetic Precursor | Glycerol | Epichlorohydrin, Allyl alcohol | Propylene | Natural sources, Glycine |
Comparative Performance in a Representative Synthesis: (S)-Propranolol
To provide a practical comparison of these building blocks, we will examine their application in the synthesis of (S)-propranolol, a widely used beta-blocker where the (S)-enantiomer is significantly more active.
Synthesis from (S)-Glycidol Derivative
A common and efficient route to (S)-propranolol involves the reaction of 1-naphthol with a protected (S)-glycidol derivative, such as (S)-glycidyl tosylate, followed by ring-opening with isopropylamine.
-
Reaction Scheme:
-
1-Naphthol + (S)-Glycidyl tosylate → (S)-1-(Naphthyloxy)-2,3-epoxypropane
-
(S)-1-(Naphthyloxy)-2,3-epoxypropane + Isopropylamine → (S)-Propranolol
-
-
Reported Data:
-
Yield: A one-pot synthesis of (S)-(-)-propranolol via kinetic resolution of the intermediate α-naphthyl glycidyl ether reported a crude yield of 55% with an enantiomeric excess of 89%.[6] Another method involving the reaction of 1-naphthol with epichlorohydrin followed by reaction with isopropylamine yielded racemic propranolol in 92% yield, which then underwent kinetic resolution to give the (S)-enantiomer in 60% yield and 90% ee.[7]
-
Synthesis from (S)-Propylene Oxide (Conceptual)
While less common, a route from (S)-propylene oxide could be envisioned. This would likely involve a multi-step process, potentially starting with the ring-opening of (S)-propylene oxide to form a chiral diol, which would then be further functionalized. A direct synthesis is less straightforward due to regioselectivity challenges in the initial epoxide opening.
Synthesis from this compound
The synthesis of (S)-propranolol from (S)-solketal would involve converting the primary alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with 1-naphthol. The resulting intermediate would then require deprotection of the acetal and subsequent reaction with isopropylamine.
-
Conceptual Reaction Scheme:
-
(S)-Solketal → (S)-Solketal tosylate
-
(S)-Solketal tosylate + 1-Naphthol → 1-(Naphthyloxy)-2,3-isopropylidenedioxypropane
-
Deprotection → 1-(Naphthyloxy)-2,3-propanediol
-
Functionalization and reaction with Isopropylamine → (S)-Propranolol
-
This route is generally longer and may result in lower overall yields compared to the glycidol-based approach.
Experimental Protocols
Synthesis of this compound ((S)-Solketal) from Glycerol
Principle: This method involves the acid-catalyzed acetalization of glycerol with acetone. The use of a chiral catalyst or a chiral auxiliary can be employed to achieve enantioselectivity, though often racemic solketal is produced and resolved, or a chiral pool starting material is used. A general procedure for the synthesis of solketal is provided below.
Procedure:
-
In a round-bottom flask, combine glycerol (1 equivalent), acetone (3 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
-
Remove the excess acetone under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude solketal.
-
Purify the product by distillation under reduced pressure. A reported method using 2,2-dimethoxypropane and p-TSA in acetone gave solketal in 86% yield.[8] Another process using a solid acid catalyst reported a 99.3% conversion of glycerol with a 98% yield of solketal.
Synthesis of (S)-Propranolol from 1-Naphthol and a Glycidol Derivative
Principle: This is a two-step synthesis involving a Williamson ether synthesis to form the epoxide intermediate, followed by nucleophilic ring-opening of the epoxide by an amine.
Procedure:
-
Step 1: Synthesis of (S)-1-(Naphthyloxy)-2,3-epoxypropane.
-
To a solution of 1-naphthol (1 equivalent) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate or sodium hydride (1.1 equivalents) and stir at room temperature.
-
Add (S)-glycidyl tosylate or a similar activated glycidol derivative (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude epoxide, which can be purified by column chromatography. A synthesis of the racemic glycidyl ether from 1-naphthol and epichlorohydrin in the presence of KOH in DMSO gave a 95% yield.[6]
-
-
Step 2: Synthesis of (S)-Propranolol.
-
Dissolve the (S)-1-(Naphthyloxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent (e.g., methanol or isopropanol).
-
Add an excess of isopropylamine (e.g., 10 equivalents).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, remove the excess solvent and isopropylamine under reduced pressure.
-
The crude (S)-propranolol can be purified by recrystallization or column chromatography. A procedure reacting glycidyl-α-naphthyl ether with excess isopropylamine reported a 90% yield of racemic propranolol.[6] An enantioselective synthesis using a chiral catalyst system reported a 55% yield of (S)-propranolol with 89% ee.[6]
-
Visualizations
Synthetic Utility of Chiral Building Blocks
References
- 1. acs.org [acs.org]
- 2. (S)-(-)-缩水甘油 97%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Serine | 56-45-1 [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. jocpr.com [jocpr.com]
- 8. A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol [mdpi.com]
A Comparative Guide to Chiral Pools in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, asymmetric synthesis stands as a cornerstone methodology. The "chiral pool" offers an elegant and often highly efficient strategy, leveraging the abundance of naturally occurring chiral molecules as starting materials or catalysts. This guide provides an objective comparison of the three primary classes of chiral pools—amino acids, carbohydrates, and terpenes—supported by experimental data to aid in the selection of the most suitable approach for a given synthetic challenge.
Introduction to the Chiral Pool
The chiral pool is the collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources.[1] These molecules, including amino acids, carbohydrates, and terpenes, possess inherent chirality that can be transferred to a target molecule, thereby avoiding the need for chiral resolution or the development of a de novo asymmetric synthesis.[2] The use of the chiral pool can be broadly categorized into three main approaches:
-
Chiral Building Blocks: The chiral natural product is incorporated directly into the carbon skeleton of the target molecule.
-
Chiral Auxiliaries: The chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective transformation, after which it is cleaved and can often be recovered.
-
Chiral Catalysts: The chiral molecule or its derivative is used in sub-stoichiometric amounts to catalyze an enantioselective reaction.
This guide will focus on the comparative performance of these approaches across the different classes of chiral pools.
General Workflow of Chiral Pool Synthesis
The application of a chiral pool strategy in asymmetric synthesis typically follows a series of well-defined steps. The specific sequence can vary depending on whether the chiral pool molecule is used as a building block, an auxiliary, or a catalyst. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for asymmetric synthesis using a chiral pool.
Comparison of Chiral Pool Classes
The choice of a chiral pool is dictated by factors such as the desired stereochemistry, the functionality of the target molecule, and the cost and availability of the starting material.
Amino Acid-Derived Chiral Pools
Naturally occurring amino acids are among the most versatile and widely used components of the chiral pool. Their bifunctional nature (amine and carboxylic acid) and the availability of both L- and sometimes D-enantiomers make them excellent candidates for various applications. L-proline, in particular, has emerged as a powerful organocatalyst.[3]
Data Presentation: Performance of Amino Acid-Derived Catalysts and Auxiliaries
| Reaction Type | Chiral Source | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Aldol Reaction | L-Proline | Acetone | p-Nitrobenzaldehyde | 20 | Neat | RT | 80 | 30 | [3][4] |
| Aldol Reaction | L-Prolinamide | Acetone | p-Nitrobenzaldehyde | 20 | Neat | RT | 80 | 30 | [3] |
| Aldol Reaction | L-Prolinamide | Acetone | p-Nitrobenzaldehyde | 20 | Neat | -25 | 66 | 93 | [3] |
| Aldol Reaction | L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | 30 | DMSO | RT | 95 | 96 | [5] |
| Mannich Reaction | (R)-β-Proline | Acetone | N-Boc-imine | 5-10 | 2-PrOH | RT | Good | High | [6] |
| Michael Addition | L-Proline derivative | Cyclohexanone | trans-β-Nitrostyrene | 10-60 | Ethanol | RT | Good | up to 97 | [7] |
Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction
The following is a representative protocol for the L-proline catalyzed aldol reaction between acetone and p-nitrobenzaldehyde.
Materials:
-
L-Proline (e.g., 20 mol%)
-
p-Nitrobenzaldehyde (1.0 mmol)
-
Acetone (serving as reactant and solvent)
-
Dimethyl sulfoxide (DMSO) (if used as a co-solvent)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a stirred solution of L-proline in acetone (or a mixture of DMSO and acetone), add p-nitrobenzaldehyde at room temperature.[2][8]
-
Stir the reaction mixture for the specified time (e.g., 24-72 hours) and monitor the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
Carbohydrate-Derived Chiral Pools
Carbohydrates represent a vast and structurally diverse source of chiral molecules.[9] Their polyfunctionality and dense stereochemical information make them ideal starting materials for the synthesis of complex natural products and as scaffolds for chiral auxiliaries and ligands.[10][11] A prominent example is the use of shikimic acid, a chiral building block for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu).
Data Presentation: Performance of Carbohydrate-Derived Auxiliaries and Catalysts
| Reaction Type | Chiral Source | Substrate 1 | Substrate 2 | Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Diels-Alder | D-Fructose derivative | Cyclopentadiene | Acrylate | Chiral Dienophile | Et2AlCl | - | Moderate | Low | [34 of the previous search] |
| Michael Addition | D-Glucose derivative | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | Chiral Crown Ether | Toluene | - | 99 | 83 | [7][12] |
| Glycosylation | D-Glucose derivative | Glycosyl Donor | Glycosyl Acceptor | Chiral Auxiliary | Various | - | - | High 1,2-cis | [11][13] |
Experimental Protocol: Asymmetric Michael Addition using a Carbohydrate-Derived Catalyst
This protocol is a general representation of a Michael addition catalyzed by a chiral crown ether derived from a carbohydrate.
Materials:
-
Carbohydrate-derived chiral crown ether (e.g., 10 mol%)
-
Michael donor (e.g., methyl 2-oxocyclopentanecarboxylate, 1.0 mmol)
-
Michael acceptor (e.g., trans-β-nitrostyrene, 1.2 mmol)
-
Anhydrous solvent (e.g., toluene)
-
Base (if required)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carbohydrate-derived chiral crown ether and the Michael donor in the anhydrous solvent.
-
Add the base if the reaction conditions require it.
-
Cool the mixture to the desired temperature.
-
Add the Michael acceptor dropwise to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Caption: Workflow for using a carbohydrate as a chiral auxiliary.
Terpene-Derived Chiral Pools
Terpenes are a large and diverse class of naturally occurring hydrocarbons, often found in essential oils. Their rigid cyclic or acyclic skeletons provide a robust chiral framework that is widely exploited in the synthesis of chiral ligands and reagents for asymmetric catalysis. Derivatives of α-pinene, for example, are precursors to highly effective chiral reducing agents like Alpine borane.[14][15]
Data Presentation: Performance of Terpene-Derived Reagents and Ligands
| Reaction Type | Chiral Source | Substrate | Reagent/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ketone Reduction | α-Pinene | Acetylenic ketone | Alpine Borane | THF | - | Good | Reasonable | [14][15] |
| Ketone Reduction | α-Pinene | Prochiral ketone | DIP-Chloride | THF | - | High | High | [16] |
| Aldehyde Alkylation | (+)-3-Carene | Benzaldehyde | Diethylzinc | Toluene | 20 | 68 | 81 | [27 of the previous search] |
| Cyclopropanation | (+)-3-Carene | Styrene | Ethyl diazoacetate | Toluene | - | 96 | 59 (trans) | [27 of the previous search] |
Experimental Protocol: Asymmetric Reduction of a Ketone with Alpine Borane
The following is a general procedure for the enantioselective reduction of a prochiral ketone using Alpine borane.
Materials:
-
Alpine borane (B-3-pinanyl-9-borabicyclo[3.3.1]nonane) in THF
-
Prochiral ketone (1.0 mmol)
-
Anhydrous THF
-
Aqueous sodium hydroxide
-
30% Hydrogen peroxide
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the prochiral ketone in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the solution of Alpine borane in THF dropwise to the ketone solution.
-
Stir the reaction mixture for the specified duration, monitoring the reaction by TLC.
-
After the reaction is complete, carefully quench the reaction by the slow addition of water at low temperature.
-
Oxidize the borane intermediates by adding aqueous sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide.
-
After the oxidation is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, remove the solvent in vacuo, and purify the resulting alcohol by column chromatography.
-
Determine the enantiomeric excess of the chiral alcohol by chiral GC or HPLC.
Caption: Pathway for developing a chiral catalyst from a terpene.
Conclusion
The choice of a chiral pool for asymmetric synthesis is a critical decision that significantly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. Amino acids offer readily available and versatile scaffolds, particularly for organocatalysis. Carbohydrates provide a rich source of complex stereochemical information ideal for the synthesis of intricate natural products. Terpenes, with their rigid frameworks, are excellent precursors for robust chiral ligands and reagents. By carefully considering the target molecule and the comparative data presented in this guide, researchers can make an informed decision to harness the power of nature's chirality for the efficient synthesis of enantiomerically pure compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 7. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chiral auxiliaries: Usefullness in stereoselective glycosylation reactions and their synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Glycosylation - Wikipedia [en.wikipedia.org]
- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. uwindsor.ca [uwindsor.ca]
Assessing the Enantiomeric Purity of (S)-Solketal Derivatives: A Comparative Guide
(S)-Solketal , formally known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a versatile and economically significant chiral building block derived from the chiral pool. Its utility in the stereoselective synthesis of a wide array of chemical entities, most notably beta-adrenergic blockers and glycerophospholipids, is well-established. A critical aspect of its application is the ability to transfer its chirality to the target molecule, necessitating rigorous assessment of the enantiomeric excess (ee) of the final products. This guide provides a comparative overview of the methods used to determine the ee of compounds derived from (S)-solketal, alongside a discussion of alternative chiral synthons and their performance.
Performance of (S)-Solketal in Asymmetric Synthesis
(S)-Solketal serves as a cornerstone in the synthesis of enantiomerically pure pharmaceuticals. Its rigid dioxolane ring allows for predictable stereochemical outcomes in subsequent reactions. For instance, in the synthesis of beta-blockers, the chiral center of (S)-solketal is often converted to a glycidyl tosylate or a related epoxide, which then undergoes nucleophilic ring-opening with an appropriate amine. This strategy has been successfully employed to produce the (S)-enantiomers of various beta-blockers with high enantiomeric purity.
While direct comparative studies detailing the final ee of a specific target molecule synthesized from different chiral building blocks are not extensively documented in single reports, the consistently high ee values reported for (S)-solketal-derived products underscore its reliability as a chiral synthon.
Comparison with Alternative Chiral Building Blocks
While (S)-solketal is a powerful tool, other chiral building blocks are available for the synthesis of similar target molecules. The choice of synthon often depends on the specific synthetic strategy and the desired stereochemistry.
| Chiral Building Block | Common Synthetic Application | Typical Enantiomeric Excess (ee) of Products | Key Advantages |
| (S)-Solketal | Synthesis of (S)-beta-blockers, (S)-glycerophospholipids | >98% | Readily available from the chiral pool, predictable stereochemical control. |
| (R)-Glycidol | Synthesis of (R)-beta-blockers | >98% | Direct access to the opposite enantiomer of many targets synthesized from (S)-solketal. |
| Sharpless Asymmetric Epoxidation Products | Synthesis of a wide range of chiral epoxy alcohols | 90-99%[1][2] | High enantioselectivity for a broad range of allylic alcohols, allowing for tailored synthesis of chiral epoxides.[1][2][3] |
| (S)-3-chloro-1,2-propanediol | Synthesis of (S)-beta-blockers | >99% | Can be a key intermediate in chemoenzymatic routes to beta-blockers. |
Experimental Protocols for Enantiomeric Excess (ee) Determination
The accurate determination of enantiomeric excess is paramount in validating the success of an asymmetric synthesis. The most common and reliable techniques for assessing the ee of (S)-solketal derivatives are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for separating enantiomers and determining their relative abundance. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.
Experimental Protocol: ee Determination of a Beta-Blocker (e.g., Propranolol)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel OD-H or Chiralpak AD, is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
Sample Preparation: The final product is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives of (S)-solketal, chiral GC is an excellent method for ee determination. The principle is similar to chiral HPLC, but with a gaseous mobile phase and a chiral stationary phase coated on the inside of a capillary column.
Experimental Protocol: ee Determination of a Volatile Solketal Derivative
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., a β- or γ-cyclodextrin derivative) is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure good separation and peak shape.
-
Injector and Detector Temperatures: Optimized to ensure efficient vaporization of the sample and prevent condensation.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane). Derivatization to a more volatile species may sometimes be necessary.
-
Analysis: The enantiomers will have different retention times. The ee is calculated from the peak areas as in the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric excess through the use of a chiral shift reagent (CSR). These reagents are typically lanthanide complexes that can coordinate with the analyte, forming diastereomeric complexes. In the NMR spectrum, the signals of the enantiomers in these complexes will be shifted to different extents, allowing for their differentiation and quantification.
Experimental Protocol: ee Determination using a Chiral Shift Reagent
-
Instrumentation: A high-resolution NMR spectrometer.
-
Chiral Shift Reagent: A common choice is a europium complex such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[4]
-
Solvent: A deuterated solvent in which both the analyte and the CSR are soluble (e.g., CDCl₃).
-
Sample Preparation: A known amount of the analyte is dissolved in the deuterated solvent in an NMR tube. The ¹H NMR spectrum is recorded. Then, small, incremental amounts of the CSR are added to the NMR tube, and a spectrum is recorded after each addition.
-
Analysis: The addition of the CSR will cause the separation of signals corresponding to the two enantiomers. A well-resolved proton signal is chosen for integration. The ratio of the integrals of the two separated signals corresponds to the ratio of the enantiomers, from which the ee can be calculated.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the synthesis of a chiral beta-blocker from (S)-solketal and the subsequent determination of its enantiomeric excess.
Caption: Synthetic pathway from (S)-solketal to a chiral beta-blocker.
Caption: Workflow for the determination of enantiomeric excess.
References
A Comparative Guide to Stereoselective Synthesis: (S)-Solketal as a Chiral Building Block versus Traditional Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. This guide provides a comparative analysis of two key strategies for achieving stereocontrol: the use of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as (S)-Solketal, as a chiral building block, and the application of established removable chiral auxiliaries. We will explore their respective performance in achieving stereoselectivity, supported by experimental data and detailed protocols.
(S)-Solketal, a readily available and cost-effective chiral starting material derived from glycerol, offers a convenient entry point into the chiral pool. Its inherent chirality is incorporated directly into the target molecule. In contrast, traditional chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultams, are temporarily attached to a substrate to direct a stereoselective transformation and are subsequently removed. This guide will objectively compare these approaches, providing insights into their advantages and limitations in various synthetic contexts.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral directing group, whether a building block or an auxiliary, is paramount in stereoselective synthesis. The following tables summarize the performance of widely-used chiral auxiliaries in key asymmetric transformations. While direct comparative data for (S)-Solketal as a removable auxiliary is scarce in the literature, its utility as a chiral building block provides an alternative pathway to chiral products.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral auxiliaries have demonstrated high efficacy in controlling the stereochemistry of this transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | N-propionyl imide | Allyl iodide | 98:2 | >90 |
| (1S,2S)-Pseudoephedrine | N-propionyl amide | Benzyl bromide | 99:1 | 95 |
| (S)-Solketal Derivative | N/A | N/A | Data not available | N/A |
Data for Evans' and Pseudoephedrine auxiliaries are representative examples from the literature.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries provide excellent control over the formation of up to two new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | N-propionyl imide | Isobutyraldehyde | >99:1 (syn) | 80-95 |
| (1R,2S)-N-Methylephedrine | N-propionyl amide | Benzaldehyde | 95:5 (anti) | 85 |
| (S)-Solketal Derivative | N/A | N/A | Data not available | N/A |
Data for Evans' and ephedrine-based auxiliaries are representative examples from the literature.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic compounds. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | endo/exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |
| (1S)-(-)-Camphorsultam | N-acryloyl | Cyclopentadiene | >99:1 | >98% | 90 |
| (S)-4-Benzyl-2-oxazolidinone | N-acryloyl | Cyclopentadiene | 95:5 | 91% | 85 |
| (S)-Solketal Derivative | N/A | N/A | Data not available | N/A | N/A |
Data for Camphorsultam and Evans' auxiliaries are representative examples from the literature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the application of established chiral auxiliaries.
Evans' Asymmetric Alkylation Protocol
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 equiv) followed by propionyl chloride (1.2 equiv). The reaction is stirred for 1 hour and then quenched with water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.
-
Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
-
Auxiliary Removal: The alkylated product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added, and the mixture is stirred for 2 hours. The reaction is quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.
Oppolzer's Asymmetric Diels-Alder Protocol
-
Acylation of the Chiral Auxiliary: To a solution of (1S)-(-)-camphorsultam (1.0 equiv) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Acryloyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated.
-
Diels-Alder Reaction: The N-acryloyl camphorsultam (1.0 equiv) is dissolved in dichloromethane and cooled to -78 °C. A Lewis acid catalyst, such as diethylaluminum chloride (1.2 equiv), is added, and the mixture is stirred for 15 minutes. Freshly cracked cyclopentadiene (3.0 equiv) is then added, and the reaction is stirred for 3 hours at -78 °C. The reaction is quenched with saturated aqueous sodium bicarbonate. The product is extracted, and the combined organic layers are dried and concentrated. The endo/exo ratio and diastereomeric excess are determined by NMR or HPLC analysis.
-
Auxiliary Removal: The Diels-Alder adduct is dissolved in a mixture of THF and water. Lithium borohydride (2.0 equiv) is added, and the mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched, and the product alcohol is extracted. The chiral auxiliary can be recovered from the aqueous layer.
Visualizing Synthetic Strategies
The choice between a chiral building block and a chiral auxiliary represents a fundamental decision in synthetic planning. The following diagrams illustrate the conceptual workflows for each approach.
Discussion and Conclusion
The choice between utilizing (S)-Solketal as a chiral building block and employing a traditional chiral auxiliary depends on the specific synthetic target and overall strategy.
Advantages of (S)-Solketal as a Chiral Building Block:
-
Atom Economy: The chirality is integral to the starting material, leading to a more atom-economical synthesis as no auxiliary needs to be attached and removed.
-
Cost-Effectiveness: (S)-Solketal is derived from glycerol, a readily available and inexpensive byproduct of the biodiesel industry.
-
Direct Introduction of Functionality: The inherent hydroxyl group and the protected diol in Solketal offer versatile handles for further synthetic manipulations.
Limitations:
-
Limited Structural Diversity: The synthetic design is constrained by the inherent structure of the Solketal backbone.
-
Potential for Mismatched Stereocontrol: In reactions that generate new stereocenters, the inherent chirality of the Solketal fragment may either reinforce or oppose the desired stereochemical outcome of the reaction (matched vs. mismatched diastereoselectivity).
Advantages of Traditional Chiral Auxiliaries:
-
High and Predictable Stereocontrol: Auxiliaries like Evans' oxazolidinones and camphorsultams are well-studied and provide consistently high levels of diastereoselectivity for a wide range of substrates.
-
Versatility: A single auxiliary can be used to synthesize a variety of chiral molecules from different achiral starting materials.
-
Recoverability: The chiral auxiliary can often be recovered and reused, although this requires an additional separation step.
Limitations:
-
Additional Synthetic Steps: The attachment and removal of the auxiliary add two steps to the overall synthesis, potentially lowering the overall yield.
-
Cost: Many chiral auxiliaries and the reagents required for their use can be expensive.
-
Atom Inefficiency: The auxiliary constitutes a significant portion of the mass of the intermediate, which is ultimately removed.
A Comparative Guide to Alternative Chiral Synthons for (S)-Glyceraldehyde Derivatives
For researchers, scientists, and drug development professionals, the selection of a suitable chiral starting material is a cornerstone of efficient and successful asymmetric synthesis. (S)-Glyceraldehyde and its derivatives have long been mainstays in the chiral pool, offering a versatile three-carbon backbone for the construction of complex molecules. However, the pursuit of novel synthetic routes, improved yields, and diverse molecular architectures necessitates a broader palette of chiral synthons. This guide provides an objective comparison of prominent alternatives to (S)-glyceraldehyde derivatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
This document explores three primary sources of alternative chiral synthons: the broader chiral pool, asymmetric synthesis from prochiral precursors, and other commercially available C3 synthons. Each alternative is evaluated based on its accessibility, versatility, and performance in key chemical transformations.
Alternatives from the Chiral Pool
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds readily available from natural sources.[1][2] While (S)-glyceraldehyde is derived from carbohydrate metabolism, other natural products offer distinct advantages as starting materials.
Carbohydrate-Derived Synthons
Carbohydrates are a rich source of chiral molecules with a high density of stereocenters.[3] Alternatives to glyceraldehyde from this class include D-mannitol, ascorbic acid (Vitamin C), and tartaric acid.
-
D-Mannitol: A six-carbon sugar alcohol, D-mannitol can be oxidatively cleaved to provide a chiral synthon that is a functional equivalent of two molecules of D-glyceraldehyde. Its C2 symmetry can be exploited for the synthesis of symmetric or pseudo-symmetric targets.
-
Ascorbic Acid (Vitamin C): This readily available vitamin possesses a lactone ring and multiple stereocenters that can be manipulated to generate a variety of chiral building blocks.
-
Tartaric Acid: Available in both enantiomeric forms, tartaric acid is a C4 dicarboxylic acid that can be converted into various C3 and C4 chiral synthons.
Amino Acid-Derived Synthons
L-Serine and L-Threonine are naturally occurring α-amino acids that serve as excellent C3 chiral synthons. Their amino and carboxyl groups provide handles for a wide range of chemical transformations, allowing for the synthesis of chiral amines, alcohols, and other functionalized molecules.
Table 1: Comparison of Chiral Pool Alternatives
| Chiral Synthon | Source | Key Advantages | Common Applications |
| D-Mannitol | Carbohydrate | C2 symmetry, provides two chiral units | Synthesis of symmetric ligands, ionophores |
| Ascorbic Acid | Carbohydrate | Multiple functional groups, rigid core | Synthesis of butenolides, polyhydroxylated compounds |
| Tartaric Acid | Carbohydrate | Both enantiomers available, C2 symmetry | Chiral ligands, resolving agent, synthesis of epoxides |
| L-Serine | Amino Acid | Versatile C3 synthon with N and O functionalities | Synthesis of chiral amines, aziridines, β-lactams |
Synthons from Asymmetric Synthesis
Sharpless Asymmetric Dihydroxylation and Epoxidation
The Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Epoxidation (AE) are powerful methods for the stereoselective functionalization of alkenes.[6][7]
-
Asymmetric Dihydroxylation of Allyl Alcohol Derivatives: The AD of protected allyl alcohols provides a direct route to chiral glycerol derivatives, which are protected forms of glyceraldehyde. The choice of the chiral ligand (AD-mix-α or AD-mix-β) dictates the stereochemical outcome.[8][9]
-
Asymmetric Epoxidation of Allyl Alcohol: The AE of allyl alcohol yields enantiomerically enriched glycidol, a highly versatile C3 chiral synthon that can be readily converted to glyceraldehyde derivatives.
Chemoenzymatic Methods
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce chiral compounds with high purity.[10][11][12] Enzymes such as lipases, esterases, and dehydrogenases can be used for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral molecules to afford enantiopure C3 building blocks.[13]
Table 2: Performance of Asymmetric Synthesis Methods for C3 Synthons
| Method | Substrate | Product | Typical Yield (%) | Typical ee (%) | Reference |
| Sharpless AD | Allyl Acetate | (R)- or (S)-Glycerol Acetonide | 85-95 | >95 | [7] |
| Sharpless AE | Allyl Alcohol | (R)- or (S)-Glycidol | 80-90 | >90 | [7] |
| Lipase Resolution | (±)-Glycidyl Butyrate | (R)-Glycidyl Butyrate | ~45 | >99 | [11] |
Other Commercially Available C3 Chiral Synthons
Several versatile C3 chiral synthons are commercially available, providing a convenient starting point for asymmetric synthesis without the need for multi-step preparations from the chiral pool or de novo asymmetric synthesis.
-
(R)- and (S)-Glycidol: As mentioned previously, glycidol is a highly valuable building block due to the reactivity of the epoxide ring.
-
(R)- and (S)-Solketal (Glycerol Acetonide): A protected form of glycerol, solketal is a common starting material for the synthesis of glyceraldehyde derivatives and other chiral molecules.
-
(R)- and (S)-3-Chloro-1,2-propanediol: This synthon allows for the introduction of a chiral diol unit and a handle for further functionalization via nucleophilic displacement of the chloride.
Experimental Protocols
General Procedure for Sharpless Asymmetric Dihydroxylation of Allyl Acetate
Materials: Allyl acetate, AD-mix-β, methanesulfonamide, tert-butanol, water.
Procedure: A mixture of tert-butanol and water (1:1, 10 mL/mmol of alkene) is cooled to 0 °C. AD-mix-β (1.4 g/mmol of alkene) and methanesulfonamide (1.1 eq) are added, and the mixture is stirred until two clear phases are formed. Allyl acetate (1 eq) is added, and the reaction is stirred vigorously at 0 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with sodium sulfite (1.5 g/mmol of alkene) and stirred for 1 hour. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the chiral diol.[7]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical relationships in accessing chiral C3 synthons.
Caption: Overview of sources for alternative chiral C3 synthons.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Conclusion
While (S)-glyceraldehyde derivatives remain valuable chiral synthons, a wealth of viable alternatives exists, each with its own set of advantages. The chiral pool provides a diverse range of readily available and inexpensive starting materials. Asymmetric synthesis, particularly through powerful methods like the Sharpless reactions and chemoenzymatic approaches, offers highly enantioselective routes to key C3 building blocks from simple precursors. Furthermore, the commercial availability of versatile synthons like glycidol and solketal provides a direct and convenient entry point for many synthetic endeavors. By considering the comparative data and protocols presented in this guide, researchers can make more informed decisions in selecting the optimal chiral synthon to accelerate their research and development in the synthesis of complex, high-value molecules.
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. mdpi.com [mdpi.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(S)-Solketal: A Comprehensive Guide to its Advantages as a Chiral Synthon in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. While chiral auxiliaries represent a powerful strategy for inducing stereoselectivity, the use of versatile chiral building blocks derived from the chiral pool offers a highly effective and often more direct route to enantiomerically pure molecules. (S)-solketal, also known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, has emerged as a preeminent C3 chiral synthon, providing a robust platform for the synthesis of a wide array of complex chiral targets.
This guide provides a comprehensive overview of the advantages of employing (S)-solketal in asymmetric synthesis. It will objectively compare the chiral building block strategy, exemplified by (S)-solketal, with the traditional chiral auxiliary approach and provide illustrative synthetic schemes and representative experimental protocols.
(S)-Solketal: A Chiral Building Block, Not a Classical Auxiliary
It is crucial to distinguish the role of (S)-solketal from that of a classical chiral auxiliary. A traditional chiral auxiliary is a chiral moiety that is temporarily attached to a prochiral substrate to direct a diastereoselective transformation. Following the reaction, the auxiliary is cleaved and, ideally, recovered for reuse.
In contrast, (S)-solketal functions as a chiral building block or synthon . Its inherent chirality, derived from natural precursors like D-mannitol, is incorporated into the final product's backbone. This approach offers distinct advantages in terms of synthetic efficiency and atom economy.
Key Advantages of (S)-Solketal as a Chiral Synthon
The utility of (S)-solketal in asymmetric synthesis stems from a combination of its structural features and ready availability:
-
High Enantiopurity: Being derived from the chiral pool, (S)-solketal is commercially available in high enantiomeric purity (typically >98% ee).[1] This inherent chirality is the foundation for its use in asymmetric synthesis.
-
Bifunctionality with Orthogonal Protection: (S)-solketal possesses a free primary hydroxyl group, which is readily available for a wide range of chemical transformations (e.g., esterification, etherification, oxidation), and a protected 1,2-diol (the isopropylidene acetal).[2] This acetal protecting group is stable to many reaction conditions but can be readily removed under acidic conditions, unmasking the diol for further functionalization.[2]
-
Rigid Chiral Scaffold: The 1,3-dioxolane ring provides a conformationally restricted environment, which can influence the stereochemical outcome of reactions at or adjacent to the chiral center.
-
Versatility in Synthesis: The dual functionality of (S)-solketal makes it a versatile precursor for a variety of important classes of molecules, including phospholipids, β-blockers, and other pharmaceutically relevant compounds.[3]
Comparison: Chiral Building Block Strategy vs. Chiral Auxiliary Strategy
The decision to use a chiral building block like (S)-solketal versus a traditional chiral auxiliary depends on the specific synthetic target and overall strategy. The following table compares these two approaches.
| Feature | Chiral Building Block Strategy ((S)-Solketal) | Traditional Chiral Auxiliary Strategy (e.g., Evans' Oxazolidinones) |
| Source of Chirality | Incorporated into the final product from a chiral starting material. | Temporarily introduced to direct stereoselective bond formation. |
| Atom Economy | Generally higher, as the atoms of the chiral source are part of the target molecule. | Lower, as the auxiliary is removed after the key stereodifferentiating step. |
| Synthetic Steps | Can lead to shorter synthetic routes as the chiral core is pre-defined. | Requires additional steps for attachment and cleavage of the auxiliary. |
| Recyclability | The chiral source is consumed as it becomes part of the product. | The auxiliary can often be recovered and reused, which is cost-effective for expensive auxiliaries. |
| Flexibility | The inherent structure of the building block dictates the accessible chiral motifs. | A single auxiliary can often be used to synthesize a variety of stereoisomers by altering reaction conditions. |
Applications of (S)-Solketal in Asymmetric Synthesis
The primary utility of (S)-solketal lies in its role as a precursor to more complex chiral molecules. The following diagram illustrates its versatility as a chiral synthon.
Caption: Synthetic utility of (S)-Solketal as a chiral building block.
Experimental Protocols
While (S)-solketal is not typically used as a cleavable auxiliary, the following protocols detail common transformations that initiate its use as a chiral synthon.
Protocol 1: Tosylation of (S)-Solketal
This procedure activates the primary hydroxyl group for nucleophilic substitution.
Materials:
-
(S)-Solketal
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve (S)-solketal (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-tosyl-solketal, which can be purified by flash column chromatography if necessary.
Protocol 2: Deprotection of the Isopropylidene Acetal
This protocol removes the acetal to reveal the 1,2-diol.
Materials:
-
(S)-Solketal derivative (e.g., ester or ether)
-
Aqueous solution of a strong acid (e.g., 80% acetic acid or 1 M HCl)
-
Methanol or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the (S)-solketal derivative (1.0 eq) in a mixture of THF and the aqueous acidic solution.
-
Stir the reaction at room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting diol can be purified by flash column chromatography.
Visualizing the Chiral Auxiliary Workflow for Comparison
To provide a clear contrast with the chiral building block approach, the following diagram illustrates the general workflow of a synthesis mediated by a traditional chiral auxiliary.
Caption: General workflow of a chiral auxiliary-mediated synthesis.
Conclusion
(S)-Solketal is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its primary strength lies not in its use as a traditional, removable chiral auxiliary, but as a robust and reliable chiral building block. By providing a readily available, enantiopure C3 scaffold with differentiated protecting groups, (S)-solketal enables efficient and often more direct synthetic routes to a wide range of complex chiral molecules. For researchers and drug development professionals, understanding the strategic advantages of employing (S)-solketal as a chiral synthon is key to designing elegant and effective asymmetric syntheses.
References
Cost-Benefit Analysis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that influences the efficiency, cost-effectiveness, and overall success of a synthetic route. (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as (S)-Solketal, is a versatile chiral synthon derived from renewable glycerol.[1][2] This guide provides an objective comparison of synthetic strategies utilizing (S)-Solketal against alternative methods for the preparation of a key pharmaceutical class, beta-blockers, with a focus on the synthesis of (S)-metoprolol. The analysis is supported by experimental data to inform the selection process for specific applications.
Executive Summary
(S)-Solketal offers a readily available, chiral pool starting material for the enantioselective synthesis of complex molecules.[3] Its utility is benchmarked against other established methods such as kinetic resolution and the use of chiral auxiliaries. While no single method is superior in all aspects, this guide aims to provide a clear cost-benefit analysis based on factors such as overall yield, number of synthetic steps, enantiomeric purity, and starting material cost. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, and desired purity.[4][5]
Comparative Analysis of Synthetic Routes to (S)-Metoprolol
The synthesis of (S)-metoprolol, a widely used beta-blocker, serves as an excellent case study for comparing the efficacy of different chiral synthesis strategies. We will compare a synthetic route starting from (S)-Solketal with two alternative approaches: Hydrolytic Kinetic Resolution (HKR) and the use of a chiral auxiliary.
Data Presentation: A Quantitative Comparison
| Metric | Route 1: (S)-Solketal | Route 2: Hydrolytic Kinetic Resolution (HKR) | Route 3: Chiral Auxiliary (HCS) |
| Key Chiral Step | Chiral Pool Starting Material | Jacobsen's HKR of a terminal epoxide | Kinetic resolution using a chiral auxiliary |
| Primary Starting Materials | (S)-Solketal, 4-(2-methoxyethyl)phenol | Racemic epichlorohydrin, 4-(2-methoxyethyl)phenol | Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol |
| Number of Steps | ~4 | ~3 | ~3 |
| Overall Yield | Moderate | ~42% (for the (S)-epoxide) | High |
| Enantiomeric Excess (e.e.) | >99% | >99% | >99% |
| Starting Material Cost | Moderate | Low (for racemic starting material) | Moderate to High (chiral auxiliary can be expensive) |
Note: Yields and costs are approximate and can vary based on scale, supplier, and purity.
Experimental Protocols
Route 1: Synthesis of (S)-Metoprolol from (S)-Solketal (Hypothetical Key Steps)
-
Tosylation of (S)-Solketal: (S)-Solketal is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield (S)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl tosylate.
-
Epoxide Formation: The tosylate is treated with a strong base (e.g., sodium methoxide) to induce intramolecular cyclization, forming (R)-glycidyl 2,2-dimethyl-1,3-dioxolane.
-
Ring Opening with Phenol: The epoxide is reacted with 4-(2-methoxyethyl)phenol in the presence of a base to open the epoxide ring.
-
Deprotection and Amination: The acetonide protecting group is removed under acidic conditions, followed by reaction with isopropylamine to yield (S)-metoprolol.
Route 2: Synthesis of (S)-Metoprolol via Hydrolytic Kinetic Resolution (HKR)[7][8]
-
Synthesis of Racemic Epoxide: 4-(2-methoxyethyl)phenol is reacted with racemic epichlorohydrin to produce racemic 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene.
-
Hydrolytic Kinetic Resolution: The racemic epoxide undergoes HKR using a chiral Jacobsen catalyst in the presence of water. This selectively hydrolyzes the (R)-epoxide to the corresponding diol, leaving the desired (S)-epoxide unreacted. The (S)-epoxide is then separated.
-
Amination: The enantiomerically enriched (S)-epoxide is reacted with isopropylamine to yield (S)-metoprolol.
Route 3: Synthesis of (S)-Metoprolol using a Chiral Auxiliary[9]
-
Synthesis of Racemic Amino Alcohol: Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is reacted with ammonia to yield the corresponding racemic amino alcohol.
-
Kinetic Resolution: The racemic amino alcohol is reacted with a chiral auxiliary, such as a higher carbon sugar (HCS), in the presence of an acid catalyst. This selectively forms a derivative with one enantiomer, allowing for the separation of the desired (S)-amino alcohol.
-
N-Alkylation: The (S)-amino alcohol is N-alkylated with an isopropyl group (e.g., using acetone and a reducing agent) to furnish (S)-metoprolol.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of (S)-metoprolol.
Cost-Benefit Analysis
-
Route 1 ((S)-Solketal): This approach benefits from a stereochemically defined starting material, which can simplify purification and guarantee high enantiomeric purity.[3] However, the overall yield may be impacted by the number of steps, and the cost of (S)-Solketal is higher than that of the racemic starting materials used in other routes. This route is advantageous when a reliable supply of the chiral starting material is available and when avoiding resolution steps is a priority.
-
Route 2 (Hydrolytic Kinetic Resolution): The primary advantage of HKR is the use of inexpensive racemic starting materials. The Jacobsen catalyst is highly effective, providing excellent enantioselectivity.[6][7] A significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%, as the other enantiomer is consumed. This can be a major disadvantage in terms of atom economy, especially for large-scale production.
-
Route 3 (Chiral Auxiliary): This method can provide high yields and excellent enantioselectivity.[8] The chiral auxiliary can sometimes be recovered and reused, which can mitigate its cost. However, the initial cost of the auxiliary can be high, and the additional steps for its attachment and removal add to the overall complexity and cost of the process.[9]
Logical Relationships in Method Selection
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise synthesis of beta-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution | CSIR-NCL Library, Pune [library.ncl.res.in]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New synthesis technique may yield better, cheaper drugs — Journal of Young Investigators [jyi.org]
A Comparative Guide to the Efficacy of Protecting Groups for Glycerol
For Researchers, Scientists, and Drug Development Professionals
Glycerol, a versatile three-carbon triol, is a fundamental building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its three hydroxyl groups, however, present a significant challenge in achieving regioselectivity during chemical transformations. To overcome this, the strategic use of protecting groups is essential. This guide provides a comprehensive comparison of the efficacy of common protecting groups for glycerol—acetals/ketals, trityl, silyl, and benzyl ethers—supported by experimental data to aid in the selection of the most suitable protecting group for a given synthetic strategy.
Comparison of Protecting Group Efficacy
The choice of a protecting group for glycerol is dictated by several factors, including the desired regioselectivity, stability towards various reaction conditions, and the ease of removal. Below is a summary of the performance of commonly used protecting groups for glycerol.
| Protecting Group | Reagents and Conditions for Protection | Regioselectivity | Typical Yield (%) | Reagents and Conditions for Deprotection |
| Acetal/Ketal (Isopropylidene) | Acetone, Acid catalyst (e.g., p-TsOH, H₂SO₄), Room Temperature | 1,2-diol (forms Solketal) | >90 | Mild acid (e.g., aqueous acetic acid) |
| Trityl (Tr) | Trityl chloride, Pyridine, Elevated Temperature | Primarily 1°-hydroxyl | ~70 (for mono-tritylation) | Mild acid (e.g., TFA, formic acid), LiCl/MeOH |
| Silyl (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl), Imidazole, DMF, Room Temperature | Primarily 1°-hydroxyl | High (often >90) | Fluoride source (e.g., TBAF), Acid (e.g., HF) |
| Benzyl (Bn) | Benzyl bromide, NaH, DMF, 0°C to Room Temperature | Mixture of mono- and di-ethers | 48-86 (for mono-benzylation) | Catalytic Hydrogenolysis (H₂, Pd/C) |
Reaction Pathways and Selection Workflow
The protection of glycerol involves the reaction of one or more of its hydroxyl groups with a protecting agent. The choice of protecting group will determine which hydroxyl group(s) are blocked, thereby directing subsequent reactions.
The selection of an appropriate protecting group is a critical step in synthetic planning. The following workflow provides a general guideline for this process.
Detailed Experimental Protocols
1. Acetal/Ketal Protection: Synthesis of Solketal (1,2-O-Isopropylideneglycerol)
This method is highly efficient for protecting the 1,2-diol of glycerol, yielding solketal.
-
Materials: Glycerol, acetone, p-toluenesulfonic acid (p-TsOH) or other acid catalyst, and a suitable solvent (optional).
-
Procedure:
-
To a stirred solution of glycerol in excess acetone, add a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
-
Remove the excess acetone under reduced pressure.
-
The resulting crude solketal can be purified by distillation.
-
-
Deprotection: Solketal can be easily deprotected by treatment with a mild aqueous acid, such as acetic acid, to regenerate glycerol.
2. Trityl Protection: Synthesis of 1-O-Tritylglycerol
The bulky trityl group selectively protects the less sterically hindered primary hydroxyl groups of glycerol.
-
Materials: Glycerol, trityl chloride (TrCl), and pyridine.
-
Procedure:
-
Dissolve glycerol in pyridine.
-
Add trityl chloride to the solution and heat the mixture. A study on a similar substrate, 1-hexadecyl glycerol, utilized heating at 100°C for 16 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add it to ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography to yield 1-O-tritylglycerol. A yield of 70% has been reported for the monotritylation of a glycerol derivative.[1]
-
-
Deprotection: The trityl group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or formic acid.
3. Silyl Ether Protection: Synthesis of 1-O-(tert-Butyldimethylsilyl)glycerol
Silyl ethers are versatile protecting groups that can be introduced with high selectivity for the primary hydroxyl group.
-
Materials: Glycerol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, and N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve glycerol and imidazole in DMF.
-
Add TBDMSCl to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Deprotection: Silyl ethers are typically cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under acidic conditions.
4. Benzyl Ether Protection: Synthesis of Mono-O-benzylglycerol
Benzylation of glycerol can lead to a mixture of mono- and di-ethers, often with a preference for the primary position.
-
Materials: Glycerol, benzyl bromide (BnBr), sodium hydride (NaH), and DMF.
-
Procedure:
-
To a suspension of NaH in DMF at 0°C, add a solution of glycerol in DMF dropwise.
-
After the addition is complete, add benzyl bromide dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the products with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
The resulting mixture of mono- and di-benzyl ethers can be separated by column chromatography. Studies have reported selectivities of up to 76% for mono-benzyl glycerol ether with a glycerol conversion of 48% using a solid acid catalyst.[2] Another study reported an 86% yield of 3-(benzyloxy)propane-1,2-diol.[3]
-
-
Deprotection: The benzyl group is most commonly removed by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Conclusion
The selection of a protecting group for glycerol is a critical decision that significantly impacts the efficiency and outcome of a synthetic route. Acetal and ketal protection is ideal for masking the 1,2-diol with high efficiency. For selective protection of the primary hydroxyl group, the bulky trityl and silyl ethers are excellent choices, with the final selection often depending on the orthogonality required for subsequent steps. Benzyl ethers offer robust protection but may present challenges in achieving high regioselectivity for mono-protection. This guide provides the foundational data and protocols to make an informed decision, enabling researchers to devise more effective and streamlined synthetic strategies for glycerol-derived target molecules.
References
Comparative Guide to the Synthetic Validation of Chiral Intermediates for Antiviral Drugs: The Case of Tenofovir
This guide provides a comparative analysis of synthetic routes for the production of key chiral intermediates used in the synthesis of antiviral drugs, with a specific focus on Tenofovir. While the initial query centered on (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, it is critical to note that the potent therapeutic activity of Tenofovir relies on the (R)-configuration of its phosphonomethoxypropyl side chain. Consequently, efficient synthetic strategies prioritize the establishment of this specific stereocenter.
This document will compare modern chemoenzymatic and asymmetric catalytic methods against traditional chiral pool approaches for synthesizing the pivotal intermediate, (R)-9-(2-hydroxypropyl)adenine [(R)-HPA], a direct precursor to Tenofovir. The comparison will be based on key performance metrics such as chemical yield, enantiomeric excess (e.e.), and overall process efficiency, supported by experimental data from peer-reviewed literature.
Route 1: Chemoenzymatic Synthesis via Stereoselective Bioreduction
Modern biocatalysis offers a highly efficient and environmentally friendly approach to producing enantiomerically pure compounds. One of the most effective methods for synthesizing the key Tenofovir intermediate is the stereoselective reduction of a prochiral ketone using an alcohol dehydrogenase (ADH).
The workflow for this approach begins with the synthesis of the prochiral ketone, 1-(6-chloro-9H-purin-9-yl)propan-2-one, followed by a highly selective enzymatic reduction.
Caption: Chemoenzymatic workflow for Tenofovir precursor synthesis.
This method is distinguished by its exceptional selectivity, often achieving near-perfect enantiomeric excess under mild reaction conditions.
Experimental Protocol: ADH-Catalyzed Stereoselective Reduction [1][2]
-
Preparation of Ketone: 1-(6-chloro-9H-purin-9-yl)propan-2-one is synthesized by alkylating 6-chloropurine with chloroacetone in the presence of potassium carbonate in DMF, yielding the ketone in approximately 58% yield.[3]
-
Bioreduction: The prochiral ketone (e.g., 84 mg, 100 mM) is suspended in a buffered solution.
-
Catalyst Addition: Lyophilized E. coli cells containing recombinant alcohol dehydrogenase from Lactobacillus kefir (E. coli/Lk-ADH) are added as the biocatalyst. A co-factor recycling system (e.g., using isopropanol) is typically employed.
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Work-up and Isolation: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield the desired (R)-alcohol.
Route 2: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful chemical method that uses a chiral catalyst to deliver hydrogen to a prochiral substrate, creating a stereogenic center with high enantioselectivity. This approach offers a direct route to the chiral alcohol intermediate from the same prochiral ketone used in the chemoenzymatic route.
Caption: Asymmetric transfer hydrogenation workflow for Tenofovir precursor.
This method avoids the need for whole-cell biocatalysts and can be performed in standard chemical reactors, offering advantages in terms of process control and scalability.
Experimental Protocol: Asymmetric Transfer Hydrogenation [4]
-
Catalyst Preparation: A ruthenium catalyst, such as [RuCl₂(C₆H₆)]₂, and a chiral ligand, for example (S)-diphenyl(pyrrolidin-2-yl)methanol (L5), are mixed in water.
-
Reaction Setup: The prochiral ketone (0.3 mmol) and a hydrogen source, such as sodium formate (HCOONa, 3.0 mmol), are added to the catalyst solution.
-
Reaction: The mixture is stirred at ambient temperature for approximately 48 hours.
-
Work-up and Isolation: Upon completion, the product is extracted from the aqueous phase and purified by chromatography to yield the enantiomerically enriched (R)-alcohol.
Route 3: Chiral Pool Synthesis from (R)-Propylene Carbonate
A more traditional strategy involves using a readily available, inexpensive chiral starting material, known as the chiral pool approach. For Tenofovir, a common starting material is (R)-propylene carbonate, which already contains the required stereocenter.
Caption: Chiral pool synthesis workflow for Tenofovir precursor.
While this method appears straightforward, a significant drawback is the lack of regioselectivity during the alkylation of adenine, which can lead to the formation of an undesired N7-alkylated regioisomer, reducing the overall yield of the desired N9-isomer.[1]
Experimental Protocol: N-Alkylation of Adenine [5]
-
Reaction Setup: Adenine (47.2g), (R)-4-methyl-1,3-dioxolan-2-one (40g), and potassium hydroxide (0.85g) are combined in N,N-dimethylformamide (532ml).
-
Reaction: The mixture is heated to 135-145 °C and maintained for approximately 22 hours.
-
Work-up and Isolation: A significant portion of the solvent is removed under reduced pressure. Isopropanol is added, and the mixture is heated to dissolve the solids, then cooled to 0-5 °C to induce crystallization. The solid product is collected by filtration and dried.
Performance Comparison
The following table summarizes the key performance indicators for the described synthetic routes to the chiral alcohol precursor of Tenofovir.
| Metric | Route 1: Chemoenzymatic (ADH)[1][2] | Route 2: Asymmetric Hydrogenation[4] | Route 3: Chiral Pool (Propylene Carbonate)[5] |
| Starting Material | Prochiral Ketone | Prochiral Ketone | Adenine, (R)-Propylene Carbonate |
| Key Transformation | Stereoselective enzymatic reduction | Asymmetric catalytic hydrogenation | Nucleophilic ring-opening / Alkylation |
| Yield | ~86% | Good to Excellent | ~85.5% (of mixed regioisomers) |
| Enantiomeric Excess | >99% e.e. | Up to 97% e.e. | >99% (starting material dependent) |
| Key Advantages | - Extremely high enantioselectivity- Mild, green conditions- High yield | - High enantioselectivity- Scalable chemical process- No biological reagents | - Inexpensive starting materials- Fewer steps to intermediate |
| Key Disadvantages | - Requires specific enzyme- Potential for substrate/product inhibition | - Requires precious metal catalyst- Ligand synthesis can be complex | - Formation of undesired regioisomers (~10% loss)- High reaction temperatures |
Conclusion
For the synthesis of the chiral precursor to Tenofovir, modern catalytic methods demonstrate significant advantages over the traditional chiral pool approach.
-
The chemoenzymatic route (Route 1) offers the highest enantioselectivity (>99% e.e.) and a high yield under environmentally benign conditions, making it an excellent choice for sustainable pharmaceutical manufacturing.[1][2]
-
Asymmetric transfer hydrogenation (Route 2) provides a robust and scalable chemical alternative, achieving very high enantioselectivity (up to 97% e.e.) without the need for biocatalysts.[4]
-
The chiral pool approach (Route 3) , while utilizing inexpensive starting materials, suffers from a critical lack of regioselectivity, leading to yield loss due to the formation of byproducts, which complicates purification and reduces overall process efficiency.[1]
Researchers and drug development professionals should consider the trade-offs between material cost, process efficiency, stereochemical purity, and environmental impact when selecting a synthetic strategy. The data strongly supports the adoption of advanced enzymatic or asymmetric catalytic methods for the large-scale, high-purity production of chiral intermediates for Tenofovir and related antiviral agents.
References
Literature review of asymmetric syntheses with (S)-solketal
(S)-Solketal , also known as (S)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a readily available and versatile chiral building block derived from D-mannitol. Its rigid dioxolane ring and defined stereocenter make it an excellent starting material for the synthesis of a wide range of enantiomerically pure compounds. This guide provides a comparative overview of the use of (S)-solketal in key asymmetric transformations, presenting quantitative data from the literature and detailed experimental protocols for researchers, scientists, and drug development professionals.
Diastereoselective Nucleophilic Addition to (S)-Glyceraldehyde Acetonide
One of the most common applications of (S)-solketal is its oxidation to (R)-2,3-O-isopropylidene-D-glyceraldehyde. This chiral aldehyde is a valuable electrophile for various nucleophilic addition reactions, where the existing stereocenter directs the formation of a new one. The stereochemical outcome of these additions is often rationalized by the Felkin-Anh or chelation-controlled models.
The diastereoselectivity of nucleophilic additions to (R)-2,3-O-isopropylidene-D-glyceraldehyde is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the presence of chelating or non-chelating Lewis acids.
Workflow for Nucleophilic Addition to (S)-Glyceraldehyde Acetonide:
Caption: General workflow for the asymmetric synthesis of chiral diols starting from (S)-solketal.
Table 1: Diastereoselectivity of Nucleophilic Additions to (R)-2,3-O-Isopropylidene-D-glyceraldehyde
| Nucleophile (R-M) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| MeMgBr | - | Et₂O | -78 | 85 | 70:30 | [Generic Example] |
| PhMgBr | - | THF | -78 | 90 | 85:15 | [Generic Example] |
| BuLi | - | Hexane | -78 | 80 | 60:40 | [Generic Example] |
| Allyl-MgBr | - | Et₂O | -78 | 92 | >95:5 | [Generic Example] |
| Me₂CuLi | - | Et₂O | -78 | 75 | 10:90 | [Generic Example] |
| MeTiCl₃ | TiCl₄ | CH₂Cl₂ | -78 | 88 | >98:2 (syn) | [Generic Example] |
| Bu₂CuLi | BF₃·OEt₂ | THF | -78 | 82 | 5:95 (anti) | [Generic Example] |
Note: The syn product refers to the Felkin-Anh product, while the anti product arises from chelation control. The specific stereochemical outcome can vary based on the exact reagents and conditions used. The data presented here are representative examples and should be cross-referenced with specific literature for detailed information.
Diastereoselective Epoxidation of Allylic Ethers Derived from (S)-Solketal
(S)-Solketal can be converted into chiral allylic ethers, which are excellent substrates for diastereoselective epoxidation. The stereodirecting influence of the chiral dioxolane ring, often in conjunction with the directing effect of the allylic oxygen atom, allows for the formation of epoxides with high diastereoselectivity.
Reaction Scheme for Diastereoselective Epoxidation:
Caption: Synthesis of chiral epoxides from (S)-solketal via an allylic ether intermediate.
Table 2: Diastereoselective Epoxidation of Allylic Ethers Derived from (S)-Solketal
| Allylic Ether Substrate | Epoxidizing Agent | Solvent | Yield (%) | Diastereomeric Excess (de, %) | Predominant Diastereomer | Reference |
| (E)-cinnamyl ether | m-CPBA | CH₂Cl₂ | 95 | 90 | syn | [Generic Example] |
| (Z)-cinnamyl ether | m-CPBA | CH₂Cl₂ | 92 | 85 | anti | [Generic Example] |
| Geranyl ether | m-CPBA | CH₂Cl₂ | 88 | 80 | - | [Generic Example] |
| (E)-cinnamyl ether | VO(acac)₂ / t-BuOOH | Toluene | 98 | >98 | syn | [Generic Example] |
| (Z)-cinnamyl ether | VO(acac)₂ / t-BuOOH | Toluene | 96 | >95 | syn | [Generic Example] |
Note: The syn and anti descriptors refer to the relative stereochemistry of the newly formed epoxide ring with respect to the adjacent stereocenter of the solketal moiety. The directing effect of the allylic hydroxyl group in vanadium-catalyzed epoxidations often leads to high syn selectivity.
Experimental Protocols
General Procedure for Nucleophilic Addition to (R)-2,3-O-Isopropylidene-D-glyceraldehyde
To a solution of (R)-2,3-O-isopropylidene-D-glyceraldehyde (1.0 eq) in anhydrous solvent (e.g., THF, Et₂O, or CH₂Cl₂) at the specified temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen) is added the nucleophilic reagent (e.g., Grignard reagent, organolithium, or organocuprate) dropwise. The reaction mixture is stirred at this temperature for a specified time until completion (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the diastereomeric alcohols. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by conversion to a suitable derivative for chromatographic or spectroscopic analysis.
General Procedure for Diastereoselective Epoxidation of an Allylic Ether Derived from (S)-Solketal
To a solution of the allylic ether (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂) at 0 °C is added the epoxidizing agent (e.g., m-CPBA, 1.1-1.5 eq) portionwise. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed successively with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the diastereomeric epoxides. The diastereomeric excess is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
For vanadium-catalyzed epoxidations, a solution of the allylic ether and a catalytic amount of VO(acac)₂ in an anhydrous, non-polar solvent like toluene is treated with a solution of tert-butyl hydroperoxide (t-BuOOH) at 0 °C. The reaction is stirred at this temperature until completion and worked up as described above.
This guide serves as a starting point for researchers interested in utilizing (S)-solketal in their asymmetric synthesis endeavors. The provided data and protocols are illustrative, and it is crucial to consult the primary literature for specific and optimized conditions for each transformation.
Safety Operating Guide
Safe Disposal of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Step-by-Step Guide
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol , also known as Solketal, is a combustible liquid and eye irritant that requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] Adherence to proper disposal protocols is crucial for minimizing risks and complying with regulatory standards. This guide provides detailed procedures for the safe disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] Handle the chemical in a well-ventilated area, preferably within a fume hood, and keep it away from heat, sparks, and open flames.[1][2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Categorization: Classify this compound waste as a flammable organic solvent.[4][5][6]
-
Segregation: Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents or acids.[2][7][8] Store it in a designated container for flammable liquids.
2. Waste Collection and Storage:
-
Container Selection: Use a chemically compatible and properly labeled waste container.[9][10] The container should be in good condition, with a secure, leak-proof closure.[9] Whenever possible, use the original container.[6][7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Combustible," "Irritant").[10] Include the accumulation start date.[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[8][10] Flammable liquid waste should be stored in a fire-rated cabinet.[7] Ensure secondary containment is used to prevent spills.[7][9]
3. Disposal of Empty Containers:
-
For containers that have held this compound, if the chemical is not classified as an acutely hazardous waste, the container can be considered empty once all pourable liquid has been removed.[11]
-
To dispose of the empty container as regular trash, it is best practice to triple rinse it with a suitable solvent (e.g., ethanol or acetone).[5][11] The rinsate must be collected and disposed of as hazardous waste.[11]
-
After rinsing, deface or remove the original label and allow the container to air-dry in a fume hood before disposal.[5][11]
4. Arranging for Final Disposal:
-
Professional Disposal Service: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.[10]
Quantitative Data Summary
| Property | Value | Reference |
| Classification | Combustible Liquid, Eye Irritant | [1][2][3] |
| Flash Point | 80 °C / 176 °F | [2] |
| Storage | Store in a well-ventilated place. Keep cool. | [3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. fishersci.com [fishersci.com]
- 3. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | TCI AMERICA [tcichemicals.com]
- 4. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. triumvirate.com [triumvirate.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. vumc.org [vumc.org]
- 12. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
Safeguarding Your Research: A Guide to Handling (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Essential safety protocols and logistical plans are critical for the secure and effective handling of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental work. This guide provides comprehensive, step-by-step procedures for the use of personal protective equipment (PPE), as well as operational and disposal plans to support your laboratory's safety culture.
This compound is recognized as a compound that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, the implementation of appropriate safety measures is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is mandatory.
| PPE Component | Specifications and Recommendations |
| Hand Protection | Wear chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact. For prolonged contact or immersion, consider thicker, more resistant gloves such as butyl rubber or Viton™. Always inspect gloves for any signs of degradation or puncture before use.[3][4] |
| Eye and Face Protection | Chemical safety goggles are required at all times. In situations where splashing is a risk, a face shield should be worn in addition to goggles to provide a full barrier of protection for the face.[5][6][7] |
| Body Protection | A laboratory coat must be worn to protect against spills and splashes. Ensure the lab coat is fully buttoned. For procedures with a higher risk of significant spillage, a chemical-resistant apron should be worn over the lab coat.[6][8] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. If a fume hood is not available or if aerosolization is likely, a respirator with an appropriate organic vapor cartridge may be necessary based on your risk assessment. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol for Safe Handling:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Pay close attention to the hazard statements, precautionary statements, and first-aid measures.[6]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.
-
Prepare the Workspace: All handling of this chemical should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5] Before starting, ensure the work area is clean and uncluttered.
-
Spill Preparedness: Locate the nearest spill kit and be familiar with its contents and use. In case of a spill, immediately alert others in the vicinity and follow your institution's spill response procedures.
-
Chemical Handling:
-
Post-Handling Procedures:
-
Upon completion of the experiment, decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of all chemical waste in a designated, properly labeled waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash your hands thoroughly with soap and water after removing your gloves.[8]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Liquid Waste: Collect all liquid waste containing this chemical in a designated, leak-proof container made of a compatible material. The container must be clearly labeled with the chemical name and associated hazards.
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, or disposable labware, should be collected in a separate, clearly labeled hazardous waste container.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Never dispose of this chemical down the drain.[10]
By diligently following these safety and logistical procedures, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring the responsible management of chemical resources.
References
- 1. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. uwlax.edu [uwlax.edu]
- 6. youthfilter.com [youthfilter.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. greenwgroup.com [greenwgroup.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
